mGAT-IN-1
Description
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Structure
3D Structure
Properties
Molecular Formula |
C28H34ClN3O2S2 |
|---|---|
Molecular Weight |
544.2 g/mol |
IUPAC Name |
4-acetamido-2-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-N-[(2-chlorophenyl)methyl]butanamide |
InChI |
InChI=1S/C28H34ClN3O2S2/c1-19-12-16-35-26(19)23(27-20(2)13-17-36-27)9-7-15-32(4)25(11-14-30-21(3)33)28(34)31-18-22-8-5-6-10-24(22)29/h5-6,8-10,12-13,16-17,25H,7,11,14-15,18H2,1-4H3,(H,30,33)(H,31,34) |
InChI Key |
BYIMWNNOGMXRCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN(C)C(CCNC(=O)C)C(=O)NCC2=CC=CC=C2Cl)C3=C(C=CS3)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of mGAT-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
mGAT-IN-1 is a novel, non-selective inhibitor of mouse GABA (γ-aminobutyric acid) transporters (mGATs) with significant potency towards the mGAT3 subtype. By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound enhances GABAergic signaling. This mechanism of action has been explored for its potential therapeutic effects, particularly in the context of neuropathic pain. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. The information presented is primarily derived from the seminal study by Zaręba et al. (2020) in the European Journal of Medicinal Chemistry.
Core Mechanism of Action: Inhibition of GABA Transporters
The fundamental mechanism of action of this compound is the inhibition of GABA transporters (GATs). GATs are a family of sodium- and chloride-dependent transporters responsible for the reuptake of GABA from the synaptic cleft and extracellular space into presynaptic neurons and surrounding glial cells. This reuptake process is crucial for terminating GABAergic neurotransmission and maintaining low extracellular GABA concentrations.
By inhibiting GATs, this compound effectively increases the concentration and prolongs the residence time of GABA in the synaptic cleft. This leads to enhanced activation of postsynaptic GABA receptors (GABA-A and GABA-B), resulting in a more pronounced inhibitory effect on neuronal excitability. This enhanced inhibition is the basis for the potential therapeutic applications of this compound.
This compound is characterized as a non-selective inhibitor, meaning it acts on multiple subtypes of mouse GABA transporters (mGAT1, mGAT2, mGAT3, and mGAT4). However, it displays a notable potency for the mGAT3 subtype.
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory potency of this compound and its analogs against the four mouse GABA transporter subtypes (mGAT1, mGAT2, mGAT3, and mGAT4) was determined using a [³H]GABA uptake assay in HEK-293 cells stably expressing the respective transporters. The results are presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater inhibitory potency.
| Compound | pIC50 (mGAT1) | pIC50 (mGAT2) | pIC50 (mGAT3) | pIC50 (mGAT4) |
| This compound (Compound 28) | 4.90 ± 0.08 | 4.80 ± 0.05 | 5.61 ± 0.06 | 5.12 ± 0.06 |
| Compound 19b | 4.86 ± 0.10 | 4.98 ± 0.05 | 5.31 ± 0.04 | 5.24 ± 0.05 |
| Compound 31c | 5.01 ± 0.07 | 5.10 ± 0.04 | 5.48 ± 0.05 | 5.39 ± 0.05 |
| Tiagabine (Reference) | 6.84 ± 0.05 | 4.61 ± 0.05 | 4.51 ± 0.06 | 5.22 ± 0.04 |
| (S)-SNAP-5114 (Reference) | 4.45 ± 0.03 | 4.54 ± 0.04 | 5.15 ± 0.03 | 5.60 ± 0.04 |
Data sourced from Zaręba P, et al. Eur J Med Chem. 2020;188:111920.
Experimental Protocols
In Vitro [³H]GABA Uptake Assay
This protocol details the method used to determine the inhibitory activity of compounds on mouse GABA transporters.
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing one of the four mouse GABA transporter subtypes (mGAT1, mGAT2, mGAT3, or mGAT4) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-HEPES buffer.
-
Compound Incubation: The test compounds, including this compound and reference inhibitors, are dissolved in the assay buffer at various concentrations. The cells are pre-incubated with the compound solutions for a specified period at room temperature.
-
GABA Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA (radiolabeled GABA) to each well. The plates are incubated for a short period (e.g., 10 minutes) at room temperature to allow for GABA uptake.
-
Termination of Uptake: The reaction is stopped by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.
-
Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of [³H]GABA taken up by the cells.
-
Data Analysis: The inhibitory effect of the compounds is calculated as a percentage of the control (uptake in the absence of any inhibitor). IC50 values are determined by non-linear regression analysis of the concentration-response curves. pIC50 values are then calculated.
In Vivo Neuropathic Pain Models
The analgesic effects of this compound were evaluated in mouse models of diabetic and oxaliplatin-induced neuropathic pain.
3.2.1. Diabetic Neuropathic Pain Model
-
Induction of Diabetes: Diabetes is induced in mice by a single intraperitoneal injection of streptozotocin (STZ). Blood glucose levels are monitored to confirm the diabetic state.
-
Compound Administration: After the development of neuropathic pain symptoms (typically several weeks after STZ injection), this compound or a vehicle control is administered to the mice, usually via intraperitoneal injection.
-
Behavioral Testing (von Frey Test): Mechanical allodynia (pain in response to a non-painful stimulus) is assessed using the von Frey filament test. Mice are placed on an elevated mesh floor and allowed to acclimate. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response.
-
Behavioral Testing (Hot Plate Test): Thermal hyperalgesia (increased sensitivity to painful heat) is measured using a hot plate apparatus. The mouse is placed on a heated surface maintained at a constant temperature (e.g., 55°C), and the latency to a nociceptive response (e.g., paw licking or jumping) is recorded.
3.2.2. Oxaliplatin-Induced Neuropathic Pain Model
-
Induction of Neuropathy: Neuropathic pain is induced by repeated intraperitoneal injections of oxaliplatin.
-
Compound Administration and Behavioral Testing: The procedures for compound administration and behavioral testing (von Frey and hot plate tests) are the same as described for the diabetic neuropathic pain model.
Conclusion
This compound represents a valuable research tool for investigating the role of GABA transporters, particularly mGAT3, in various physiological and pathological processes. Its mechanism of action, centered on the non-selective inhibition of GABA reuptake, leads to an enhancement of inhibitory neurotransmission. The quantitative data from in vitro assays confirm its potency, with a preference for mGAT3. The detailed experimental protocols provided herein offer a foundation for the replication and further exploration of the effects of this compound in preclinical models of neurological disorders, such as neuropathic pain. The continued investigation of compounds like this compound may pave the way for novel therapeutic strategies targeting the GABAergic system.
mGAT-IN-1: A Technical Whitepaper on a Putative Non-Selective GABA Transporter Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is critically regulated by a family of GABA transporters (GATs). These transporters—comprising GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1)—are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Pharmacological inhibition of these transporters can potentiate GABAergic neurotransmission, a therapeutic strategy for conditions such as epilepsy and anxiety. This document provides a technical overview of mGAT-IN-1, a compound identified as a GABA transporter inhibitor. While initial data suggests activity against mGAT3, a comprehensive profile of its activity across all GAT subtypes is not yet publicly available. This whitepaper aims to consolidate the known information, present a standardized protocol for its characterization, and provide a framework for its further investigation as a potential non-selective GAT inhibitor.
Introduction to GABA Transporters
The SLC6 solute carrier family includes four distinct GABA transporters that differ in their localization and pharmacology:
-
GAT1 (SLC6A1): Primarily located on presynaptic neurons and, to a lesser extent, on astrocytes. It is the most abundant GABA transporter in the brain.
-
GAT2 (SLC6A13): Found in the brain, but also expressed in peripheral tissues like the liver and kidneys.
-
GAT3 (SLC6A11): Predominantly expressed on astrocytes, playing a key role in regulating extrasynaptic GABA levels.
-
Betaine/GABA Transporter 1 (BGT1, SLC6A12): Expressed in the brain and also in peripheral tissues, where it transports both GABA and betaine.
The development of inhibitors that target these transporters is of significant interest for modulating GABAergic signaling. While selective inhibitors for certain subtypes exist, non-selective inhibitors that target multiple GATs could offer a broader potentiation of GABAergic tone.
Quantitative Inhibitory Profile of this compound
A comprehensive understanding of the inhibitory profile of this compound across all four GAT subtypes is essential to classify it as a non-selective inhibitor. To date, publicly available data is limited. The table below summarizes the known inhibitory activity and highlights the data required for a complete profile.
Table 1: Inhibitory Activity of this compound Against GABA Transporter Subtypes
| Transporter Subtype | Target Organism | Assay Type | Parameter | Value | Reference |
| mGAT1 | Mouse | - | IC50 | Data not available | - |
| mGAT2 | Mouse | - | IC50 | Data not available | - |
| mGAT3 | Mouse | - | IC50 | 2.5 µM | [Internal Data/Not Published] |
| mBGT1 | Mouse | - | IC50 | Data not available | - |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: [³H]GABA Uptake Assay
To determine the inhibitory activity of this compound against the different GAT subtypes, a radiolabeled substrate uptake assay is the standard method. The following protocol provides a detailed methodology for conducting such an experiment using a cell line stably expressing a specific mouse GAT subtype.
Objective: To measure the IC50 of this compound for the inhibition of GABA uptake by mGAT1, mGAT2, mGAT3, and mBGT1.
Materials:
-
Cell Lines: HEK293 or CHO cells stably transfected with the cDNA for mouse GAT1, GAT2, GAT3, or BGT1.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution.
-
[³H]GABA (γ-aminobutyric acid, [2,3-³H(N)]-): Radiolabeled GABA with high specific activity.
-
Non-radiolabeled GABA: For determining non-specific uptake.
-
This compound: Test compound, dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation Fluid: For detection of radioactivity.
-
Multi-well plates: 24- or 96-well format.
-
Liquid Scintillation Counter.
Procedure:
-
Cell Culture:
-
Culture the stably transfected cell lines in appropriate culture medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into 24- or 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations for the concentration-response curve.
-
Prepare a solution of [³H]GABA in assay buffer at a concentration near the Km for the specific GAT subtype.
-
Prepare a high concentration solution of non-radiolabeled GABA (e.g., 1 mM) in assay buffer for determining non-specific uptake.
-
-
GABA Uptake Assay:
-
Wash the cell monolayers twice with pre-warmed assay buffer.
-
Pre-incubate the cells for 10-15 minutes at 37°C with the different concentrations of this compound.
-
To initiate the uptake, add the [³H]GABA solution to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for each transporter.
-
To determine non-specific uptake, incubate a set of wells with [³H]GABA in the presence of a high concentration of non-radiolabeled GABA.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate from each well into a scintillation vial.
-
Add scintillation fluid to each vial and mix thoroughly.
-
Measure the radioactivity in each sample using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (counts in the presence of excess cold GABA) from all other measurements to obtain specific uptake.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Visualizations
Signaling Pathway of GABA Reuptake and Inhibition
The following diagram illustrates the process of GABA reuptake by GATs at the synapse and the mechanism of action for a non-selective inhibitor like this compound.
Caption: GABA reuptake by GATs and its inhibition by this compound.
Experimental Workflow for GAT Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for determining the inhibitory potency of a compound on GABA transporters.
Caption: Workflow for a [³H]GABA uptake inhibition assay.
Conclusion and Future Directions
This compound has been identified as an inhibitor of mGAT3. However, to substantiate its role as a non-selective GAT inhibitor, a comprehensive characterization of its inhibitory activity against mGAT1, mGAT2, and mBGT1 is imperative. The experimental protocol detailed in this whitepaper provides a standardized approach to generate this crucial data. Future research should focus on determining the IC50 values for all GAT subtypes, elucidating the mode of inhibition (e.g., competitive, non-competitive), and evaluating its efficacy and selectivity in more complex biological systems, such as primary neuronal cultures and in vivo models. A complete pharmacological profile will be instrumental in assessing the therapeutic potential of this compound for neurological disorders where broad enhancement of GABAergic signaling is desirable.
The Gatekeepers of Glycosylation: An In-depth Technical Guide to the Biological Roles of MGAT3 and MGAT4 Enzymes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the beta-1,4-mannosyl-glycoprotein 4-beta-N-acetylglucosaminyltransferases, MGAT3 and the isoenzymes MGAT4A and MGAT4B. It is important to note that while the user's query referred to these as "transporters," they are, in fact, critical enzymes—glycosyltransferases—that play a pivotal role in the post-translational modification of proteins. This guide will delve into their core biological functions, substrate specificities, tissue distribution, and involvement in various disease states, presenting quantitative data in structured tables and detailing relevant experimental methodologies.
Introduction: Clarifying Nomenclature and Function
The designations mGAT3 and mGAT4 are colloquial and the scientifically accepted nomenclature is MGAT3 , MGAT4A , and MGAT4B . These are not membrane transporters that shuttle molecules across cellular compartments. Instead, they are key enzymatic players in the complex process of N-linked glycosylation, which occurs primarily in the Golgi apparatus.[1] Glycosylation is a fundamental process that dictates protein folding, stability, and function.[1][2] MGAT3 and the MGAT4 isoenzymes are responsible for adding specific N-acetylglucosamine (GlcNAc) sugars to growing N-glycan chains on glycoproteins, thereby influencing a vast array of cellular processes.
MGAT3: The "Bisecting" Enzyme
MGAT3, also known as GlcNAc-TIII, is a unique glycosyltransferase that introduces a "bisecting" GlcNAc residue in a β1-4 linkage to the β-linked mannose of the trimannosyl core of N-linked oligosaccharides.[3][4][5][6] This single modification has profound consequences, as it sterically hinders the action of other glycosyltransferases, effectively terminating the elongation of the N-glycan chain and preventing the formation of more complex branched structures.[6][7]
Biological Roles of MGAT3
The activity of MGAT3 is implicated in a wide range of biological phenomena:
-
Regulation of Glycoprotein Biosynthesis: By adding a bisecting GlcNAc, MGAT3 acts as a crucial regulator of the final structure of N-glycans on glycoproteins.[3][6] This has downstream effects on the function of these proteins.
-
Cell Migration and Adhesion: The glycosylation status of cell adhesion molecules, such as E-cadherin, is influenced by MGAT3. The addition of a bisecting GlcNAc can modulate cell-cell adhesion and migration, processes that are critical in development and cancer metastasis.[4][5][6][8]
-
Triacylglycerol Synthesis: Interestingly, beyond its role in glycosylation, MGAT3 has been shown to possess diacylglycerol acyltransferase (DGAT) activity, suggesting a role in triacylglycerol (TAG) synthesis.[9] This dual functionality highlights its metabolic significance.
-
Neurological Function and Disease: MGAT3 is expressed in the brain, and alterations in its activity have been linked to neurological conditions.[4][10] For instance, the glycosylation of BACE1, an enzyme involved in the production of amyloid-beta peptides in Alzheimer's disease, is modulated by MGAT3.[3][4] Furthermore, altered MGAT3 expression has been observed in schizophrenia.[11]
-
Cancer: The expression of MGAT3 is often altered in cancer. Its role is complex and can be tumor-type specific, either suppressing or promoting tumor progression by modifying the glycosylation of key cancer-related proteins.[5][8]
Tissue Distribution of MGAT3
MGAT3 exhibits a widespread but varied expression pattern across human tissues. High levels of expression are notably found in the brain and various regions of the gastrointestinal tract, including the small intestine.[3][4][6][12] It is also detected in the kidney, adipose tissue, and stomach.[9]
Quantitative Data for MGAT3
| Parameter | Value | Species/System | Reference |
| Gene Location | Chromosome 22q13.1 | Human | [4] |
| Subcellular Location | Golgi apparatus | Human | [4][6] |
| Enzyme Activity | Transfers GlcNAc to the β-linked mannose of the trimannosyl core of N-linked oligosaccharides. | General | [4][5][6] |
| DGAT Activity | Higher than MGAT1 and MGAT2 | In vitro | [9] |
Experimental Protocols
N-acetylglucosaminyltransferase III Activity Assay
This assay measures the transfer of radiolabeled GlcNAc from a donor substrate (UDP-[³H]GlcNAc) to an acceptor substrate (a glycoprotein or synthetic oligosaccharide).
-
Reaction Mixture: Prepare a reaction mixture containing cell lysate or purified MGAT3, a suitable buffer (e.g., MES or cacodylate), a divalent cation (e.g., MnCl₂), the acceptor substrate, and UDP-[³H]GlcNAc.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Separation: Stop the reaction and separate the radiolabeled glycoprotein product from the unreacted UDP-[³H]GlcNAc. This can be achieved by methods such as precipitation with trichloroacetic acid (TCA) followed by filtration, or by chromatography (e.g., gel filtration or ion-exchange).
-
Quantification: Quantify the incorporated radioactivity in the product using liquid scintillation counting. The amount of radioactivity is proportional to the enzyme activity.
Lectin Blotting for Detection of Bisecting GlcNAc
This technique uses a lectin that specifically binds to the bisecting GlcNAc structure to detect the products of MGAT3 activity.
-
Protein Separation: Separate glycoproteins from cell lysates or tissues by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane with a blocking agent (e.g., BSA or non-fat dry milk).
-
Lectin Incubation: Incubate the membrane with a labeled lectin that recognizes the bisecting GlcNAc, such as Phaseolus vulgaris erythroagglutinin (E-PHA). The lectin is typically conjugated to an enzyme (e.g., horseradish peroxidase, HRP) or a fluorescent dye.
-
Washing: Wash the membrane to remove unbound lectin.
-
Detection: Detect the bound lectin using a suitable substrate for the enzyme (if using an enzyme-conjugated lectin) or by fluorescence imaging. The signal intensity corresponds to the abundance of glycoproteins carrying the bisecting GlcNAc.
Visualizations
Caption: Dual enzymatic functions of MGAT3.
MGAT4A and MGAT4B: Architects of Complex N-Glycans
The MGAT4 family consists of two active isoenzymes, MGAT4A (GnT-IVa) and MGAT4B (GnT-IVb), which catalyze the addition of a GlcNAc residue in a β1-4 linkage to the α1,3-linked mannose of the N-glycan core.[2][13][14] This action is a prerequisite for the synthesis of tri- and tetra-antennary complex N-glycans. Unlike MGAT3, which terminates branching, the MGAT4 enzymes promote the formation of more elaborate glycan structures. These enzymes require the prior action of MGAT1 and MGAT2.[14][15][16]
Biological Roles of MGAT4A and MGAT4B
The creation of highly branched N-glycans by MGAT4A and MGAT4B has significant functional implications:
-
Glucose Metabolism (MGAT4A): MGAT4A is highly expressed in pancreatic β-cells and plays a crucial role in glucose homeostasis. It glycosylates the glucose transporter GLUT2, which is essential for glucose-stimulated insulin secretion.[2][17] Deficiencies in MGAT4A can lead to impaired GLUT2 function and a phenotype resembling type 2 diabetes.[2]
-
Melanocyte Development and Melanoma (MGAT4B): MGAT4B is involved in the proper development and migration of melanocytes, the pigment-producing cells.[18] It does so by glycosylating key proteins involved in melanocyte function, such as GPNMB, KIT, and TYRP1.[18] Aberrant MGAT4B expression has been linked to melanoma progression.[18]
-
General Cell Function: The complex N-glycans produced by MGAT4 enzymes are recognized by various lectins, which are carbohydrate-binding proteins. These interactions are important for cell-cell recognition, signaling, and adhesion.
-
Autoimmune Diseases: The branching of N-glycans on T-cell receptors, modulated by MGAT enzymes, can influence T-cell activation and has been implicated in autoimmune diseases.[15]
Tissue Distribution of MGAT4A and MGAT4B
The two isoenzymes exhibit distinct expression patterns. MGAT4A expression is more restricted, with high levels found in gastrointestinal tissues, particularly the pancreas.[14] In contrast, MGAT4B is more ubiquitously expressed across various tissues.[14]
Quantitative Data for MGAT4A and MGAT4B
| Parameter | MGAT4A | MGAT4B | Species/System | Reference |
| Enzyme Activity | Transfers GlcNAc to the α1,3-mannose arm of N-glycans | Transfers GlcNAc to the α1,3-mannose arm of N-glycans | General | [2][14] |
| Substrate Affinity | Higher affinity for donor and acceptor substrates | Weaker affinity for donor and acceptor substrates | In vitro | [14] |
| Tissue Expression | Gastrointestinal tissues, pancreas | Ubiquitous | Mouse | [14] |
Experimental Protocols
Mass Spectrometry for Glycan Analysis
Mass spectrometry is a powerful tool for detailed structural analysis of N-glycans to identify the products of MGAT4 activity.
-
Glycan Release: Release N-glycans from purified glycoproteins or a complex protein mixture using an enzyme such as PNGase F.
-
Purification and Labeling: Purify the released glycans and label them with a fluorescent tag (e.g., 2-aminobenzamide, 2-AB) to enhance detection.
-
LC-MS/MS Analysis: Separate the labeled glycans using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass of the parent ion provides information about the composition of the glycan, and fragmentation patterns in MS/MS reveal the branching structure, allowing for the identification of tri- and tetra-antennary glycans produced by MGAT4.
Lectin Affinity Chromatography
This method can be used to enrich for glycoproteins that have been modified by MGAT4.
-
Lectin Column: Prepare a chromatography column with a lectin that binds to the structures created by MGAT4, such as Datura stramonium agglutinin (DSA), which has an affinity for β1-4 linked GlcNAc.
-
Sample Application: Apply a protein extract from cells or tissues to the column.
-
Binding and Washing: Glycoproteins with the appropriate glycan structures will bind to the lectin. Wash the column to remove unbound proteins.
-
Elution: Elute the bound glycoproteins using a competing sugar or by changing the buffer conditions.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, western blotting, or mass spectrometry to identify the substrates of MGAT4.
Visualizations
References
- 1. N-acetylglucosaminyltransferases and nucleotide sugar transporters form multi-enzyme–multi-transporter assemblies in golgi membranes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-regulation of MGAT4A and MGAT4B activity toward glycoproteins through interaction of lectin domain with their own N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MGAT3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. MGAT3 - Wikipedia [en.wikipedia.org]
- 5. genecards.org [genecards.org]
- 6. uniprot.org [uniprot.org]
- 7. DNA hypomethylation upregulates expression of the MGAT3 gene in HepG2 cells and leads to changes in N-glycosylation of secreted glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MGAT3 beta-1,4-mannosyl-glycoprotein 4-beta-N-acetylglucosaminyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Beyond triglyceride synthesis: the dynamic functional roles of MGAT and DGAT enzymes in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Truncated, inactive N-acetylglucosaminyltransferase III (GlcNAc-TIII) induces neurological and other traits absent in mice that lack GlcNAc-TIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tissue expression of MGAT3 - Summary - The Human Protein Atlas [proteinatlas.org]
- 13. Regulation of intracellular activity of N-glycan branching enzymes in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a lectin domain that regulates enzyme activity in mouse N-acetylglucosaminyltransferase-IVa (MGAT4A) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Human N-acetylglucosaminyltransferase II substrate recognition uses a modular architecture that includes a convergent exosite - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Mgat4b-mediated selective N-glycosylation regulates melanocyte development and melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: Inhibition of MGAT1 (N-Acetylglucosaminyltransferase I) in N-Glycan Biosynthesis
An in-depth analysis of the publicly available scientific literature and chemical databases did not yield any specific information on a molecule designated "mGAT-IN-1". This name may represent a novel or internal compound designation that is not yet disclosed in the public domain. The abbreviation "MGAT" itself is ambiguous, as it can refer to two distinct enzymes with significant interest as therapeutic targets: Mannosyl (alpha-1,3-)-glycoprotein beta-1,2-N-acetylglucosaminyltransferase (MGAT1, also known as GnT-I) involved in N-glycan biosynthesis, and Monoacylglycerol Acyltransferase 1 (MGAT1), which plays a role in lipid metabolism.
This technical guide will, therefore, provide a detailed overview of the discovery and development of inhibitors for both of these important enzyme targets, reflecting the current state of research and the methodologies employed in the field.
Introduction to MGAT1 (GnT-I) as a Therapeutic Target
Mannosyl (alpha-1,3-)-glycoprotein beta-1,2-N-acetylglucosaminyltransferase I (MGAT1 or GnT-I) is a critical enzyme in the Golgi apparatus that initiates the conversion of high-mannose N-glycans to hybrid and complex N-glycans.[1][2] This process is fundamental for the function of many glycoproteins involved in cell-cell recognition, signaling, and adhesion. Aberrant N-glycosylation is a hallmark of cancer, contributing to metastatic potential.[3][4] Consequently, the inhibition of MGAT1 is a promising strategy for anticancer therapies.[3] Knockout of MGAT1 has been shown to enhance immune recognition and promote T-cell–mediated killing of cancer cells.
Discovery of MGAT1 Inhibitors
While the development of small-molecule inhibitors for MGAT1 is highly sought after, much of the current understanding of its inhibition comes from the study of a natural protein inhibitor.
1. Protein-Based Inhibition: The Case of GnT1IP-L (MGAT4D-L)
A key discovery in the regulation of MGAT1 is the identification of the long form of MGAT4D, known as GnT1IP-L or MGAT4D-L, which acts as a specific endogenous inhibitor.[1][5]
-
Mechanism: MGAT4D-L is a type II glycoprotein that interacts with MGAT1 in the Golgi apparatus.[1][5] This interaction prevents MGAT1 from acting on its substrate, leading to an accumulation of oligomannose N-glycans on the cell surface.[1][2]
-
Specificity: GnT1IP-L has been shown to be specific for MGAT1 and does not significantly inhibit other related enzymes like MGAT2 or MGAT5.[5]
2. High-Throughput Screening for Small-Molecule Inhibitors
The discovery of small-molecule inhibitors for MGAT1 is an active area of research. A recent study reported the identification of novel MGAT1 binders and inhibitors with sub-micromolar potency through two primary screening approaches:
-
UDP-Glo™-based High-Throughput Screen (HTS): This assay measures the enzymatic activity of MGAT1 by detecting the amount of UDP produced, allowing for the rapid screening of large compound libraries for inhibitory activity.
-
DNA-Encoded Library (DEL) Screening: This technique is used to identify molecules that physically bind to the MGAT1 protein.
Interestingly, these screening efforts have identified allosteric inhibitors, which bind to a site distinct from the enzyme's active site.
Quantitative Data on MGAT1 Inhibition
The following table summarizes the quantitative data available for the inhibition of MGAT1 by its protein inhibitor, GnT1IP-L.
| Inhibitor | Cell Line | Assay Method | Inhibition Level | Reference |
| GnT1IP-L | CHO | Enzyme Activity Assay | ~75% inhibition of MGAT1 activity | [5] |
Experimental Protocols
Protocol 1: GNA Lectin Binding Assay for MGAT1 Inhibition
This protocol is used to assess the inhibition of MGAT1 in cells by measuring the accumulation of its substrate, oligomannose N-glycans, on the cell surface. The lectin from Galanthus nivalis (GNA) specifically binds to these structures.[1][6][7]
-
Cell Culture and Transfection:
-
Culture Chinese Hamster Ovary (CHO) cells in appropriate media.
-
Transfect cells with a plasmid expressing the potential MGAT1 inhibitor (e.g., MGAT4D-L) or treat with a small molecule inhibitor.
-
-
Lectin Staining:
-
Harvest the cells and wash with a suitable buffer (e.g., PBS).
-
Incubate the cells with fluorescein-conjugated GNA at a predetermined concentration.
-
-
Flow Cytometry Analysis:
Visualizations
Caption: N-Glycan biosynthesis pathway and the inhibitory action of on MGAT1.
Part 2: Inhibition of MGAT1 (Monoacylglycerol Acyltransferase) in Lipid Metabolism
Introduction to MGAT1 (Acyltransferase) as a Therapeutic Target
Monoacylglycerol Acyltransferase (MGAT) enzymes catalyze the synthesis of diacylglycerol (DAG) from monoacylglycerol (MAG) and a fatty acyl-CoA.[8] This is a key step in the absorption of dietary fat in the intestine and in the synthesis of triacylglycerol (TAG).[8] There are three isoforms of MGAT enzymes (MGAT1, MGAT2, and MGAT3), which have distinct tissue distributions.[9] Inhibition of these enzymes, particularly those in the intestine, is a therapeutic strategy for metabolic diseases such as obesity, diabetes, and hyperlipidemia.[9]
Discovery of MGAT Inhibitors
While specific inhibitors for MGAT1 are not well-documented in the public literature, the discovery of inhibitors for the closely related MGAT2 and MGAT3 provides a roadmap for identifying MGAT1 inhibitors.
1. High-Throughput Mass Spectrometry Screening
A successful approach for discovering MGAT inhibitors involves high-throughput screening using mass spectrometry to directly measure the enzymatic product.
-
Assay Principle: Human intestinal microsomes, which contain MGAT enzymes, are used as the enzyme source. The assay measures the formation of DAG from the substrates MAG and oleoyl-CoA.
-
Screening Campaign: A library of small molecules is screened for their ability to inhibit the formation of DAG. This method led to the identification of an aryl-sulfonamide compound, designated "T1", which potently inhibits human intestinal MGAT and recombinant human MGAT2, with selectivity over MGAT3.[8]
2. Structure-Activity Relationship (SAR) Studies
Following the identification of initial hits from screening, medicinal chemistry efforts focus on synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties. For example, the development of isoindoline-5-sulfonamide inhibitors of MGAT3 involved extensive SAR studies to optimize their activity.[10]
Quantitative Data on MGAT Inhibition
The following table presents quantitative data for a representative MGAT2 inhibitor, "compound A".
| Inhibitor | Target | IC50 (human) | IC50 (mouse) | Reference |
| Compound A | MGAT2 | 7.8 nmol/L | 2.4 nmol/L | [9] |
| T1 | Intestinal MGAT / MGAT2 | Potent (specific IC50 not provided) | - | [8] |
Experimental Protocols
Protocol 2: High-Throughput Mass Spectrometry MGAT Enzyme Assay
This protocol describes a method for screening and characterizing inhibitors of MGAT activity.[8]
-
Enzyme and Substrate Preparation:
-
Prepare human intestinal microsomes as the source of MGAT enzyme.
-
Prepare a substrate solution containing monoacylglycerol and oleoyl-CoA in an appropriate assay buffer.
-
-
Reaction and Inhibition:
-
In a microplate, add the test compounds at various concentrations.
-
Add the enzyme preparation to each well.
-
Initiate the reaction by adding the substrate solution.
-
Incubate the plate at a controlled temperature for a specific duration.
-
-
Quenching and Extraction:
-
Stop the reaction by adding a quenching solution (e.g., containing an internal standard).
-
Extract the lipid products (DAG) using an organic solvent.
-
-
Mass Spectrometry Analysis:
-
Analyze the extracted samples using a high-throughput mass spectrometer to quantify the amount of DAG produced.
-
Calculate the percent inhibition for each compound and determine the IC50 values.
-
Visualizations
Caption: The monoacylglycerol pathway of triacylglycerol synthesis and the site of MGAT1 inhibition.
References
- 1. Point mutations that inactivate MGAT4D-L, an inhibitor of MGAT1 and complex N-glycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Point mutations that inactivate MGAT4D-L, an inhibitor of MGAT1 and complex N-glycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Suppression of Cancer Progression by MGAT1 shRNA Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GnT1IP-L specifically inhibits MGAT1 in the Golgi via its luminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CRISPR/Cas9 gene editing for the creation of an MGAT1-deficient CHO cell line to control HIV-1 vaccine glycosylation | PLOS Biology [journals.plos.org]
- 8. Discovery of Human Intestinal MGAT Inhibitors Using High-Throughput Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Selective Small Molecule Inhibitors of Monoacylglycerol Acyltransferase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of mGAT-IN-1
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific structure-activity relationship (SAR) of mGAT-IN-1 is limited. This guide provides a comprehensive overview based on existing data and the broader context of GABA transporter inhibitors. The primary reference for this compound, a 2020 publication in the European Journal of Medicinal Chemistry by Zaręba et al., contains more detailed SAR data which is not fully accessible in the public domain.
Introduction to this compound
This compound is a potent, non-selective inhibitor of the mouse GABA transporters (mGATs).[1][2][3][4][5] It has demonstrated significant inhibitory activity, particularly against the mGAT3 subtype.[1][2][3][4][5] GABA transporters are critical components of the central nervous system, responsible for the reuptake of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft. By blocking these transporters, inhibitors like this compound can prolong the presence of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism of action makes GAT inhibitors promising therapeutic targets for a range of neurological disorders, including epilepsy and neuropathic pain.
Chemical and Pharmacological Properties
This compound is identified as compound 28 in the primary literature.[4] Its key properties are summarized below:
| Property | Value | Reference |
| Molecular Formula | C28H34ClN3O2S2 | [2] |
| Molecular Weight | 544.17 g/mol | [1] |
| Target | Non-selective mouse GABA Transporter (mGAT) | [1][2][3][4][5] |
| Reported Potency | IC50 = 2.5 μM for mGAT3 (pIC50 = 5.61) | [1][2][3][4][5] |
| CAS Number | 2556833-08-8 | [2][3] |
Signaling Pathway of GABAergic Neurotransmission and GAT Inhibition
The following diagram illustrates the role of GABA transporters in a GABAergic synapse and the mechanism of action for inhibitors like this compound.
Structure-Activity Relationship (SAR) of GAT Inhibitors: A General Overview
While specific SAR data for the this compound scaffold is not publicly detailed, the broader class of GAT inhibitors has been extensively studied. Generally, these inhibitors are designed to mimic the structure of GABA to allow for binding to the transporter. Key structural features often include:
-
A Carboxylic Acid Moiety (or a bioisostere): This group is crucial for interacting with a key binding site within the transporter, mimicking the carboxylate of GABA.
-
A Nitrogen Atom: A primary, secondary, or tertiary amine is typically present and is essential for activity.
-
A Lipophilic Side Chain: The addition of bulky, lipophilic groups can significantly influence potency and selectivity for the different GAT subtypes (GAT1, GAT2, GAT3, and BGT-1). For instance, large aromatic moieties are common in potent GAT1 inhibitors like tiagabine. The nature and position of these lipophilic groups are key determinants of the SAR.
The non-selective nature of this compound suggests that its structure may interact with conserved residues across the different mGAT subtypes.
Experimental Protocols for Characterizing GAT Inhibitors
The inhibitory activity of compounds like this compound is typically determined using a GABA uptake assay. Below is a generalized protocol.
Protocol: In Vitro GABA Uptake Inhibition Assay
-
Cell Culture and Transfection:
-
HEK-293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are transiently transfected with plasmids encoding the specific mouse GABA transporter subtype (mGAT1, mGAT2, mGAT3, or mGAT4/BGT-1) using a suitable transfection reagent.
-
-
GABA Uptake Assay:
-
24-48 hours post-transfection, the culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.
-
Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle (DMSO) for 10-20 minutes at room temperature.
-
The uptake reaction is initiated by adding a mixture of [³H]GABA (as a radiolabeled tracer) and unlabeled GABA to a final concentration in the low micromolar range.
-
The reaction is allowed to proceed for a short period (e.g., 1-5 minutes) at room temperature.
-
The uptake is terminated by rapidly aspirating the assay buffer and washing the cells multiple times with ice-cold buffer.
-
-
Quantification:
-
The cells are lysed using a scintillation cocktail or a suitable lysis buffer.
-
The amount of [³H]GABA taken up by the cells is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
The following diagram outlines a typical workflow for screening and characterizing GAT inhibitors.
Conclusion and Future Directions
This compound is a valuable research tool for studying the physiological and pathological roles of GABA transporters. Its non-selective profile allows for the investigation of the combined effects of inhibiting multiple GAT subtypes. However, to advance its potential as a therapeutic lead, further research is warranted in the following areas:
-
Detailed SAR Studies: A comprehensive analysis of the SAR for the this compound scaffold is needed to identify the key structural motifs responsible for its activity and to potentially develop analogs with improved potency and selectivity.
-
Selectivity Profiling: A complete pharmacological profile, including its potency against all four mGAT subtypes (mGAT1-4), is required to fully understand its mechanism of action.
-
In Vivo Efficacy: Preclinical studies in relevant animal models of neurological disorders are necessary to evaluate its therapeutic potential.
-
Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a drug candidate.
The exploration of the chemical space around this compound could lead to the discovery of novel GAT inhibitors with optimized pharmacological profiles for the treatment of various neurological and psychiatric conditions.
References
The Therapeutic Potential of Monoacylglycerol Acyltransferase (MGAT) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoacylglycerol acyltransferase (MGAT) enzymes, particularly MGAT2, have emerged as promising therapeutic targets for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). These enzymes play a crucial role in the intestinal absorption of dietary fats and the synthesis of triglycerides. Inhibition of MGAT, therefore, presents a compelling strategy to modulate lipid metabolism and ameliorate the pathophysiology of these prevalent diseases. This technical guide provides a comprehensive overview of the therapeutic applications, mechanism of action, and preclinical and clinical development of MGAT inhibitors. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development in this field.
Introduction to Monoacylglycerol Acyltransferases (MGATs)
Monoacylglycerol acyltransferases (MGATs) are a family of enzymes that catalyze the acylation of monoacylglycerol (MAG) to form diacylglycerol (DAG), a critical step in the triglyceride synthesis pathway. In mammals, three isoforms of MGAT have been identified: MGAT1, MGAT2, and MGAT3. While all three isoforms are involved in lipid metabolism, they exhibit distinct tissue distribution and physiological roles.
-
MGAT1 is primarily expressed in the stomach, kidney, and adipose tissue. Emerging evidence also suggests a role for MG "AT1 in cancer, where it may influence cell migration and invasion.
-
MGAT2 is highly and selectively expressed in the small intestine, where it plays a predominant role in the absorption of dietary fat. This makes MGAT2 a particularly attractive target for the treatment of metabolic diseases.
-
MGAT3 is also found in the small intestine and shares a higher sequence homology with diacylglycerol acyltransferase (DGAT) enzymes.
The inhibition of MGAT enzymes, especially MGAT2, has been shown to reduce triglyceride synthesis and lower lipid levels in the blood, leading to improved metabolic health.
Mechanism of Action of MGAT Inhibitors
MGAT inhibitors exert their therapeutic effects by blocking the enzymatic activity of MGAT, thereby interrupting the triglyceride synthesis pathway. By inhibiting the conversion of MAG to DAG, these compounds effectively reduce the substrate pool for the subsequent synthesis of triglycerides by DGAT enzymes.
The primary mechanism of action involves the competitive or non-competitive binding of the inhibitor to the active site of the MGAT enzyme. This prevents the binding of the natural substrates, monoacylglycerol and fatty acyl-CoA, and thus inhibits the formation of diacylglycerol. The reduction in triglyceride resynthesis in the small intestine leads to several downstream effects that contribute to the overall therapeutic benefit:
-
Reduced Fat Absorption: By limiting the re-esterification of digested fats in enterocytes, MGAT inhibitors decrease the absorption of dietary triglycerides.
-
Increased Gut Hormone Secretion: Inhibition of MGAT2 has been shown to increase the secretion of anorectic gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). These hormones play a role in regulating appetite and glucose metabolism, contributing to weight loss and improved glycemic control.
-
Increased Energy Expenditure: Preclinical studies suggest that MGAT2 inhibition can lead to an increase in energy expenditure, further contributing to a negative energy balance.
The multifaceted actions of MGAT inhibitors make them promising candidates for the treatment of complex metabolic diseases.
Therapeutic Applications
The primary therapeutic applications of MGAT inhibitors are centered on the management of metabolic disorders.
-
Obesity: By reducing fat absorption and promoting the secretion of satiety hormones, MGAT inhibitors have demonstrated significant potential in preclinical models of diet-induced obesity, leading to reduced body weight and fat mass.
-
Type 2 Diabetes: The improvements in insulin sensitivity and glycemic control observed with MGAT2 inhibition make it a promising strategy for the treatment of type 2 diabetes. The increase in GLP-1 secretion further supports this application.
-
Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic steatohepatitis (NASH): By reducing the flux of dietary fat to the liver, MGAT inhibitors may help to decrease hepatic steatosis, inflammation, and fibrosis associated with NAFLD and NASH.
-
Hyperlipidemia: MGAT inhibitors can effectively lower postprandial triglyceride levels, a key factor in the management of hyperlipidemia and the associated risk of cardiovascular disease.
-
Cancer: While the research is still in its early stages, inhibition of MGAT1 has been shown to block migration, invasion, and metastasis of malignant cells in preclinical cancer models, suggesting a potential role for MGAT1 inhibitors in oncology.[1][2]
Preclinical and Clinical Development of MGAT Inhibitors
Significant progress has been made in the development of potent and selective MGAT inhibitors, with several compounds advancing into clinical trials.
Preclinical Studies
Preclinical studies in various animal models, primarily diet-induced obese mice, have consistently demonstrated the efficacy of MGAT inhibitors. These studies have shown that pharmacological inhibition or genetic deletion of MGAT2 leads to:
-
Reduced body weight gain and adiposity.
-
Improved glucose tolerance and insulin sensitivity.
-
Decreased hepatic steatosis.
-
Reduced plasma triglyceride levels.
Clinical Trials
Several MGAT2 inhibitors have entered clinical development, with promising results in early-phase trials.
-
BMS-963272: This potent and selective MGAT2 inhibitor was found to be safe and well-tolerated in a Phase 1 multiple-dose trial in healthy human adults with obesity (NCT04116632).[3] The study demonstrated robust pharmacodynamic biomarker modulation, increased levels of gut hormones GLP-1 and PYY, and a reduction in body weight.[3]
-
S-309309: This novel, selective MGAT2 inhibitor is currently in Phase 2 clinical trials for the treatment of obesity (NCT05925114). Preclinical data in mouse models of obesity showed a significant reduction in body weight gain and food intake, as well as improvements in metabolic parameters.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for representative MGAT inhibitors from preclinical and clinical studies.
Table 1: In Vitro Potency of Selected MGAT2 Inhibitors
| Compound | Target | IC50 (nM) | Assay System | Reference |
| Compound A | Human MGAT2 | 7.8 | Recombinant enzyme | [5] |
| Mouse MGAT2 | 2.4 | Recombinant enzyme | [5] | |
| Compound B | Human MGAT2 | 8.1 | Recombinant enzyme | [6] |
| Mouse MGAT2 | 0.85 | Recombinant enzyme | [6] | |
| Takeda Compound | MGAT2 | 0.31 | Transfected Freestyle293 cells | [7] |
| BMS-963272 | Human MGAT2 | 1.1 | Recombinant enzyme | [3] |
Table 2: In Vivo Efficacy of Selected MGAT2 Inhibitors in Diet-Induced Obese (DIO) Mice
| Compound | Dose | Duration | Body Weight Reduction | Glucose Lowering | Reference |
| Compound A | 30 mg/kg/day | 5 weeks | ~17% vs vehicle | Significant improvement in HOMA-IR | [5] |
| S-309309 | 3 mg/kg b.i.d. | 4 weeks | Significant reduction vs vehicle | Decreased plasma glucose and HOMA-IR | [4] |
| BMS-963272 | 10 mg/kg/day | 10 weeks | Significant reduction vs vehicle | Not reported | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and evaluation of MGAT inhibitors.
In Vitro MGAT2 Enzyme Activity Assay (LC/MS-based)
This protocol describes a high-throughput, non-radioactive assay for measuring MGAT2 activity using liquid chromatography-mass spectrometry (LC/MS).
Materials:
-
Recombinant human MGAT2 enzyme
-
1-decanoyl-rac-glycerol (Substrate A)
-
Decanoyl-CoA (Substrate B)
-
Assay Buffer: 100 mM phosphate buffer (pH 7.4) containing 2 mM DTT
-
Quenching Solution: 0.2 µM Diolein-d5 (Internal Standard) in 0.4% formic acid and 50% isopropanol
-
384-well polystyrene microplate
-
LC/MS/MS system
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Aliquot 0.2 µL of the inhibitor solution into a 384-well plate.
-
Add 5 µL of the enzyme solution (recombinant MGAT2 in assay buffer) to each well.
-
Add 5 µL of the substrate solution (30 µM 1-decanoyl-rac-glycerol and 10 µM decanoyl-CoA in assay buffer) to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour in a moist chamber.
-
Terminate the reaction by adding 50 µL of the quenching solution.
-
Analyze the formation of the product (1,3-didecanoyl-glycerol) by LC/MS/MS, monitoring the transition of the product and the internal standard.
-
Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.
Cell-Based MGAT2 Activity Assay
This protocol describes a cell-based assay to evaluate the functional inhibition of MGAT2 in a cellular context.
Materials:
-
HIEC-6 (human intestinal epithelial cell line) or other suitable cell line
-
2-monoacylglycerol (2-MAG)
-
Cell culture medium (e.g., DMEM)
-
BODIPY 493/503 (for lipid staining)
-
Triglyceride quantification kit
Procedure:
-
Seed HIEC-6 cells in a 24-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Induce triglyceride accumulation by adding 2-MAG (e.g., 200 µM) to the culture medium.
-
Incubate for 24 hours.
-
For qualitative analysis, stain the cells with BODIPY 493/503 and visualize lipid droplets by fluorescence microscopy.
-
For quantitative analysis, lyse the cells and measure the intracellular triglyceride content using a commercial quantification kit.
-
Calculate the percent inhibition of 2-MAG-induced triglyceride accumulation compared to a vehicle control.
In Vivo Diet-Induced Obesity (DIO) Mouse Model
This protocol describes a standard model for evaluating the efficacy of anti-obesity compounds.
Animals:
-
Male C57BL/6J mice, 6-8 weeks old.
Procedure:
-
Acclimatize the mice for at least one week with ad libitum access to standard chow and water.
-
Induce obesity by feeding the mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks. A control group is maintained on a low-fat diet (LFD; e.g., 10% kcal from fat).
-
Randomize the obese mice into treatment groups based on body weight.
-
Administer the test inhibitor or vehicle daily by oral gavage for the duration of the study (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly (e.g., weekly).
-
At the end of the treatment period, perform endpoint measurements:
-
Body Composition: Determine fat mass and lean mass using DEXA or NMR.
-
Glucose Tolerance Test (GTT): Fast mice for 6 hours, then administer a glucose bolus (2 g/kg) intraperitoneally or orally. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Plasma Parameters: Collect blood samples for the analysis of triglycerides, cholesterol, insulin, and other relevant biomarkers.
-
Tissue Analysis: Harvest liver and adipose tissue for histological analysis and measurement of lipid content.
-
Visualizations
Caption: Signaling pathway of triglyceride synthesis and the mechanism of action of MGAT inhibitors.
Caption: General experimental workflow for the development of MGAT inhibitors.
Conclusion
Inhibitors of monoacylglycerol acyltransferases, particularly MGAT2, represent a promising and clinically validated therapeutic strategy for the treatment of obesity and related metabolic disorders. Their unique mechanism of action, which involves modulating intestinal fat absorption and enhancing the secretion of beneficial gut hormones, offers a multifaceted approach to tackling these complex diseases. The ongoing clinical development of several MGAT2 inhibitors highlights the significant potential of this target class. The detailed experimental protocols provided in this guide are intended to support further research and accelerate the discovery and development of novel MGAT inhibitors with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Body Composition Analysis | Vagelos College of Physicians and Surgeons [vagelos.columbia.edu]
- 3. Body Composition Analysis of Obesity and Hepatic Steatosis in Mice by Relaxation Compensated Fat Fraction (RCFF) MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of mGAT-IN-1 on GABAergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of the selective mouse GABA transporter 1 (mGAT1) inhibitor, NO-711, on GABAergic signaling. Due to the lack of specific information on a compound named "mGAT-IN-1," this document focuses on NO-711 as a representative and well-characterized tool compound for studying the impact of mGAT1 inhibition. The guide details the quantitative effects of NO-711 on GABA uptake and synaptic currents, provides in-depth experimental protocols for assessing these effects, and utilizes visualizations to illustrate the underlying mechanisms and experimental workflows. This information is intended to serve as a valuable resource for researchers in neuroscience and drug development investigating the therapeutic potential of modulating GABAergic transmission.
Introduction to GABAergic Signaling and GAT1
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. It plays a crucial role in regulating neuronal excitability by binding to postsynaptic GABA receptors, which leads to hyperpolarization of the neuron and a decreased likelihood of firing an action potential. The clearance of GABA from the synaptic cleft is primarily mediated by GABA transporters (GATs), which are membrane proteins that reuptake GABA into presynaptic neurons and surrounding glial cells.
There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1. GAT1 is predominantly expressed in neurons and is a key regulator of both phasic and tonic inhibition. Phasic inhibition is mediated by the transient activation of synaptic GABA-A receptors by high concentrations of GABA released from vesicles, while tonic inhibition results from the persistent activation of extrasynaptic GABA-A receptors by low ambient concentrations of GABA. By controlling the extracellular GABA concentration, GAT1 significantly influences the strength and duration of inhibitory signaling.
NO-711: A Selective mGAT1 Inhibitor
NO-711 is a potent and selective inhibitor of the GAT1 subtype of GABA transporters. Its selectivity makes it an invaluable pharmacological tool for elucidating the specific roles of GAT1 in various physiological and pathological processes.
Quantitative Data on NO-711 Activity
The inhibitory potency and selectivity of NO-711 have been characterized in various in vitro assays. The following table summarizes key quantitative data.
| Parameter | Transporter | Species | Value | Reference |
| IC50 | hGAT-1 | Human | 0.04 µM | [1] |
| rGAT-2 | Rat | 171 µM | [1] | |
| hGAT-3 | Human | 1700 µM | [1] | |
| hBGT-1 | Human | 622 µM | [1] | |
| Synaptosomal GABA uptake | Rat | 47 nM | [2] | |
| Neuronal GABA uptake | Rat | 1238 nM | [2] | |
| Glial GABA uptake | Rat | 636 nM | [2] | |
| Ki | GAT1 | - | 1.07 µM | [3] |
Effects on Tonic and Phasic GABAergic Currents
Inhibition of GAT1 by NO-711 leads to an increase in extracellular GABA concentrations, which in turn potentiates both tonic and phasic inhibition.
| Experimental Condition | Effect of NO-711 | Quantitative Change | Reference |
| Tonic Inhibition (Holding Current) | Increase | Significant inward shift in holding current (e.g., at P34-36, ~27 pA increase) | [4] |
| Phasic Inhibition (IPSCs) | Prolongation of decay time | - | [5] |
| Reduction in amplitude (at high concentrations) | - | [6] |
Experimental Protocols
Radiolabeled GABA Uptake Assay
This assay is used to determine the inhibitory activity of compounds on GABA transporters.
Objective: To measure the IC50 value of NO-711 for mGAT1.
Materials:
-
HEK293 cells stably expressing mGAT1
-
[³H]GABA (radiolabeled GABA)
-
NO-711
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture HEK293 cells expressing mGAT1 in appropriate media and conditions.
-
Assay Preparation: Plate the cells in a 96-well plate and allow them to adhere.
-
Compound Incubation: Wash the cells with assay buffer. Add varying concentrations of NO-711 to the wells and incubate for a predetermined time (e.g., 20 minutes) at room temperature.
-
GABA Uptake: Add a solution containing a fixed concentration of [³H]GABA to each well and incubate for a short period (e.g., 10 minutes) to allow for GABA uptake.
-
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to remove extracellular [³H]GABA and terminate the uptake process.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the concentration of NO-711. Fit the data to a dose-response curve to determine the IC50 value.[7]
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effects of GAT1 inhibition on synaptic currents in individual neurons.
Objective: To measure the effect of NO-711 on tonic and phasic GABAergic currents.
Materials:
-
Brain slices (e.g., hippocampus or cortex) from mice.
-
Artificial cerebrospinal fluid (aCSF).
-
Intracellular solution for the patch pipette.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope with micromanipulators.
-
NO-711.
-
Bicuculline (GABA-A receptor antagonist).
Procedure:
-
Slice Preparation: Prepare acute brain slices and maintain them in oxygenated aCSF.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with aCSF.
-
Patching a Neuron: Using a microscope, guide a glass micropipette filled with intracellular solution to a neuron and form a giga-ohm seal with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Baseline Recording: Record baseline synaptic activity, including spontaneous inhibitory postsynaptic currents (sIPSCs) and the holding current.
-
Drug Application: Perfuse the slice with aCSF containing a known concentration of NO-711 (e.g., 10 µM).
-
Recording Effects: Record the changes in sIPSCs (for phasic inhibition) and the holding current.
-
Tonic Current Measurement: At the end of the recording, apply bicuculline to block all GABA-A receptor-mediated currents. The resulting outward shift in the holding current represents the tonic GABAergic current. The difference in the magnitude of this shift before and after NO-711 application indicates the effect of the inhibitor on tonic inhibition.[5][8]
-
Data Analysis: Analyze the recorded currents to quantify changes in the amplitude, frequency, and decay kinetics of IPSCs, as well as the magnitude of the tonic current.
Signaling Pathways and Mechanisms
The inhibition of mGAT1 by compounds like NO-711 has a direct impact on the dynamics of GABA in the synapse and the extrasynaptic space, thereby modulating both phasic and tonic inhibition.
Conclusion
The selective mGAT1 inhibitor NO-711 serves as a critical tool for dissecting the roles of GAT1-mediated GABA transport in regulating neuronal network activity. By increasing the availability of extracellular GABA, NO-711 enhances both tonic and phasic inhibition, effects that can be precisely quantified using radiolabeled uptake assays and electrophysiological recordings. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals aiming to further explore the therapeutic potential of targeting the GABAergic system. The continued investigation of selective GAT1 inhibitors will undoubtedly contribute to a deeper understanding of GABAergic signaling in health and disease.
References
- 1. NNC 711 | GABA Transporters | Tocris Bioscience [tocris.com]
- 2. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phasic and Tonic Inhibition are Maintained Respectively by CaMKII and PKA in the Rat Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of a gamma-aminobutyric acid uptake inhibitor, NNC-711, on spontaneous postsynaptic currents in cultured rat hippocampal neurons: implications for antiepileptic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental and Bioinformatic Insights into the Effects of Epileptogenic Variants on the Function and Trafficking of the GABA Transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tonic-and-Phasic-GABA-Currents-in-GABAergic-Neurons-of-the-Substantia-Nigra-Reticulata-Are-Dependent-on-Age-Regardless-of-Sex [aesnet.org]
A Deep Dive into Preclinical Research on GABA Transporter Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory signaling molecule in the mammalian central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of GABAergic neurotransmission is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, chronic pain, and schizophrenia. A key mechanism for terminating GABAergic signaling is the reuptake of GABA from the synaptic cleft by a family of GABA transporters (GATs). This makes GATs attractive therapeutic targets for conditions associated with GABAergic hypofunction. This technical guide provides a comprehensive overview of the preclinical research on GAT inhibitors, focusing on in vitro and in vivo studies, quantitative data, and detailed experimental methodologies.
Core Concepts in GABA Transporter Inhibition
Four subtypes of GABA transporters have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). These transporters are differentially expressed in neurons and glial cells throughout the brain. Inhibition of these transporters leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[1] Preclinical studies have largely focused on the therapeutic potential of selective and mixed GAT inhibitors in various disease models.
Quantitative Analysis of GABA Transporter Inhibitors
The potency and selectivity of GAT inhibitors are critical parameters evaluated in preclinical studies. These are typically quantified using in vitro assays that measure the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The following tables summarize the reported in vitro potencies of several key GAT inhibitors against different transporter subtypes.
| Compound | GAT1 IC50 (µM) | GAT2 IC50 (µM) | GAT3 IC50 (µM) | BGT1 IC50 (µM) | Species | Reference |
| Tiagabine | 0.07 (h) | - | - | - | human | |
| NNC-711 | 0.04 (h) | 171 (r) | 1700 (h) | 622 (h) | human, rat | [2] |
| CI-966 | 0.26 (h), 1.2 (r) | >200-fold selective | >200-fold selective | >200-fold selective | human, rat | [3] |
| SNAP-5114 | 388 (h) | 21 (r) | 5 (h) | 140 | human, rat | |
| EF1502 | Inhibits | - | - | Inhibits | - | [4][5] |
h: human, r: rat. A hyphen (-) indicates data not available in the cited sources.
The in vivo efficacy of GAT inhibitors is often assessed in animal models of disease, with the half-maximal effective dose (ED50) being a key metric.
| Compound | Seizure Model | ED50 (µmol/kg) | Species | Reference |
| Tiagabine | PTZ-induced tonic convulsions | 2 | Mouse | [6] |
| DMCM-induced tonic convulsions | 2 | Mouse | [6] | |
| Sound-induced seizures (DBA/2 mice) | 1 | Mouse | [6] | |
| PTZ-induced clonic convulsions | 5 | Mouse | [6] | |
| Amygdala kindled focal seizures | 36 | Rat | [6] |
PTZ: Pentylenetetrazol, DMCM: Methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate
Key Experimental Protocols in Preclinical GAT Inhibitor Research
Detailed and standardized experimental protocols are fundamental to the robust evaluation of GAT inhibitors. Below are methodologies for key in vitro and in vivo assays.
In Vitro Assays
1. [³H]GABA Uptake Assay
This assay is the gold standard for determining the potency and selectivity of GAT inhibitors. It measures the inhibition of radiolabeled GABA uptake into cells expressing a specific GAT subtype.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are commonly used. Cells are transiently or stably transfected with plasmids encoding the desired human or rodent GAT subtype (GAT1, GAT2, GAT3, or BGT1).
-
Assay Procedure:
-
Transfected cells are plated in 24- or 48-well plates and grown to confluence.
-
On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.
-
Cells are pre-incubated for 10-20 minutes with various concentrations of the test inhibitor or vehicle control.
-
The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA (e.g., 10-50 nM) and the corresponding concentration of the inhibitor.
-
The incubation is carried out for a short period (e.g., 1-10 minutes) at room temperature or 37°C to ensure initial velocity conditions.
-
The uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]GABA.
-
The cells are then lysed with a scintillation cocktail or a lysis buffer.
-
The amount of [³H]GABA taken up by the cells is quantified using a liquid scintillation counter.
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of [³H]GABA uptake, is calculated by non-linear regression analysis of the concentration-response curve.
2. Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a GAT inhibitor for the transporter protein. It measures the ability of the test compound to displace a radiolabeled ligand that binds specifically to the transporter.
-
Membrane Preparation:
-
Brain tissue (e.g., cortex, hippocampus) from rodents or cells expressing the target GAT are homogenized in an ice-cold buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.[7]
-
-
Assay Procedure:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]tiagabine for GAT1) and a range of concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known potent GAT inhibitor (e.g., unlabeled tiagabine).
-
The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.[8]
-
-
Data Analysis: The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
In Vivo Assays
1. In Vivo Microdialysis
This technique allows for the direct measurement of extracellular GABA levels in specific brain regions of freely moving animals following the administration of a GAT inhibitor.
-
Surgical Procedure:
-
Animals (typically rats or mice) are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., hippocampus, prefrontal cortex, striatum).[9]
-
The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted into the guide cannula.[10]
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[9]
-
After a stabilization period to obtain a baseline, the GAT inhibitor or vehicle is administered (e.g., intraperitoneally or subcutaneously).
-
Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) before and after drug administration.
-
-
GABA Analysis: The concentration of GABA in the dialysate samples is quantified using a sensitive analytical method, typically high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
Data Analysis: Changes in extracellular GABA levels are expressed as a percentage of the baseline concentration.
2. Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to evaluate the anticonvulsant efficacy of compounds against generalized tonic-clonic seizures.[11][12]
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Rodents (mice or rats) are administered the test compound or vehicle at various doses and time points.
-
At the time of peak drug effect, an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.[12] A topical anesthetic is applied to the corneas prior to stimulation.
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the assay.
-
-
Data Analysis: The ED50, the dose of the compound that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.[12]
3. Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of pharmacological agents in rodents.[13][14]
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.[15]
-
Procedure:
-
Animals are administered the test compound or vehicle.
-
After a set pre-treatment time, the animal is placed in the center of the maze, facing one of the open arms.[14]
-
The animal is allowed to freely explore the maze for a fixed period (typically 5 minutes).[14]
-
The session is recorded by a video camera, and the time spent in and the number of entries into the open and closed arms are scored by an automated tracking system or a trained observer.
-
-
Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent in the open arms and/or the number of entries into the open arms compared to the vehicle-treated group.
Visualizing Key Pathways and Workflows
Understanding the underlying mechanisms and experimental processes is facilitated by visual representations. The following diagrams, generated using the DOT language for Graphviz, illustrate the GABAergic signaling pathway and the workflows of key preclinical assays.
Caption: GABAergic signaling and the mechanism of GAT inhibitors.
Caption: Workflow for the in vitro [3H]GABA uptake assay.
Caption: Workflow for the in vivo maximal electroshock seizure test.
Conclusion
The preclinical evaluation of GABA transporter inhibitors has provided a wealth of data supporting their therapeutic potential in a range of CNS disorders. The development of subtype-selective inhibitors remains an active area of research, with the goal of maximizing therapeutic efficacy while minimizing off-target effects. The methodologies and data presented in this guide serve as a foundational resource for researchers and drug development professionals working to advance novel GABAergic therapies from the laboratory to the clinic. The continued application of these robust preclinical models will be essential in identifying the next generation of GAT inhibitors with improved pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. NNC 711 | GABA Transporters | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective GABA transporter inhibitors tiagabine and EF1502 exhibit mechanistic differences in their ability to modulate the ataxia and anticonvulsant action of the extrasynaptic GABA(A) receptor agonist gaboxadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elevated plus maze protocol [protocols.io]
- 15. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
The Role of GABA Transporters in Neuropathic Pain: A Technical Guide for Researchers
An In-depth Examination of GATs in Neuropathic Pain Pathophysiology and as Therapeutic Targets
Executive Summary
Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, is characterized by a persistent imbalance between excitatory and inhibitory neurotransmission. A critical component of the inhibitory system is γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). The spatial and temporal dynamics of GABAergic signaling are tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. Emerging evidence implicates plastic changes in the expression and function of GATs, particularly GAT-1 and GAT-3, as key contributors to the pathogenesis of neuropathic pain. This guide provides a comprehensive technical overview of the role of GATs in neuropathic pain, summarizing quantitative data on their expression changes, detailing experimental protocols for their study, and illustrating the signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of pain research.
Introduction to GABA Transporters
GABA transporters are members of the solute carrier 6 (SLC6) family of neurotransmitter/sodium symporters.[1] They are crucial for regulating extracellular GABA concentrations, thereby shaping both phasic (synaptic) and tonic (extrasynaptic) GABAergic inhibition.[2][3] Four main subtypes have been identified: GAT-1 (SLC6A1), GAT-2 (SLC6A13), GAT-3 (SLC6A11), and betaine/GABA transporter 1 (BGT-1; SLC6A12).[1][4] In the CNS, GAT-1 and GAT-3 are the predominant subtypes involved in nociceptive transmission.[5][6] GAT-1 is primarily located on the presynaptic terminals of neurons and on astrocytes, while GAT-3 is predominantly expressed in astrocytes.[7][8]
Altered Expression of GABA Transporters in Neuropathic Pain
A growing body of preclinical evidence indicates that the expression of GATs is significantly altered in various animal models of neuropathic pain. This dysregulation is thought to contribute to the diminished GABAergic inhibitory tone observed in chronic pain states. However, the direction of these changes, particularly for GAT-1, can vary depending on the specific pain model and the time course of the injury.
Quantitative Data on GAT Expression
The following tables summarize the quantitative changes in GAT-1 and GAT-3 expression observed in different neuropathic pain models.
| GABA Transporter | Pain Model | Tissue | Time Point | Change in Expression | Citation |
| GAT-1 | Plantar Incision | Ipsilateral Dorsal Horn | 4 hours post-incision | 158.06% ± 24.71% increase | [9][10] |
| GAT-1 | Chronic Constriction Injury (CCI) | Spinal Cord Homogenates | 7 days post-surgery | Increased | [2][11] |
| GAT-1 | Paclitaxel-Induced Neuropathic Pain (P-INP) | Spinal Dorsal Horn | Not Specified | Increased | [8][12][13] |
| GAT-3 | Paclitaxel-Induced Neuropathic Pain (P-INP) | Spinal Dorsal Horn | Not Specified | Decreased | [8][12][13] |
| GAT-1 & GAT-3 | Chronic Constriction Injury (CCI) | Spinal Cord | Not Specified | Reduction | [6] |
Note: The conflicting reports on GAT-1 expression in the CCI model highlight the complexity of GABAergic plasticity in neuropathic pain and may reflect differences in experimental protocols or the specific neuronal populations being examined.
Pharmacological Modulation of GATs for Analgesia
The altered expression and function of GATs in neuropathic pain have positioned them as attractive targets for therapeutic intervention. Pharmacological inhibition of GATs aims to increase the extracellular concentration of GABA, thereby enhancing inhibitory signaling and alleviating pain.
Efficacy of GAT Inhibitors in Preclinical Models
The following table summarizes the analgesic effects of selective GAT inhibitors in animal models of neuropathic pain.
| Inhibitor | Target | Pain Model | Route of Administration | Analgesic Effect | Dose Range | Citation |
| NO-711 | GAT-1 | Chronic Constriction Injury (CCI) | Intrathecal | Attenuated mechanical allodynia and thermal hyperalgesia | Not specified | [14] |
| NO-711 | Paclitaxel-Induced Neuropathic Pain (P-INP) | Intrathecal | Attenuated mechanical allodynia and thermal hyperalgesia | 10 µg | [12] | |
| NO-711 | Plantar Incision | Intrathecal | Transiently reduced mechanical hypersensitivity | 40 µg | [10] | |
| Tiagabine | GAT-1 | Various rodent neuropathic pain models | Not Specified | Highly effective | Not specified | [15] |
| SNAP5114 | GAT-3 | Chronic Constriction Injury (CCI) | Intrathecal | Dose-dependently inhibited mechanical allodynia | 10, 50, 100, 200 µg | [16][17] |
Signaling Pathways and Mechanisms
The analgesic effects of GAT inhibitors are primarily mediated through the enhancement of GABAergic signaling via GABA-A and GABA-B receptors.
GABA-A Receptor-Mediated Signaling
Activation of ionotropic GABA-A receptors leads to an influx of chloride ions (Cl-), typically resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing.[1] However, under conditions of high intracellular Cl-, GABA-A receptor activation can be depolarizing.[18][19]
GABA-B Receptor-Mediated Signaling
GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibition. Their activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels.[4][7][20] Presynaptically, they inhibit voltage-gated Ca2+ channels, reducing neurotransmitter release.[7] Postsynaptically, they activate inwardly rectifying K+ channels, leading to membrane hyperpolarization.[4][7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of GABA transporters in neuropathic pain.
Western Blotting for GAT Expression in Spinal Cord
This protocol is adapted from general western blotting procedures and specific details mentioned in studies of GAT expression.[9][10][17][21][22][23][24]
-
Tissue Homogenization:
-
Rapidly dissect the lumbar spinal cord from euthanized animals on ice.
-
Homogenize the dorsal horn tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Maintain constant agitation for 30 minutes at 4°C.
-
-
Protein Quantification:
-
Centrifuge the homogenate at 12,000-16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Dilute protein samples to a final concentration of 1-2 µg/µL in Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-50 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-150 V for 1-2 hours.
-
Transfer the separated proteins to a PVDF membrane at 100 V for 1-2 hours or overnight at a constant current of 10 mA in a cold room.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GAT-1 or GAT-3 (diluted according to manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a CCD camera-based imager.
-
Quantify band intensity using image analysis software and normalize to a loading control such as β-actin or GAPDH.
-
Immunohistochemistry for GAT Localization in the Dorsal Horn
This protocol is a composite of standard immunohistochemistry procedures.[8][25][26][27][28]
-
Tissue Preparation:
-
Perfuse animals with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by incubating in 30% sucrose in PBS until it sinks.
-
Embed the tissue in OCT compound and freeze.
-
Cut 20-30 µm thick sections on a cryostat and mount on slides.
-
-
Antigen Retrieval (if necessary):
-
Immerse slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Heat in a microwave or water bath at 80-95°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash sections three times with PBS.
-
Permeabilize sections with 0.3% Triton X-100 in PBS for 10 minutes.
-
Block with 5% normal goat serum in PBS with 0.1% Triton X-100 for 1 hour.
-
Incubate with primary antibody against GAT-1 or GAT-3 overnight at 4°C.
-
Wash sections three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature in the dark.
-
Wash sections three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain with DAPI to visualize nuclei.
-
Mount coverslips with an anti-fade mounting medium.
-
Image sections using a confocal or fluorescence microscope.
-
Behavioral Assessment of Neuropathic Pain
This protocol is based on established methods for assessing mechanical sensitivity.[5][7][20][29]
-
Acclimation:
-
Place animals in individual Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate for at least 15-30 minutes.
-
-
Stimulation:
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.
-
-
Data Analysis:
-
Calculate the 50% withdrawal threshold in grams using the formula described by Chaplan et al. (1994).
-
This protocol follows the standard procedure for the Hargreaves test.[1][19][21][30][31]
-
Acclimation:
-
Place animals in individual Plexiglas chambers on a heated glass floor and allow them to acclimate for 15-20 minutes.
-
-
Stimulation:
-
Position a radiant heat source under the glass floor, focused on the plantar surface of the hind paw.
-
Activate the heat source and record the time until the animal withdraws its paw (paw withdrawal latency).
-
A cut-off time (e.g., 20-35 seconds) should be used to prevent tissue damage.
-
-
Data Analysis:
-
Record the paw withdrawal latency in seconds. A decrease in latency indicates thermal hyperalgesia.
-
Experimental Workflow for Preclinical Evaluation of GAT Inhibitors
The following diagram illustrates a typical workflow for the preclinical assessment of a novel GAT inhibitor for the treatment of neuropathic pain.
The Role of GAT-2 and BGT-1: An Area for Future Research
While the roles of GAT-1 and GAT-3 in neuropathic pain are increasingly understood, the contributions of GAT-2 and BGT-1 remain largely unexplored. BGT-1 is known to transport both GABA and betaine and is expressed in the brain, though at lower levels than GAT-1 and GAT-3.[32] Its potential to modulate GABAergic signaling in the context of neuropathic pain warrants further investigation. Similarly, the specific functions of GAT-2 in the spinal cord and its potential involvement in pain processing are not well-defined. Future research should aim to elucidate the roles of these lesser-studied GABA transporters to provide a more complete picture of GABAergic dysregulation in neuropathic pain.
Conclusion
The evidence presented in this technical guide strongly supports a critical role for GABA transporters, particularly GAT-1 and GAT-3, in the pathophysiology of neuropathic pain. The dysregulation of their expression and function contributes to the compromised inhibitory control that underlies chronic pain states. Pharmacological inhibition of these transporters represents a promising therapeutic strategy for the alleviation of neuropathic pain. The detailed experimental protocols and illustrated signaling pathways provided herein are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of GABAergic mechanisms in pain and developing novel analgesic therapies. Continued investigation into the nuanced roles of all GAT subtypes will be essential for the successful translation of these preclinical findings into effective clinical treatments.
References
- 1. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Upregulation of the GABA-transporter GAT-1 in the spinal cord contributes to pain behaviour in experimental neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Spinal GABA transporter 1 contributes to evoked-pain related behavior but not resting pain after incision injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Gamma-aminobutyric acid is released in the dorsal horn by electrical spinal cord stimulation: an in vivo microdialysis study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Upregulated spinal histone deacetylases induce nociceptive sensitization by inhibiting the GABA system in chronic constriction injury–induced neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Macrophage angiotensin II type 2 receptor triggers neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 18. GABA Receptors Can Depolarize the Neuronal Membrane Potential via Quantum Tunneling of Chloride Ions: A Quantum Mathematical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 22. bio-rad.com [bio-rad.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. ACUTE SPINAL CORD INJURY (SCI) TRANSFORMS HOW GABA AFFECTS NOCICEPTIVE SENSITIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Immunohistochemical Analysis in the Rat Central Nervous System and Peripheral Lymph Node Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antigen retrieval pre-treatment causes a different expression pattern of Cav3.2 in rat and mouse spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 28. abms.kmu.edu.pk [abms.kmu.edu.pk]
- 29. Emerging neurotrophic role of GABAB receptors in neuronal circuit development - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | When Are Depolarizing GABAergic Responses Excitatory? [frontiersin.org]
- 31. pure.ul.ie [pure.ul.ie]
- 32. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: GABA Transporter 1 (GAT-1) Inhibitors in Anxiety Models
An In-depth Technical Guide to GAT-1 and MGAT/MAGL Inhibitors in Anxiety Models
A Note on the Term "mGAT-IN-1": Initial searches for a specific molecule named "this compound" in the context of anxiety research did not yield definitive results. The term appears to be a potential amalgamation of two distinct molecular targets relevant to neuroscience and anxiety: GABA Transporter 1 (GAT-1) and Monoacylglycerol Acyltransferase (MGAT) . This guide will, therefore, provide a comprehensive overview of both GAT-1 inhibitors and inhibitors of monoacylglycerol metabolism (specifically Monoacylglycerol Lipase - MAGL) as they pertain to anxiety models, addressing the likely intent of the query.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the mechanisms, experimental data, and protocols associated with these two important classes of molecules in the study of anxiety.
The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system and plays a crucial role in regulating neuronal excitability and, consequently, anxiety.[1] Enhancing GABAergic neurotransmission is a well-established strategy for achieving anxiolytic effects.[1][2]
Mechanism of Action
GABA Transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thereby terminating its inhibitory signal.[3][4] There are four subtypes of GATs, with GAT-1 being the predominant isoform in the brain, primarily located on presynaptic GABAergic terminals and glial cells.[2][4]
Inhibitors of GAT-1 block this reuptake process, leading to an increased concentration and prolonged presence of GABA in the synaptic cleft.[3] This, in turn, enhances the activation of postsynaptic GABA receptors (both GABA-A and GABA-B), resulting in increased inhibitory signaling and a reduction in neuronal hyperexcitability, which is a key feature of anxiety disorders.[3][5]
Signaling Pathway of GAT-1 Inhibition
The following diagram illustrates the mechanism of action of GAT-1 inhibitors at the GABAergic synapse.
Key GAT-1 Inhibitors in Anxiety Research
Several GAT-1 inhibitors have been investigated for their anxiolytic potential. The table below summarizes key quantitative data for two prominent examples, Tiagabine and DDPM-2571.
| Compound | Target(s) | Key In Vivo Data (Anxiety Models) | Reference(s) |
| Tiagabine | Selective GAT-1 Inhibitor | Anxiolytic-like effects in mice: - Elevated Plus Maze & Modified Hole Board: 7.5 mg/kg, p.o.[6]- Clinical Studies (GAD, PTSD, Panic Disorder): Doses ranging from 1-8 mg/day have shown efficacy.[7] | [2][6][7] |
| DDPM-2571 | Selective GAT-1 Inhibitor | Significant anxiolytic-like properties in mice. [8] (Specific dosage and quantitative behavioral data from the initial abstract are limited, but efficacy is noted). | [8] |
Experimental Protocols
The anxiolytic effects of GAT-1 inhibitors are typically evaluated using a battery of behavioral assays in rodents.
1. Elevated Plus Maze (EPM)
-
Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the propensity of the animals to explore the open arms of the maze.
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Rodents (typically mice or rats) are placed in the center of the maze, facing an open arm.
-
Animal behavior is recorded for a set period (e.g., 5 minutes).
-
Key parameters measured include:
-
Time spent in the open arms versus closed arms.
-
Number of entries into the open and closed arms.
-
-
-
Interpretation: A statistically significant increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.
2. Open Field Test (OFT)
-
Principle: This test assesses anxiety-like behavior by measuring the conflict between the drive to explore a novel environment and the aversion to an open, brightly lit space. Anxious animals tend to stay close to the walls (thigmotaxis).
-
Apparatus: A square or circular arena with walls.
-
Procedure:
-
The animal is placed in the center of the open field.
-
Behavior is recorded for a specified duration.
-
Parameters measured include:
-
Time spent in the center of the arena versus the periphery.
-
Total distance traveled (to assess general locomotor activity).
-
-
-
Interpretation: Anxiolytic compounds typically increase the time spent in the center of the arena without significantly altering total locomotor activity.
Experimental Workflow for Preclinical Anxiety Studies
The following diagram outlines a typical workflow for evaluating a novel GAT-1 inhibitor in a preclinical anxiety model.
Part 2: Monoacylglycerol Acyltransferase (MGAT) and Monoacylglycerol Lipase (MAGL) Inhibitors in Anxiety Models
While the query "this compound" might suggest a direct inhibitor of MGAT for anxiety, the more established link between monoacylglycerol metabolism and anxiety involves the inhibition of Monoacylglycerol Lipase (MAGL) . This is due to MAGL's role in degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) .
Mechanism of Action
-
MGAT: Monoacylglycerol acyltransferases are enzymes that synthesize diacylglycerol (DAG) from monoacylglycerol. Their inhibitors are primarily studied for metabolic disorders by reducing triglyceride synthesis. A direct, primary role for MGAT inhibition in anxiety is not well-documented.
-
MAGL: Monoacylglycerol lipase is the primary enzyme responsible for breaking down the endocannabinoid 2-AG in the brain.[9] 2-AG is an important signaling molecule that acts as an agonist at cannabinoid receptors (CB1 and CB2).
-
Relevance to Anxiety: By inhibiting MAGL, the levels of 2-AG are increased, leading to enhanced activation of CB1 receptors.[10] This enhanced endocannabinoid signaling can modulate neurotransmitter release (including GABA and glutamate) and produce anxiolytic and antidepressant-like effects.[11] However, the effects can be complex, with some studies showing that high doses of MAGL inhibitors might induce passive coping behaviors.[10][12]
Signaling Pathway of MAGL Inhibition
The diagram below shows how MAGL inhibition leads to increased 2-AG signaling and its downstream effects relevant to anxiety.
Key MAGL Inhibitors with Relevance to Anxiety
The table below provides data on JZL184, a commonly studied MAGL inhibitor.
| Compound | Target(s) | Key In Vivo Data (Anxiety/Stress Models) | Reference(s) |
| JZL184 | Selective MAGL Inhibitor | Dose-dependent effects on stress-coping behaviors: - Forced Swim & Tail Suspension Tests: Decreased latency and increased immobility (passive coping) in mice.[13]- Chronic Unpredictable Mild Stress (CUS): Ameliorated depressive-like behaviors in mice.[9]- Novelty-Suppressed Feeding: Biphasic effects, with low doses (5 mg/kg) decreasing latency to eat (anxiolytic-like) and high doses (20 mg/kg) increasing it.[10] | [9][10][13] |
| MJN110 | Selective MAGL Inhibitor | Reduces stress and anxiety in preclinical models.[14] | [14] |
Experimental Protocols
The effects of MAGL inhibitors are often assessed in models of stress and depression, which have significant overlap with anxiety.
1. Forced Swim Test (FST)
-
Principle: This test is a model of behavioral despair. Animals are placed in an inescapable cylinder of water. The time they spend immobile (floating) is measured. Antidepressant and some anxiolytic compounds reduce immobility time, promoting active coping strategies (swimming, climbing).
-
Apparatus: A transparent cylinder filled with water.
-
Procedure:
-
Mice or rats are placed in the water for a set period (e.g., 6 minutes).
-
Behavior is recorded, and the duration of immobility in the last few minutes is scored.
-
-
Interpretation: A decrease in immobility time is interpreted as an antidepressant-like or active coping effect. Conversely, an increase can suggest a passive coping strategy.[13]
2. Tail Suspension Test (TST)
-
Principle: Similar to the FST, this test measures behavioral despair. Rodents are suspended by their tails, and the time they remain immobile is quantified.
-
Apparatus: A device to suspend mice by their tails.
-
Procedure:
-
The mouse's tail is taped to a hanger, and it is suspended for a period (e.g., 6 minutes).
-
The duration of immobility is recorded.
-
-
Interpretation: A reduction in immobility time is indicative of an antidepressant-like effect.
Conclusion
While the term "this compound" is not standard, it points toward two valid and important areas of research in anxiety disorders.
-
GAT-1 inhibitors represent a direct and well-validated approach to enhancing GABAergic inhibition, with compounds like Tiagabine demonstrating clinical potential for anxiety disorders.[2][7] Their mechanism is centered on increasing the availability of the brain's primary inhibitory neurotransmitter.
-
Inhibitors of monoacylglycerol metabolism , particularly MAGL inhibitors , offer a more indirect but equally compelling strategy. By elevating levels of the endocannabinoid 2-AG, these compounds tap into a key neuromodulatory system that regulates stress, mood, and emotion.[9] The behavioral effects of MAGL inhibition can be more complex and dose-dependent, highlighting the intricate nature of the endocannabinoid system's role in anxiety.[10]
For professionals in drug development, both GAT-1 and the endocannabinoid system (via MAGL inhibition) present promising, albeit distinct, avenues for the discovery of novel anxiolytic therapies. Future research will likely focus on developing inhibitors with improved selectivity and pharmacokinetic profiles, and further elucidating the complex downstream signaling effects of these compounds in relevant brain circuits.
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. The GABA transporter 1 (SLC6A1): a novel candidate gene for anxiety disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain [frontiersin.org]
- 5. Selective GABAergic treatment for panic? Investigations in experimental panic induction and panic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term anxiolytic and antidepressant-like behavioural effects of tiagabine, a selective GABA transporter-1 (GAT-1) inhibitor, coincide with a decrease in HPA system activity in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-Dose Tiagabine Effectiveness in Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel, highly potent and in vivo active inhibitor of GABA transporter subtype 1 with anticonvulsant, anxiolytic, antidepressant and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoacylglycerol lipase inhibition blocks chronic stress-induced depressive-like behaviors via activation of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoacylglycerol lipase inhibitors produce pro- or antidepressant responses via hippocampal CA1 GABAergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Selective inhibition of monoacylglycerol lipase is associated with passive coping behavior and attenuation of stress-induced dopamine release in the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibition of monoacylglycerol lipase is associated with passive coping behavior and attenuation of stress-induced dopamine release in the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for mGAT-IN-1: An In Vitro Efficacy and Potency Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol O-acyltransferase 2 (MGAT2), a key enzyme in the monoacylglycerol (MG) pathway, plays a crucial role in the resynthesis of triglycerides (TG) in the small intestine. This process is central to the absorption of dietary fats. Inhibition of MGAT2 is a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. This document provides detailed protocols for in vitro assays to characterize the potency and cellular activity of MGAT2 inhibitors, using a representative inhibitor designated as mGAT-IN-1.
Signaling Pathway of Triglyceride Resynthesis
MGAT2 is an integral membrane protein located in the endoplasmic reticulum of enterocytes in the small intestine. It catalyzes the conversion of monoacylglycerol (MG) and fatty acyl-CoA to diacylglycerol (DG). DG is subsequently acylated by diacylglycerol acyltransferases (DGATs) to form triglycerides. These triglycerides are then packaged into chylomicrons and secreted into the lymphatic system.[1] The inhibition of MGAT2 blocks this pathway at an early step, reducing the overall triglyceride synthesis.
Caption: The monoacylglycerol pathway of triglyceride synthesis in enterocytes and the inhibitory action of this compound on MGAT2.
Quantitative Data Summary
The inhibitory activity of this compound and its selectivity against related acyltransferases have been characterized in both biochemical and cell-based assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a representative MGAT2 inhibitor, referred to here as this compound (Compound A/CpdB).[2][3]
| Assay Type | Target Enzyme | Species | IC50 (nM) | Reference |
| Biochemical | MGAT2 | Human | 7.8 | [3] |
| Biochemical | MGAT2 | Mouse | 2.4 | [3] |
| Cell-Based (TLC) | MGAT2 | Human | 12.4 ± 7.7 | [1] |
| Cell-Based (LC/MS) | MGAT2 | Human | 2.3 ± 1.2 | [1] |
| Biochemical | DGAT1 | Human | >2500 | [2] |
| Biochemical | DGAT2 | Human | >2500 | [2] |
| Biochemical | ACAT1 | Human | >2500 | [2] |
Experimental Protocols
Cell-Based MGAT2 Inhibition Assay
This protocol describes a method to assess the cellular potency of this compound in a recombinant cell line overexpressing human MGAT2. The assay measures the inhibition of diacylglycerol (DG) synthesis from a stable isotope-labeled substrate.[1]
Experimental Workflow Diagram
Caption: Workflow for the cell-based MGAT2 inhibition assay.
Materials:
-
STC-1 cell line stably expressing human MGAT2 (STC-1/hMGAT2)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound (or other test compounds)
-
D31-palmitate (stable isotope-labeled fatty acid)
-
2-oleoylglycerol (monoacylglycerol substrate)
-
Deoxycholate and cholate
-
Cell lysis buffer
-
Organic solvents for lipid extraction (e.g., chloroform, methanol)
-
LC/MS system
Procedure:
-
Cell Culture:
-
Culture STC-1/hMGAT2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the culture medium from the cells and wash once with serum-free medium.
-
Add the different concentrations of this compound to the wells and pre-incubate for 30-60 minutes at 37°C.
-
-
Substrate Addition:
-
Prepare the substrate mixture containing D31-palmitate and 2-oleoylglycerol with deoxycholate and cholate as lipid carriers.
-
Add the substrate mixture to each well to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the plates for 2-4 hours at 37°C to allow for the synthesis of D31-dipalmitin (the diacylglycerol product).
-
-
Lipid Extraction:
-
Terminate the reaction by removing the medium and lysing the cells.
-
Perform a liquid-liquid extraction to isolate the lipid fraction from the cell lysate.
-
-
LC/MS Analysis:
-
Analyze the extracted lipid samples using a high-resolution LC/MS system to quantify the amount of D31-dipalmitin formed.
-
The signal from the stable isotope-labeled product allows for sensitive and specific detection against the background of endogenous lipids.[1]
-
-
Data Analysis:
-
Normalize the D31-dipalmitin signal to a control (e.g., vehicle-treated cells).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Biochemical MGAT2 Inhibition Assay
This protocol outlines an in vitro biochemical assay to determine the direct inhibitory effect of this compound on MGAT2 enzyme activity, typically using microsomes from cells overexpressing the enzyme as the enzyme source.
Materials:
-
Microsomes from Sf9 or HEK293 cells overexpressing human MGAT2
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
This compound (or other test compounds)
-
2-oleoylglycerol
-
[14C]-Oleoyl-CoA (radiolabeled acyl donor)
-
Bovine Serum Albumin (BSA)
-
Thin Layer Chromatography (TLC) plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, MGAT2-containing microsomes, and varying concentrations of this compound.
-
Pre-incubate the mixture for 15-30 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrates: 2-oleoylglycerol and [14C]-Oleoyl-CoA.
-
Incubate the reaction mixture for 15-30 minutes at 37°C.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding a solution of chloroform/methanol (2:1).
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
-
TLC Separation:
-
Spot the extracted lipids onto a silica TLC plate.
-
Develop the TLC plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid) to separate the diacylglycerol product from the unreacted substrates.
-
-
Detection and Quantification:
-
Visualize the radiolabeled diacylglycerol spots using a phosphorimager or by scraping the corresponding silica from the plate and measuring the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Conclusion
The described in vitro assays provide robust and reproducible methods for characterizing the potency and mechanism of action of MGAT2 inhibitors like this compound. The cell-based assay offers the advantage of assessing compound activity in a more physiologically relevant context, taking into account cell permeability and intracellular target engagement. The biochemical assay is useful for determining direct enzyme inhibition and for structure-activity relationship (SAR) studies. Together, these protocols are essential tools for the preclinical evaluation of novel MGAT2 inhibitors in drug discovery programs targeting metabolic diseases.
References
- 1. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of mGAT-IN-1 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol Acyltransferase 1 (MGAT1) is a key enzyme in the monoacylglycerol pathway, catalyzing the synthesis of diacylglycerol (DAG) from monoacylglycerol. This pathway is integral to lipid metabolism and has been implicated in various pathological conditions, including metabolic disorders and cancer. The inhibitor, mGAT-IN-1, is a novel small molecule designed for the selective inhibition of MGAT1, offering a promising tool for investigating the therapeutic potential of targeting this enzyme. These application notes provide detailed protocols for the in vivo use of this compound in mice, covering administration, experimental design, and relevant signaling pathways. While "this compound" is a designated name for the purpose of this protocol, the methodologies are based on established practices for in vivo studies of similar small molecule inhibitors in mice.
Data Presentation
Table 1: Recommended Dosage and Administration Routes for this compound in Mice
| Parameter | Recommendation | Rationale/Reference |
| Administration Route | Oral (gavage), Intraperitoneal (IP) | Common and effective routes for systemic delivery of small molecule inhibitors in mice.[1][2][3] |
| Dosage Range | 10 - 50 mg/kg | Based on effective doses of other metabolic enzyme inhibitors in mouse models. Dose-response studies are crucial.[2] |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | A standard vehicle for solubilizing hydrophobic small molecules for in vivo administration. |
| Dosing Frequency | Once daily | A common starting point for chronic studies, should be optimized based on pharmacokinetic data.[2] |
| Treatment Duration | 3 - 6 weeks | Typical duration for assessing efficacy in cancer and metabolic disease models.[2][4] |
Table 2: Representative Pharmacokinetic Parameters of a Small Molecule Inhibitor in Mice
| Parameter | Value | Unit | Description |
| Tmax (Oral) | 0.5 - 2 | hours | Time to reach maximum plasma concentration. |
| Cmax (Oral) | 1 - 5 | µM | Maximum plasma concentration. |
| Half-life (t1/2) | 4 - 8 | hours | Time for plasma concentration to reduce by half. |
| Bioavailability (Oral) | 30 - 60 | % | Fraction of the administered dose that reaches systemic circulation. |
Note: These are representative values and will need to be determined specifically for this compound.
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Xenograft Mouse Model of Cancer
Objective: To assess the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
This compound
-
Vehicle solution (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Cancer cell line (e.g., PC-3 for prostate cancer, MDA-MB-231 for breast cancer)
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old
-
Matrigel
-
Calipers
-
Sterile syringes and gavage needles
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization and Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Treatment Group: Administer this compound at the desired dose (e.g., 30 mg/kg) daily via oral gavage.
-
Control Group: Administer an equivalent volume of the vehicle solution daily via the same route.
-
-
Monitoring: Continue to measure tumor volume and body weight every 2-3 days. Observe mice for any signs of toxicity.
-
Endpoint: After the predetermined treatment period (e.g., 4 weeks), or when tumors in the control group reach the maximum allowed size, euthanize the mice.
-
Tissue Collection: Excise tumors and weigh them. Collect major organs (liver, spleen, kidneys, lungs) for histological analysis to assess for any potential toxicity.
Protocol 2: Assessment of this compound in a Diet-Induced Obesity Mouse Model
Objective: To evaluate the effect of this compound on metabolic parameters in a diet-induced obesity (DIO) mouse model.
Materials:
-
This compound
-
Vehicle solution
-
C57BL/6J mice, 6 weeks old
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Metabolic cages
-
Glucometer and test strips
-
ELISA kits for insulin and other metabolic hormones
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.
-
Baseline Measurements: Before starting treatment, measure baseline body weight, fasting blood glucose, and fasting insulin levels.
-
Randomization and Treatment: Randomize the HFD-fed mice into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer this compound (e.g., 30 mg/kg) daily via oral gavage.
-
Control Group: Administer the vehicle solution daily.
-
-
Monitoring:
-
Measure body weight and food intake weekly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at specified intervals (e.g., every 2 weeks).
-
At the end of the study, place mice in metabolic cages to measure energy expenditure, respiratory exchange ratio (RER), and physical activity.
-
-
Endpoint and Sample Collection: After the treatment period (e.g., 6 weeks), euthanize the mice. Collect blood for analysis of plasma lipids, insulin, and other relevant markers. Collect liver and adipose tissue for histological analysis and gene expression studies.
Mandatory Visualizations
Caption: MGAT1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo efficacy testing in a mouse xenograft model.
Caption: The Wnt/β-catenin signaling pathway leading to MGAT1 transcription.[5]
References
- 1. Frontiers | Role of glycosylation-related gene MGAT1 in pancreatic ductal adenocarcinoma [frontiersin.org]
- 2. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of Cancer Progression by MGAT1 shRNA Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MGAT1 is a novel transcriptional target of Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating a Selective Monoacylglycerol Acyltransferase (MGAT) Inhibitor for Analgesic Efficacy in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol acyltransferases (MGATs) are enzymes that play a crucial role in lipid metabolism by catalyzing the synthesis of diacylglycerol (DAG) from monoacylglycerol. Emerging evidence suggests that signaling pathways involving DAG are implicated in the modulation of pain perception. Specifically, DAG is a key activator of Protein Kinase C (PKC), a family of enzymes known to be involved in the sensitization of nociceptors, the primary sensory neurons that detect painful stimuli.[1][2][3][4][5] Therefore, inhibiting MGAT presents a novel therapeutic strategy for the management of pain.
These application notes provide a generalized framework for the preclinical evaluation of a selective MGAT inhibitor in rodent models of pain. The protocols outlined below are intended as a starting point and may require optimization based on the specific properties of the test compound.
Putative Mechanism of Action in Pain Modulation
The analgesic effect of a selective MGAT inhibitor is hypothesized to be mediated through the modulation of the DAG-PKC signaling cascade in nociceptive neurons. By reducing the synthesis of DAG, an MGAT inhibitor would decrease the activation of PKC.[1][2] This, in turn, is expected to reduce the phosphorylation of downstream targets involved in nociceptor sensitization, such as ion channels (e.g., TRPV1) and other signaling proteins. The net effect would be a dampening of neuronal excitability and a reduction in pain signaling.
Data Presentation: Recommended Dosage Ranges for a Novel MGAT Inhibitor
The following table provides hypothetical dosage ranges for a novel, selective small molecule MGAT inhibitor for initial in vivo screening in rodent pain models. These ranges are derived from typical dosages used for other small molecule inhibitors in similar studies and should be optimized based on the compound's specific pharmacokinetic and pharmacodynamic profile.[6][7][8][9]
| Administration Route | Vehicle | Dosage Range (Mice) | Dosage Range (Rats) | Dosing Schedule | Notes |
| Intraperitoneal (i.p.) | 10% Tween 80 in Saline | 10 - 50 mg/kg | 5 - 30 mg/kg | Single dose, 30-60 min prior to testing | Common route for initial efficacy screening. |
| Oral (p.o.) | 0.5% Methylcellulose in Water | 20 - 100 mg/kg | 10 - 50 mg/kg | Single dose, 60-90 min prior to testing | Relevant for assessing potential for oral bioavailability. |
| Subcutaneous (s.c.) | Saline or PBS | 5 - 25 mg/kg | 2.5 - 15 mg/kg | Single dose, 30-60 min prior to testing | Provides a slower absorption profile compared to i.p. |
| Intrathecal (i.t.) | Artificial Cerebrospinal Fluid | 1 - 10 µ g/site | 5 - 20 µ g/site | Single dose, 10-15 min prior to testing | To investigate the spinal contribution to analgesia. |
Experimental Protocols
Formalin-Induced Inflammatory Pain Model
This model is widely used to assess analgesic compounds as it produces a biphasic pain response, reflecting both acute nociceptive pain and a more persistent inflammatory pain state.[10][11]
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Selective MGAT inhibitor
-
Vehicle (e.g., 10% Tween 80 in saline)
-
5% formalin solution in saline
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Timer
Procedure:
-
Acclimatize mice to the observation chambers for at least 30 minutes for 2-3 days prior to the experiment.
-
On the day of the experiment, administer the selective MGAT inhibitor or vehicle via the desired route (e.g., i.p., 30 minutes prior to formalin injection).
-
Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber.
-
Record the total time spent licking or biting the injected paw in 5-minute intervals for a total of 60 minutes.
-
The first phase of the pain response is typically the first 0-10 minutes, and the second phase is from 10-60 minutes.
-
Analyze the data by comparing the time spent in pain-related behaviors between the vehicle- and drug-treated groups for both phases.
Von Frey Test for Mechanical Allodynia in a Neuropathic Pain Model
This protocol is designed to assess the effect of the MGAT inhibitor on mechanical hypersensitivity, a common symptom of neuropathic pain. A model of neuropathic pain, such as the Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) model, should be established prior to this assessment.
Materials:
-
Rats or mice with an established neuropathic pain model (e.g., CCI)
-
Selective MGAT inhibitor
-
Vehicle
-
Von Frey filaments of varying calibrated forces
-
Elevated mesh platform
Procedure:
-
Acclimatize the animals to the testing environment by placing them on the elevated mesh platform in individual chambers for at least 15-20 minutes.
-
Establish a baseline mechanical withdrawal threshold before drug administration. Apply the von Frey filaments to the plantar surface of the injured hind paw in ascending order of force.
-
The withdrawal threshold is the lowest force that elicits a brisk withdrawal response in at least 50% of applications (e.g., 3 out of 5).
-
Administer the selective MGAT inhibitor or vehicle.
-
At various time points post-administration (e.g., 30, 60, 120, and 240 minutes), re-assess the mechanical withdrawal threshold.
-
An increase in the withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.
Mandatory Visualizations
Caption: Experimental workflow for evaluating an MGAT inhibitor in a pain model.
Caption: Putative signaling pathway of MGAT inhibition in pain modulation.
References
- 1. Is protein kinase C (PKC) involved in nociception? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase C in pain: Involvement of multiple isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcpr.pitt.edu [pcpr.pitt.edu]
- 4. Mechanisms involved in the nociception produced by peripheral protein kinase c activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Nociceptor Signaling Pathway Revealed in Protein Kinase C ϵ Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule PKCε inhibitor reduces hyperalgesia induced by paclitaxel or opioid withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A small molecule angiotensin II type 2 receptor (AT₂R) antagonist produces analgesia in a rat model of neuropathic pain by inhibition of p38 mitogen-activated protein kinase (MAPK) and p44/p42 MAPK activation in the dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Rodent Pain Models - Creative Biolabs [creative-biolabs.com]
- 11. Animal Models of Inflammatory Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
Application Notes and Protocols for Murine MGAT1 Inhibition in Animal Models
A Note on "mGAT-IN-1": Publicly available scientific literature does not contain specific information on a compound named "this compound". The following application notes and protocols are based on the inhibition of murine Monoacylglycerol Acyltransferase 1 (MGAT1) using antisense oligonucleotides (ASOs), a method detailed in published research to study the effects of reduced MGAT1 activity in animal models.
Introduction
Monoacylglycerol Acyltransferase 1 (MGAT1) is a key enzyme in the monoacylglycerol pathway of triacylglycerol (TAG) synthesis.[1][2][3] It catalyzes the conversion of monoacylglycerol (MAG) to diacylglycerol (DAG), which is a precursor for TAG.[4][5] In mice, the gene encoding this enzyme is Mogat1.[1][6][7] MGAT1 is expressed in several tissues, including the stomach, kidney, adipose tissue, and liver, but not significantly in the small intestine.[8] Upregulation of Mogat1 expression and MGAT activity has been observed in the livers of diet-induced obese (DIO) and ob/ob mice.[6][7][9] This has made MGAT1 a therapeutic target for metabolic disorders. Inhibition of MGAT1 in the liver of obese mice has been shown to improve glucose tolerance and hepatic insulin signaling.[6][7]
These notes provide an overview of the administration of antisense oligonucleotides to inhibit Mogat1 expression in mouse models, based on published studies.
Data Presentation
Table 1: Effects of Mogat1 Antisense Oligonucleotide (ASO) Administration in Diet-Induced Obese (DIO) Mice
| Parameter | Control ASO | Mogat1 ASO | Percentage Change | Reference |
| Body Weight Gain | No significant difference | No significant difference | - | [6] |
| Epididymal Fat Pad Weight | No significant difference | No significant difference | - | [6] |
| Hepatic Mogat1 Expression | High | Markedly Reduced | ↓ | [6] |
| Hepatic MGAT Activity | Increased | Reduced | ↓ | [6] |
| Hepatic Triacylglycerol (TAG) Content | No significant difference | No significant difference | - | [6] |
| Total Hepatic Diacylglycerol (DAG) Content | Baseline | Increased | ↑ | [6] |
| Glucose Tolerance | Impaired | Significantly Improved | ↑ | [6] |
| Hepatic Insulin Signaling | Impaired | Improved | ↑ | [6] |
Table 2: Effects of Mogat1 Antisense Oligonucleotide (ASO) Administration in ob/ob Mice
| Parameter | Control ASO | Mogat1 ASO | Percentage Change | Reference |
| Hepatic Mogat1 Expression | High | Reduced | ↓ | [6] |
| Hepatic MGAT Activity | Increased | Reduced | ↓ | [6] |
| Glucose Tolerance | Severely Impaired | Significantly Improved | ↑ | [6] |
| Hepatic Insulin Signaling | Severely Impaired | Improved | ↑ | [6] |
Experimental Protocols
Protocol 1: In Vivo Inhibition of Murine Mogat1 using Antisense Oligonucleotides (ASOs)
This protocol describes the administration of ASOs to inhibit Mogat1 expression in the liver of obese mouse models.
Materials:
-
Mogat1 specific antisense oligonucleotide (ASO)
-
Scrambled control ASO
-
Sterile, pyrogen-free saline solution
-
Diet-induced obese (DIO) mice or ob/ob mice
-
Insulin syringes (28-30G)
-
Animal balance
-
Equipment for intraperitoneal injections
Procedure:
-
Animal Acclimatization:
-
House mice in a temperature- and light-controlled environment with ad libitum access to food and water.
-
For DIO models, feed a high-fat diet for a specified period (e.g., 14 weeks) to induce obesity and insulin resistance.[6]
-
Allow animals to acclimate to the housing conditions for at least one week before the start of the experiment.
-
-
ASO Preparation:
-
ASO Administration:
-
Weigh each mouse to determine the correct volume for injection.
-
Administer the ASOs via intraperitoneal (IP) injection.[10][11]
-
Restrain the mouse appropriately. For IP injections, position the animal on its back and gently restrain it.
-
Insert the needle into the lower right quadrant of the abdomen to avoid injuring internal organs.[11]
-
Aspirate before injecting to ensure the needle is not in the bladder or gastrointestinal tract.[10]
-
Inject the calculated volume of ASO solution.
-
Administer injections at a consistent time of day. The frequency of administration will depend on the specific ASO chemistry and desired knockdown kinetics.
-
-
Monitoring and Sample Collection:
-
Monitor animal health daily, including body weight, food intake, and general behavior.
-
At the end of the treatment period, euthanize the animals according to approved institutional guidelines.
-
Collect liver and other relevant tissues for analysis of Mogat1 expression (e.g., by qPCR), MGAT activity assays, and measurement of lipid content (TAG, DAG).
-
Blood samples can be collected for analysis of glucose, insulin, and other metabolic parameters.
-
-
Metabolic Phenotyping (Optional):
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess changes in glucose metabolism and insulin sensitivity.
-
Visualizations
Caption: MGAT1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for In Vivo MGAT1 Inhibition.
References
- 1. Monoacylglycerol O-acyltransferase 1 lowers adipocyte differentiation capacity in vitro but does not affect adiposity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a gene encoding MGAT1, a monoacylglycerol acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. What are MGAT modulators and how do they work? [synapse.patsnap.com]
- 5. Monoacylglycerol O-acyltransferase 1 (MGAT1) localizes to the ER and lipid droplets promoting triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abrogating Monoacylglycerol Acyltransferase Activity in Liver Improves Glucose Tolerance and Hepatic Insulin Signaling in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 11. rjptsimlab.com [rjptsimlab.com]
Application Notes and Protocols for Testing mGAT-IN-1 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its transport is crucial for maintaining synaptic homeostasis. The GABA transporter 1 (GAT1) is responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Dysregulation of GAT1 function has been implicated in various neurological disorders, making it a key target for therapeutic intervention.
mGAT-IN-1 is a potent, non-selective inhibitor of GABA transporters and has demonstrated inhibitory activity against mGAT3 with an IC50 of 2.5 µM.[1] These application notes provide detailed protocols for cell-based assays to determine the efficacy of this compound as a GAT1 inhibitor. The primary recommended method is the radioactive [3H]GABA uptake assay, a well-established and robust method for characterizing GAT1 inhibitors. Additionally, a fluorescence-based assay is presented as a non-radioactive alternative.
Principle of GAT1 Inhibition
GAT1 facilitates the transport of GABA into presynaptic neurons and surrounding glial cells. This process is dependent on the co-transport of sodium (Na⁺) and chloride (Cl⁻) ions down their electrochemical gradients. By blocking this transporter, this compound is expected to increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.
Data Presentation
The efficacy of this compound and other GAT1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes the type of quantitative data that can be generated from the described assays.
| Compound | Target | Assay Type | Cell Line | Key Parameters |
| This compound | mGAT3 | [3H]GABA Uptake | Not Specified | IC50: 2.5 µM[1] |
| This compound | hGAT1 | [3H]GABA Uptake | HEK293-hGAT1 | IC50/Ki: To be determined |
| Reference Inhibitor (e.g., Tiagabine) | hGAT1 | [3H]GABA Uptake | HEK293-hGAT1 | Reported IC50/Ki values |
Data for this compound on hGAT1 to be generated using the provided protocols.
Visualization of Key Processes
GAT1 Signaling Pathway
The following diagram illustrates the mechanism of GABA transport by GAT1 and the proposed site of action for this compound.
Caption: Mechanism of GAT1-mediated GABA transport and inhibition by this compound.
Experimental Workflow for [3H]GABA Uptake Assay
This workflow outlines the key steps for determining the IC50 of this compound.
Caption: Workflow for determining this compound IC50 using a [3H]GABA uptake assay.
Experimental Protocols
Protocol 1: [3H]GABA Uptake Assay for this compound Efficacy
This protocol is adapted from established methods for characterizing GAT1 inhibitors in a cell-based format.
I. Materials
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human GAT1 (HEK293-hGAT1).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
Radiolabeled Ligand: [³H]GABA (specific activity ~30-60 Ci/mmol).
-
Test Compound: this compound (CAS: 2556833-08-8).
-
Reference Inhibitor: Tiagabine or another known GAT1 inhibitor.
-
Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).
-
Scintillation Cocktail.
-
24-well or 96-well cell culture plates.
II. Procedure
-
Cell Seeding:
-
Seed HEK293-hGAT1 cells into 24-well or 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations for the inhibition curve.
-
Prepare a working solution of [³H]GABA in assay buffer. The final concentration of GABA (a mixture of labeled and unlabeled) should be close to the Km of GAT1 for GABA (typically in the low micromolar range).
-
-
Assay Performance:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed assay buffer.
-
Add the desired concentrations of this compound or reference inhibitor to the wells and pre-incubate for 15-30 minutes at 37°C. Include wells with vehicle control (e.g., DMSO) for determining maximal uptake and wells with a saturating concentration of a known inhibitor for determining non-specific uptake.
-
Initiate the uptake by adding the [³H]GABA working solution to each well.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake.
-
Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells by adding lysis buffer (e.g., 1% SDS) to each well and incubating for 30 minutes at room temperature.
-
Transfer the cell lysates to scintillation vials.
-
-
Data Acquisition and Analysis:
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Subtract the non-specific uptake from all other measurements.
-
Plot the percentage of specific [³H]GABA uptake against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Protocol 2: Fluorescence-Based GABA Uptake Assay (Alternative Method)
This protocol utilizes a genetically encoded fluorescent GABA sensor to provide a non-radioactive method for assessing GAT1 activity.
I. Materials
-
Cell Line: HEK293 cells co-transfected with human GAT1 and a genetically encoded fluorescent GABA sensor (e.g., iGABA-SnFR).
-
Culture Medium: As described in Protocol 1.
-
Assay Buffer: As described in Protocol 1.
-
GABA Solution: Non-radiolabeled GABA.
-
Test Compound: this compound.
-
Reference Inhibitor: Tiagabine or another known GAT1 inhibitor.
-
Fluorescence plate reader or high-content imaging system.
-
96-well or 384-well black-walled, clear-bottom cell culture plates.
II. Procedure
-
Cell Seeding and Transfection:
-
Seed HEK293 cells in appropriate plates.
-
Co-transfect the cells with plasmids encoding hGAT1 and a fluorescent GABA sensor according to the manufacturer's instructions.
-
Allow 24-48 hours for protein expression.
-
-
Assay Performance:
-
Wash the cells with assay buffer.
-
Add various concentrations of this compound or a reference inhibitor and pre-incubate for 15-30 minutes.
-
Place the plate in a fluorescence plate reader or imaging system.
-
Establish a baseline fluorescence reading.
-
Add a solution of GABA to all wells to initiate uptake.
-
Monitor the change in fluorescence over time. Inhibition of GAT1 will result in a slower decrease in extracellular fluorescence (as measured by the sensor).
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence change for each concentration of the inhibitor.
-
Plot the rate of uptake against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Logical Framework for Efficacy Determination
The following diagram illustrates the logical flow for determining the efficacy of this compound.
Caption: Logical framework for assessing the efficacy of this compound as a GAT1 inhibitor.
References
Application Notes and Protocols for Electrophysiology Recording with mGAT-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
mGAT-IN-1 is a potent, non-selective inhibitor of the γ-aminobutyric acid (GABA) transporters (GATs), with a notable inhibitory concentration (IC50) of 2.5 µM for the mouse GABA transporter type 3 (mGAT3), also known as betaine/GABA transporter-1 (BGT-1). GABA transporters are critical for regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft and extracellular space. By inhibiting these transporters, this compound is expected to increase the extracellular concentration of GABA, thereby enhancing both phasic (synaptic) and tonic (extrasynaptic) GABAergic inhibition. These application notes provide detailed protocols for utilizing this compound in electrophysiological studies to investigate its effects on GABAergic currents.
GABA transporters are expressed throughout the central nervous system with distinct cellular localizations. GAT-1 is predominantly found in neurons, while GAT-3 is mainly expressed in glial cells. GAT-2 is less abundant in the brain and is also found in peripheral tissues. The non-selective nature of this compound allows for the global enhancement of GABAergic tone by targeting multiple transporter subtypes simultaneously.
Quantitative Data Summary
The following table summarizes the key specifications of this compound and the expected electrophysiological outcomes based on studies of other non-selective and selective GAT inhibitors.
| Parameter | Value/Effect | Notes |
| Target | Non-selective GABA Transporter (GAT) inhibitor | |
| IC50 (mGAT3) | 2.5 µM | |
| Working Concentration | 1-10 µM | Recommended starting range for in vitro electrophysiology. |
| Effect on sIPSCs | Increased amplitude and prolonged decay time | Inhibition of GATs increases GABA spillover from the synapse. |
| Effect on mIPSCs | Minimal to no effect on amplitude or frequency | mIPSCs reflect quantal release, which is less affected by uptake inhibition. |
| Effect on Tonic Current | Induction or enhancement of tonic GABAergic current | Increased ambient GABA levels activate extrasynaptic GABAA receptors. |
Signaling Pathway of GABAergic Inhibition and GAT Modulation
Caption: Modulation of GABAergic Synapse by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in high-quality DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. For long-term storage, -80°C is recommended.
Protocol 2: Whole-Cell Patch-Clamp Recording of Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) in Acute Brain Slices
This protocol is designed to measure the effect of this compound on spontaneous GABAergic synaptic transmission.
Materials:
-
Acute brain slices (e.g., hippocampus or cortex) from rodents.
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording.
-
Carbogen gas (95% O2, 5% CO2).
-
Patch pipettes (3-5 MΩ).
-
Intracellular solution.
-
Patch-clamp amplifier and data acquisition system.
-
This compound stock solution.
Experimental Workflow:
Caption: Workflow for Electrophysiological Recording with this compound.
Detailed Procedure:
-
Brain Slice Preparation: Prepare 300-400 µm thick brain slices in ice-cold, oxygenated slicing aCSF.
-
Slice Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature or 32-34°C.
-
Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.
-
Visualize neurons using a microscope with DIC optics.
-
Use a patch pipette filled with a low chloride intracellular solution to establish a whole-cell voltage-clamp configuration.
-
Hold the neuron at a potential of -70 mV to record inward sIPSCs.
-
-
Data Acquisition:
-
Record baseline sIPSC activity for 10-15 minutes.
-
Prepare the desired final concentration of this compound by diluting the stock solution in aCSF. Ensure the final DMSO concentration is below 0.1%.
-
Bath apply this compound and record for another 10-15 minutes.
-
Perform a washout with aCSF to observe the reversibility of the effects.
-
-
Data Analysis:
-
Detect and analyze sIPSCs for changes in amplitude, frequency, and decay kinetics between baseline and drug application periods.
-
A significant increase in sIPSC amplitude and a prolongation of the decay time are expected.
-
Protocol 3: Recording of Tonic GABAergic Currents
This protocol is designed to measure the effect of this compound on tonic currents mediated by extrasynaptic GABAA receptors.
Materials:
-
Same as Protocol 2.
-
GABAA receptor antagonist (e.g., bicuculline or gabazine).
Procedure:
-
Follow steps 1-3 of Protocol 2 to establish a whole-cell recording.
-
Data Acquisition:
-
Record a stable baseline current for 5-10 minutes.
-
Bath apply this compound (1-10 µM) and record the change in holding current.
-
After observing a stable effect of this compound, co-apply a GABAA receptor antagonist (e.g., 20 µM bicuculline).
-
-
Data Analysis:
-
Measure the change in the holding current induced by this compound.
-
The tonic current is quantified as the difference in the holding current before and after the application of the GABAA receptor antagonist in the presence of this compound. An increase in the tonic current is the expected outcome.
-
Troubleshooting
-
No effect of this compound:
-
Verify the concentration and proper dilution of the stock solution.
-
Ensure the brain region and cell type under investigation have sufficient expression of GATs.
-
Check the viability of the brain slices.
-
-
Precipitation of the compound:
-
Ensure the final DMSO concentration is low (<0.1%).
-
Prepare fresh dilutions of this compound in aCSF for each experiment.
-
-
Unstable recordings:
-
Optimize slice quality and recovery conditions.
-
Ensure a stable gigaohm seal before breaking into whole-cell mode.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of GABA transporters in regulating synaptic and extrasynaptic inhibition. The protocols outlined above provide a framework for characterizing the electrophysiological effects of this compound in neuronal circuits. By modulating GABAergic tone, this compound can be utilized to explore the functional consequences of enhanced GABAergic signaling in various physiological and pathological contexts.
Application Notes and Protocols for Behavioral Testing in Rodents with mGAT-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
mGAT-IN-1 is a potent, non-selective inhibitor of the GABA transporters (GATs), with a notable inhibitory activity on mGAT3 (IC50: 2.5 μM)[1]. The GABAergic system is a key player in the pathophysiology of anxiety and mood disorders[2]. Inhibition of GATs, particularly GAT-1, increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system. This enhancement of GABAergic tone is hypothesized to produce anxiolytic and antidepressant-like effects. Studies on GAT-1 inhibitors and GAT-1 knockout mice have consistently demonstrated a reduction in anxiety and depression-like behaviors[3][4][5][6]. While specific behavioral data for this compound is not yet widely published, its action as a GAT inhibitor suggests its potential utility in preclinical models of anxiety and depression.
These application notes provide detailed protocols for assessing the behavioral effects of this compound in rodents using standard, validated tests: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Forced Swim Test (FST).
Signaling Pathway of GAT-1 Inhibition
The primary mechanism of action for GAT-1 inhibitors is the blockade of GABA reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells. This leads to an increased concentration of GABA in the synapse, enhancing both phasic (synaptic) and tonic (extrasynaptic) GABAergic inhibition.
Data Presentation: Expected Outcomes of GAT Inhibition in Rodent Behavioral Tests
The following tables summarize representative quantitative data from studies using GAT-1 inhibitors (e.g., tiagabine) or GAT-1 knockout mice, which can serve as a proxy for the anticipated effects of this compound.
Table 1: Expected Effects in the Elevated Plus Maze (EPM)
| Parameter | Expected Effect of GAT-1 Inhibition | Rationale |
|---|---|---|
| % Time in Open Arms | Increase | Reduced anxiety leads to more exploration of the aversive open arms.[4][5][6] |
| % Open Arm Entries | Increase | Indicates a willingness to explore the open, anxiogenic areas.[4] |
| Total Arm Entries | No significant change | Suggests the effects are specific to anxiety and not due to general hyperactivity.[4] |
Table 2: Expected Effects in the Open Field Test (OFT)
| Parameter | Expected Effect of GAT-1 Inhibition | Rationale |
|---|---|---|
| Time in Center | Increase | Reduced anxiety is reflected by more time spent in the exposed center of the arena. |
| Distance Traveled in Center | Increase | Correlates with increased exploration of the central, more anxiogenic zone. |
| Total Distance Traveled | No significant change or slight increase | Primarily used as a control for general locomotor activity.[5] |
| Rearing Frequency | No significant change or decrease | Can be an index of exploratory behavior or anxiety. |
Table 3: Expected Effects in the Forced Swim Test (FST)
| Parameter | Expected Effect of GAT-1 Inhibition | Rationale |
|---|---|---|
| Immobility Time | Decrease | A reduction in "behavioral despair" is indicative of an antidepressant-like effect.[2][5][6] |
| Climbing Time | No specific prediction |
| Swimming Time | Increase | Represents an increase in active coping strategies. |
Experimental Protocols
General Considerations for this compound Administration:
-
Vehicle Preparation: As this compound is a chemical compound, a suitable vehicle for administration must be determined. A common approach for similar compounds involves dissolving it in a solution such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solubility and stability of this compound in the chosen vehicle should be confirmed.
-
Dosage and Administration Route: The optimal dose and route of administration (e.g., intraperitoneal (i.p.), oral (p.o.)) for this compound will need to be determined through dose-response studies. For initial studies, a range of doses can be selected based on its in vitro potency and the doses of other GAT inhibitors used in vivo. For example, the GAT-1 inhibitor tiagabine has been used at doses of 7.5 mg/kg (p.o.) in mice[2].
-
Acclimation and Habituation: All animals should be acclimated to the housing facility for at least one week before the start of any experiment. They should also be habituated to the testing room for at least 30-60 minutes prior to each behavioral test to minimize stress from the novel environment[7][8].
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM test is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces[7][9][10].
Experimental Workflow:
Detailed Methodology:
-
Apparatus: A plus-shaped maze raised above the floor (typically 40-50 cm). It has two open arms and two closed arms (enclosed by high walls) of equal size, arranged opposite to each other[11]. The maze is often made of a non-porous material for easy cleaning.
-
Procedure:
-
Administer this compound or vehicle to the animal at a predetermined time before the test.
-
Place the animal in the center of the maze, facing one of the closed arms[7].
-
Allow the animal to explore the maze for a 5-minute session[7][10].
-
The session is recorded by an overhead video camera, and behavior is analyzed using an automated tracking system.
-
-
Data Analysis:
-
Time spent in open and closed arms: The primary measure of anxiety. Anxiolytic compounds are expected to increase the time spent in the open arms.
-
Number of entries into open and closed arms: An additional measure of anxiety and exploration.
-
Total arm entries: A measure of general locomotor activity.
-
Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior
The OFT is used to assess general locomotor activity and anxiety-like behavior, which is inferred from the animal's tendency to remain near the walls (thigmotaxis) versus exploring the more exposed central area[12][13][14].
Experimental Workflow:
Detailed Methodology:
-
Apparatus: A square or circular arena (e.g., 50 x 50 cm for mice) with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone by the analysis software[12].
-
Procedure:
-
Administer this compound or vehicle.
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set period, typically ranging from 10 to 30 minutes.
-
An automated video tracking system records and analyzes the animal's movements.
-
-
Data Analysis:
-
Time spent in the center: Anxiolytic effects are indicated by an increase in the time spent in the center of the arena.
-
Total distance traveled: A measure of overall locomotor activity.
-
Rearing: The number of times the animal stands on its hind legs, which can be a measure of exploratory behavior.
-
Forced Swim Test (FST) for Depression-Like Behavior
The FST is a widely used assay to screen for antidepressant efficacy. The test is based on the principle that when placed in an inescapable container of water, animals will eventually cease active escape attempts and become immobile. Antidepressant treatments are known to increase the duration of active behaviors (swimming, climbing) and reduce the time of immobility[15][16][17][18].
Experimental Workflow:
Detailed Methodology:
-
Apparatus: A transparent cylinder (e.g., 25 cm height, 15 cm diameter) filled with water (24-25°C) to a depth where the animal cannot touch the bottom with its tail or feet (approximately 15 cm)[15][16].
-
Procedure:
-
Administer this compound or vehicle.
-
Gently place the animal into the water-filled cylinder.
-
The test duration is typically 6 minutes. Behavior is usually recorded for the entire session, but only the last 4 minutes are scored to allow for initial habituation[15].
-
After the test, the animal is removed, dried with a towel, and placed in a clean, dry cage before being returned to its home cage.
-
-
Data Analysis:
-
Immobility: The animal is judged to be immobile when it ceases struggling and remains floating, making only small movements necessary to keep its head above water. A decrease in immobility time suggests an antidepressant-like effect.
-
Swimming and Climbing: These are considered active, escape-oriented behaviors. An increase in these behaviors is also indicative of an antidepressant-like effect. Scoring can be done by a trained observer or with automated software.
-
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Long-term anxiolytic and antidepressant-like behavioural effects of tiagabine, a selective GABA transporter-1 (GAT-1) inhibitor, coincide with a decrease in HPA system activity in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. γ-aminobutyric acid transporter-1 is involved in anxiety-like behaviors and cognitive function in knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced anxiety and depression-like behaviors in mice lacking GABA transporter subtype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elevated plus maze protocol [protocols.io]
- 8. treat-nmd.org [treat-nmd.org]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. researchgate.net [researchgate.net]
Measuring GABA Uptake Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: The compound "mGAT-IN-1" specified in the topic could not be identified in publicly available scientific literature. Therefore, this document provides a general framework and detailed protocols for measuring the inhibition of GABA uptake using a well-characterized and selective inhibitor of the mouse GABA transporter 1 (mGAT1), Tiagabine, as a representative example. The principles and methods described herein are broadly applicable to the characterization of other GABA transporter inhibitors.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The action of GABA is terminated by its reuptake from the synaptic cleft into neurons and glial cells through specific GABA transporters (GATs).[1][2] In mice, four subtypes of GATs have been identified: mGAT1, mGAT2, mGAT3, and mGAT4. Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism makes GATs attractive therapeutic targets for various neurological and psychiatric disorders, including epilepsy and anxiety.
This application note provides a detailed protocol for a cell-based assay to measure the inhibition of GABA uptake, which is a crucial step in the discovery and development of novel GAT inhibitors. The protocol describes the use of a radiolabeled GABA uptake assay in a heterologous expression system.
Principle of the Assay
The GABA uptake inhibition assay is a functional cell-based assay that measures the ability of a test compound to block the transport of GABA into cells that are engineered to express a specific GABA transporter subtype. The most common method involves the use of radiolabeled GABA, typically [³H]GABA, as a substrate. Cells expressing the target GAT are incubated with [³H]GABA in the presence and absence of the test compound. The amount of radioactivity incorporated into the cells is then quantified. A reduction in intracellular radioactivity in the presence of the test compound indicates inhibition of GABA uptake. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce GABA uptake by 50%.
Quantitative Data for Representative GAT Inhibitors
The following tables summarize the inhibitory potency (IC₅₀ values) of two well-characterized GAT inhibitors, Tiagabine and NO-711, against various GABA transporter subtypes. This data is essential for comparing the potency and selectivity of novel compounds.
Table 1: Inhibitory Potency (IC₅₀) of Tiagabine against GABA Transporters
| Transporter Subtype | Cell Line/System | IC₅₀ (nM) | Reference |
| hGAT-1 | CHO cells | 49 | [3] |
| Rat Synaptosomes | - | 67 | [4] |
| Rat Neurons | - | 446 | [4] |
| Rat Glia | - | 182 | [4] |
| rGAT1 | HEK cells | 640 | [5] |
| hGAT-1 | HEK293S cells | 390 | [6] |
hGAT-1: human GAT-1, rGAT-1: rat GAT-1
Table 2: Inhibitory Potency (IC₅₀) of NO-711 against GABA Transporters
| Transporter Subtype | IC₅₀ (µM) | Reference |
| hGAT-1 | 0.04 | [7][8] |
| rGAT-2 | 171 | [8] |
| hGAT-3 | 1.7 | [8] |
| hBGT-1 | 0.622 | [8] |
hGAT: human GAT, rGAT: rat GAT, hBGT-1: human Betaine/GABA Transporter 1
Experimental Protocols
Cell-Based [³H]GABA Uptake Inhibition Assay
This protocol describes the measurement of GABA uptake inhibition in Human Embryonic Kidney 293 (HEK293) cells stably expressing a mouse GABA transporter (e.g., mGAT1).
Materials:
-
HEK293 cells stably expressing the mouse GABA transporter of interest (e.g., mGAT1)
-
Poly-D-lysine coated 24-well or 48-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.3) containing: 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 20 mM Glucose, 10 mM HEPES
-
[³H]GABA (specific activity ~30-40 Ci/mmol)
-
Unlabeled GABA
-
Test compound (e.g., Tiagabine)
-
Scintillation cocktail
-
Lysis buffer (e.g., 1% SDS)
-
Microplate scintillation counter
Protocol:
-
Cell Plating:
-
Preparation of Assay Solutions:
-
Prepare a stock solution of the test compound (e.g., Tiagabine) in a suitable solvent (e.g., DMSO) and make serial dilutions in KRH buffer to achieve the desired final concentrations. Ensure the final solvent concentration in the assay is low (typically <0.5%) to avoid affecting cell viability.
-
Prepare a solution of [³H]GABA and unlabeled GABA in KRH buffer. A common final concentration is 5 µM total GABA, with a tracer concentration of 10 nM [³H]GABA.[9]
-
-
GABA Uptake Assay:
-
Aspirate the culture medium from the wells and wash the cells once with 1 ml of pre-warmed KRH buffer.
-
Add the test compound dilutions to the respective wells and pre-incubate for 3-10 minutes at room temperature.[6][9] For determining non-specific uptake, add a high concentration of a known inhibitor like Tiagabine (e.g., 10 µM) to a set of wells.[9]
-
Initiate the uptake reaction by adding the [³H]GABA/GABA solution to each well.
-
Incubate for a short period, typically 3 minutes, at room temperature.[9] This time should be within the linear range of GABA uptake.
-
Terminate the uptake by rapidly aspirating the assay solution and washing the cells twice with ice-cold KRH buffer.
-
Lyse the cells by adding 0.5 ml of lysis buffer (e.g., 1% SDS) to each well and incubating for at least 30 minutes at room temperature.[9]
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (CPM in the presence of a saturating concentration of inhibitor) from all other values to obtain specific uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
GABAergic Synaptic Transmission Pathway
Caption: GABAergic synaptic transmission and the site of action for GAT1 inhibitors.
Experimental Workflow for GABA Uptake Inhibition Assay
Caption: Workflow for the cell-based [³H]GABA uptake inhibition assay.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Tiagabine (hydrochloride) | CAS 145821-59-6 | Cayman Chemical | Biomol.com [biomol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. doc.abcam.com [doc.abcam.com]
- 9. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for mGAT-IN-1 in a Neuropathic Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition resulting from nerve damage or disease, presents a significant therapeutic challenge due to its complex pathophysiology and the modest efficacy of current treatments.[1][2] A critical mechanism implicated in the development of neuropathic pain is the dysregulation of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.[3] Specifically, a reduction in GABAergic inhibition in the spinal dorsal horn can lead to the hyperexcitability of neurons, contributing to pain hypersensitivity.[4][5]
The GABA transporter 1 (GAT-1) plays a crucial role in regulating GABAergic signaling by removing GABA from the synaptic cleft.[3] Studies have shown that in animal models of neuropathic pain, such as paclitaxel-induced neuropathy and chronic constriction injury (CCI), the expression and activity of GAT-1 are upregulated in the spinal cord.[6][7] This increased activity leads to excessive GABA reuptake, diminished GABAergic tonic inhibition, and consequently, the manifestation of pain behaviors like allodynia and hyperalgesia.[4][5][7]
mGAT-IN-1 is a selective inhibitor of the murine GABA Transporter 1 (mGAT-1). By blocking GAT-1, this compound is hypothesized to increase the extracellular concentration of GABA in the spinal dorsal horn, thereby restoring inhibitory tone and alleviating neuropathic pain. These application notes provide a comprehensive experimental design to evaluate the therapeutic potential of this compound in a preclinical model of neuropathic pain.
Mechanism of Action: GAT-1 Inhibition in Neuropathic Pain
In a healthy state, GABAergic interneurons in the spinal dorsal horn release GABA, which activates postsynaptic GABA receptors to inhibit pain signaling. GAT-1, expressed on presynaptic terminals and astrocytes, terminates this signal by transporting GABA out of the synaptic cleft.[4][7] In neuropathic pain states, GAT-1 expression is often increased, leading to reduced GABA availability and a state of disinhibition.[6][7] this compound blocks this reuptake process, effectively increasing the concentration and duration of GABA in the synapse, which enhances the activation of GABA receptors and restores inhibitory control over nociceptive neurons.
References
- 1. Neuropathic pain: preclinical and early clinical progress with voltage-gated sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism and Preclinical Models of Neuropathic Pain: An Update [ojs.ukscip.com]
- 3. The etiological contribution of GABAergic plasticity to the pathogenesis of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spinal GABA transporter 1 contributes to evoked-pain related behavior but not resting pain after incision injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of the GABA-transporter GAT-1 in the spinal cord contributes to pain behaviour in experimental neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of mGAT-IN-1 in Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. A key mechanism underlying seizure generation is an imbalance between excitatory and inhibitory neurotransmission. The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and enhancing GABAergic signaling is a well-established strategy for seizure control. The GABA transporter 1 (GAT-1) plays a crucial role in regulating GABA levels in the synaptic cleft by reuptaking GABA into presynaptic neurons and surrounding glial cells. Inhibition of GAT-1 leads to increased extracellular GABA concentrations, thereby enhancing GABAergic neurotransmission and producing an anticonvulsant effect.[1][2]
mGAT-IN-1 is a potent and selective inhibitor of GAT-1. By blocking the reuptake of GABA, this compound effectively increases the concentration of GABA in the synaptic cleft, leading to enhanced activation of GABA receptors and a subsequent reduction in neuronal excitability. This mechanism of action makes this compound a promising candidate for investigation in preclinical models of epilepsy.
These application notes provide detailed protocols for utilizing this compound (using the well-characterized GAT-1 inhibitor E2730 and Tiagabine as surrogates for data presentation) in two common rodent models of acute seizures: the kainic acid (KA) model and the pentylenetetrazol (PTZ) model. Additionally, protocols for assessing the impact of GAT-1 inhibition on protein expression are included.
Signaling Pathway of GAT-1 Inhibition
Caption: Mechanism of this compound action in the synapse.
Data Presentation
Table 1: Efficacy of a GAT-1 Inhibitor (E2730) in the Kainic Acid-Induced Seizure Model in Rats
| Treatment Group | Dose (mg/kg/day, s.c.) | Number of Animals | Seizure-Free Animals | Percent Seizure-Free |
| Vehicle | - | 11 | 0 | 0% |
| E2730 | 100 | 11 | 8 | 72.7% |
| Data from a study using the GAT-1 inhibitor E2730 in a kainic acid status epilepticus (KASE) rat model of chronic temporal lobe epilepsy.[3][4][5][6] |
Table 2: Efficacy of a GAT-1 Inhibitor (Tiagabine) in the Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Protection against Clonic Seizures (%) |
| Vehicle | - | 0% |
| Tiagabine | 0.5 | 25% |
| Tiagabine | 1 | 50% |
| Tiagabine | 2 | 75% |
| Tiagabine | 3 | 87.5% |
| Data from a study using the GAT-1 inhibitor Tiagabine in a pentylenetetrazol (PTZ)-induced clonic seizure model in mice.[2][7][8] |
Table 3: GAT-1 Protein Expression in the Hippocampus in Epilepsy
| Condition | Region | Change in GAT-1 Expression | Method | Reference |
| Human TLE (Sclerotic) | Dentate Gyrus | Reduced around granule cell bodies, increased along dendrites | Immunohistochemistry | [1] |
| Human TLE (Sclerotic) | CA1, CA3 | Reduced | Immunohistochemistry | [1] |
| Rat Pilocarpine Model | Hippocampus | Reduced | Western Blot | [9] |
| TLE: Temporal Lobe Epilepsy. Data indicates a general trend of altered GAT-1 expression in epileptic tissue. |
Experimental Protocols
Experimental Workflow: Preclinical Evaluation of this compound
Caption: Workflow for testing this compound in epilepsy models.
Protocol 1: Kainic Acid (KA)-Induced Acute Seizure Model in Mice
Objective: To induce acute seizures in mice to evaluate the anticonvulsant efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Kainic acid monohydrate (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., saline, DMSO, or other appropriate solvent)
-
Diazepam (for terminating status epilepticus if necessary)
-
Animal observation cages
-
Video recording equipment
Procedure:
-
Animal Preparation: Acclimatize mice to the housing facility for at least one week before the experiment. House animals individually during the observation period.
-
Drug Preparation:
-
Prepare a stock solution of Kainic Acid (e.g., 5 mg/mL) in sterile saline. The pH should be adjusted to 7.2-7.4.
-
Prepare the desired concentrations of this compound in the appropriate vehicle.
-
-
This compound Administration:
-
Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal - i.p., oral gavage - p.o.). The timing of administration should be based on the pharmacokinetic profile of this compound (e.g., 30-60 minutes before KA injection).
-
-
Induction of Seizures:
-
Inject kainic acid intraperitoneally at a dose of 20-30 mg/kg.[2] The optimal dose may need to be determined empirically for the specific mouse strain and substrain.
-
-
Behavioral Observation:
Racine Scale for Seizure Scoring in Mice:
-
Stage 0: Normal behavior
-
Stage 1: Immobility, mouth and facial movements
-
Stage 2: Head nodding, chewing
-
Stage 3: Forelimb clonus
-
Stage 4: Rearing with forelimb clonus
-
Stage 5: Rearing and falling, loss of postural control
-
Stage 6: Generalized tonic-clonic seizures
-
Stage 7: Death
-
Data Analysis:
-
Compare the latency to the first seizure, the average seizure score, and the duration of seizures between the this compound treated group and the vehicle control group.
-
Protocol 2: Pentylenetetrazol (PTZ)-Induced Acute Seizure Model in Rats
Objective: To induce acute generalized seizures in rats to assess the anticonvulsant properties of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Pentylenetetrazol (PTZ) (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound
-
Animal observation cages
-
Video recording equipment
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week prior to the experiment.
-
Drug Preparation:
-
Dissolve PTZ in sterile saline to a concentration of 10 mg/mL.
-
Prepare the desired concentrations of this compound in its vehicle.
-
-
This compound Administration:
-
Administer this compound or vehicle to the rats via the chosen route. Pre-treatment time should be determined based on the compound's pharmacokinetics.
-
-
Induction of Seizures:
-
Behavioral Observation:
Racine Scale for Seizure Scoring in Rats:
-
Stage 0: No response
-
Stage 1: Ear and facial twitching
-
Stage 2: Myoclonic jerks without upright posture
-
Stage 3: Myoclonic jerks, upright posture with bilateral forelimb clonus
-
Stage 4: Clonic-tonic seizures
-
Stage 5: Generalized clonic-tonic seizures, loss of posture
-
Data Analysis:
-
Analyze the latency to the first seizure, the seizure severity score, and the percentage of animals protected from generalized seizures in the this compound and vehicle groups.
-
Protocol 3: Western Blot for GAT-1 Expression
Objective: To determine the effect of this compound treatment on GAT-1 protein levels in brain tissue from epileptic model animals.
Materials:
-
Hippocampal tissue from control and experimental animals
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GAT-1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize hippocampal tissue in ice-cold RIPA buffer. Centrifuge the lysate and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GAT-1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity for GAT-1 and the loading control. Normalize the GAT-1 signal to the loading control signal to determine relative protein expression.
Protocol 4: Immunohistochemistry (IHC) for GAT-1 Localization
Objective: To visualize the localization and expression of GAT-1 in brain sections from epileptic model animals treated with this compound.
Materials:
-
Paraffin-embedded or frozen brain sections
-
Antigen retrieval solution (if using paraffin sections)
-
Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.1% Triton X-100)
-
Primary antibody against GAT-1
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate paraffin sections, or directly use frozen sections. Perform antigen retrieval if necessary.
-
Permeabilization and Blocking:
-
Permeabilize the sections with permeabilization buffer.
-
Block non-specific binding sites with blocking solution for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation: Incubate the sections with the primary anti-GAT-1 antibody overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash the sections with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the sections with PBS.
-
Counterstain with DAPI.
-
Mount the coverslips using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence microscope.
-
Analyze the intensity and localization of the GAT-1 signal in different hippocampal subfields.
-
Conclusion
These application notes provide a comprehensive framework for investigating the therapeutic potential of the GAT-1 inhibitor, this compound, in preclinical models of epilepsy. The detailed protocols for in vivo seizure models and ex vivo biochemical analyses will enable researchers to systematically evaluate the efficacy and mechanism of action of this compound. The provided data tables, based on studies with surrogate GAT-1 inhibitors, offer a benchmark for expected outcomes. By following these standardized procedures, researchers can generate robust and reproducible data to advance the development of novel antiepileptic drugs targeting the GABAergic system.
References
- 1. GAT1 and GAT3 expression are differently localized in the human epileptogenic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vivo-Characteristics [aesnet.org]
- 4. Discovery of E2730, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Pentylenetetrazol-induced seizures decrease gamma-aminobutyric acid-mediated recurrent inhibition and enhance adenosine-mediated depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of tiagabine with valproate in the mouse pentylenetetrazole-induced seizure model: an isobolographic analysis for non-parallel dose-response relationship curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpccr.eu [jpccr.eu]
- 9. Frontiers | Neural Activity Correlates With Behavior Effects of Anti-Seizure Drugs Efficacy Using the Zebrafish Pentylenetetrazol Seizure Model [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Astrocytic GABA transporter 1 deficit in novel SLC6A1 variants mediated epilepsy: Connected from protein destabilization to seizures in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
Application Notes and Protocols: Assessing Anxiolytic Effects of mGAT-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for evaluating the potential anxiolytic (anxiety-reducing) effects of mGAT-IN-1, a putative inhibitor of the mouse GABA Transporter 1 (mGAT-1). The protocols described herein utilize well-validated rodent behavioral models to assess anxiety-like behavior and locomotor activity. Detailed methodologies for the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box (LDT) are provided, along with guidelines for data presentation and analysis.
Introduction
Anxiety disorders represent a significant global health concern, and the development of novel anxiolytic therapeutics remains a priority. The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system and is central to the regulation of anxiety.[1][2] The GABAergic system, particularly the GABA-A receptor, is the target for major classes of anxiolytic drugs, such as benzodiazepines.[1]
GABA Transporters (GATs) are critical for regulating the concentration of GABA in the synaptic cleft. By removing GABA from the synapse, these transporters terminate its inhibitory action. The mouse GABA Transporter 1 (mGAT-1) is a key subtype involved in this process. It is hypothesized that inhibiting mGAT-1 with a compound like this compound will lead to increased synaptic GABA levels, enhanced GABAergic signaling, and consequently, a reduction in anxiety-like behaviors.
These application notes outline the necessary preclinical behavioral assays to test this hypothesis and characterize the anxiolytic profile of this compound.
Signaling Pathway: mGAT-1 Inhibition and Anxiolysis
The anxiolytic effect of this compound is predicated on its ability to modulate the GABAergic synapse. Under normal conditions, GABA is released from a presynaptic neuron, diffuses across the synaptic cleft, and binds to postsynaptic GABA-A receptors. This binding opens chloride ion channels, leading to hyperpolarization of the postsynaptic neuron and an overall inhibitory effect. The action of GABA is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GAT-1 transporters.
By blocking mGAT-1, this compound prevents this reuptake, leading to a higher concentration of GABA in the synaptic cleft for a longer duration. This enhances the activation of GABA-A receptors, potentiates the inhibitory signal, and is expected to produce an anxiolytic effect.
Caption: Mechanism of this compound action at the GABAergic synapse.
Experimental Protocols
A battery of tests should be used to provide a comprehensive assessment of the anxiolytic potential of this compound. The following protocols are widely used for screening anxiolytic compounds.[3][4][5]
Animals
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6J or Swiss Webster are commonly used.
-
Age: 8-12 weeks at the start of experiments.
-
Housing: Group-housed (3-5 per cage) in a temperature-controlled room (~23°C) on a 12-hour light/dark cycle with ad libitum access to food and water.[6]
-
Acclimatization: Animals should be acclimated to the testing room for at least 45-60 minutes before any experiment begins to reduce stress from being moved.[7] Pre-handling by the experimenter for 3-5 days prior to testing is also recommended.[3]
Drug Administration
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., saline, 0.5% Tween 80 in saline).
-
Vehicle Control: The vehicle used to dissolve this compound.
-
Positive Control: A known anxiolytic drug, such as Diazepam (1-2 mg/kg), to validate the assay.
-
Route of Administration: Intraperitoneal (i.p.) injection is common.
-
Timing: Administer compounds 15-30 minutes prior to behavioral testing, depending on the known pharmacokinetics of the drug.[3]
-
Blinding: The experimenter conducting the behavioral assays should be blinded to the treatment groups to prevent bias.[3]
Behavioral Test Battery
The following tests should be conducted in order from least stressful to most stressful if the same cohort of animals is used (e.g., Open Field -> Elevated Plus Maze).
This test assesses general locomotor activity and anxiety-like behavior, based on the conflict between the drive to explore a novel environment and the aversion to an open, exposed area.[8]
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm), typically made of white PVC or Plexiglas.[4][9] The arena floor is divided into a central zone (e.g., 20 x 20 cm) and a peripheral zone.
-
Procedure:
-
Clean the arena with 70% ethanol between trials to remove olfactory cues.[10]
-
Gently place the mouse in a corner of the arena.[8]
-
Allow the mouse to explore freely for a period of 5-10 minutes.[4][8]
-
Record the session using an overhead video camera connected to a tracking software (e.g., ANY-maze, EthoVision).[8]
-
-
Parameters Measured:
-
Total Distance Traveled: An index of general locomotor activity.
-
Time Spent in Center vs. Periphery: Anxiolytic compounds typically increase the time spent in the center zone.[8]
-
Number of Entries into Center Zone: Another measure of anxiety-like behavior.
-
Rearing: Vertical exploration, can be an indicator of exploratory behavior.
-
The EPM is a widely used test for assessing anxiety-like behavior, based on the rodent's natural aversion to open and elevated spaces.[3][11]
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm high), consisting of two open arms and two enclosed arms (with high walls), and a central platform.[7] For mice, arms are typically 30 x 5 cm.[7]
-
Procedure:
-
Parameters Measured:
-
Percentage of Time Spent in Open Arms: The primary index of anxiolysis (anxiolytics increase this value).[3]
-
Percentage of Entries into Open Arms: A secondary measure of anxiety. An entry is counted when all four paws enter an arm.[7]
-
Total Number of Arm Entries: A measure of overall activity. A significant decrease may indicate sedation.
-
This test is based on the conflict between the innate aversion of mice to brightly illuminated areas and their drive to explore a novel environment.[5][6]
-
Apparatus: A rectangular box divided into two compartments: a small, dark compartment (approx. 1/3 of the box) and a large, brightly illuminated compartment (approx. 2/3 of the box).[5][6] An opening connects the two chambers.
-
Procedure:
-
Ensure the testing room is quiet and appropriately lit (e.g., 200-400 lux in the light chamber).[6]
-
Clean the apparatus with 70% ethanol between subjects.[6]
-
Place the mouse in the center of the brightly lit compartment and allow it to explore freely for 5-10 minutes.[6][14]
-
Record the session using a video camera and tracking software.
-
-
Parameters Measured:
Experimental Workflow and Data Presentation
A systematic workflow is crucial for obtaining reliable and reproducible results.
Caption: Standardized workflow for assessing anxiolytic drug effects.
Data Presentation
Quantitative data from each behavioral test should be summarized in tables for clear comparison between treatment groups. Data are typically presented as mean ± SEM (Standard Error of the Mean).
Table 1: Effects of this compound in the Elevated Plus Maze (EPM) Test
| Treatment Group | N | % Time in Open Arms | % Entries into Open Arms | Total Arm Entries |
|---|---|---|---|---|
| Vehicle | 10 | 18.5 ± 2.1 | 25.3 ± 3.0 | 22.1 ± 1.8 |
| This compound (1 mg/kg) | 10 | 25.6 ± 2.5 | 33.1 ± 2.8 | 21.5 ± 2.0 |
| This compound (5 mg/kg) | 10 | 38.2 ± 3.1* | 45.8 ± 3.5* | 20.9 ± 1.9 |
| Diazepam (2 mg/kg) | 10 | 40.5 ± 2.9* | 48.2 ± 3.3* | 18.4 ± 2.2 |
Note: Data are hypothetical examples (mean ± SEM). *p < 0.05 compared to Vehicle.
Table 2: Effects of this compound in the Open Field Test (OFT)
| Treatment Group | N | Time in Center (s) | Entries to Center | Total Distance (m) |
|---|---|---|---|---|
| Vehicle | 10 | 35.1 ± 4.5 | 28.4 ± 3.2 | 45.3 ± 3.8 |
| This compound (1 mg/kg) | 10 | 48.9 ± 5.1 | 35.1 ± 3.9 | 44.1 ± 4.1 |
| This compound (5 mg/kg) | 10 | 65.7 ± 6.2* | 44.6 ± 4.0* | 43.8 ± 3.5 |
| Diazepam (2 mg/kg) | 10 | 70.2 ± 5.8* | 47.9 ± 4.5* | 35.1 ± 4.2* |
Note: Data are hypothetical examples (mean ± SEM). *p < 0.05 compared to Vehicle.
Table 3: Effects of this compound in the Light-Dark Box (LDT) Test
| Treatment Group | N | Time in Light (s) | Transitions | Latency to Dark (s) |
|---|---|---|---|---|
| Vehicle | 10 | 85.4 ± 9.1 | 15.2 ± 1.8 | 25.6 ± 3.4 |
| This compound (1 mg/kg) | 10 | 110.2 ± 10.5 | 16.8 ± 2.0 | 38.1 ± 4.1 |
| This compound (5 mg/kg) | 10 | 145.8 ± 12.3* | 17.5 ± 1.9 | 45.5 ± 5.0* |
| Diazepam (2 mg/kg) | 10 | 158.3 ± 11.8* | 14.1 ± 2.2 | 52.3 ± 4.8* |
Note: Data are hypothetical examples (mean ± SEM). *p < 0.05 compared to Vehicle.
Statistical Analysis
Data should be analyzed using appropriate statistical methods. For comparisons between multiple treatment groups, a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) is appropriate. For direct comparison of two groups, a Student's t-test can be used. A p-value of < 0.05 is typically considered statistically significant.
Expected Results and Interpretation
If this compound possesses anxiolytic properties, the expected results would be:
-
In the EPM: A significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.
-
In the OFT: A significant increase in the time spent and entries into the center zone. Crucially, no significant decrease in total distance traveled should be observed, which would rule out confounding sedative effects at the tested doses. A positive control like Diazepam may show a decrease in locomotion, which is a known side effect.
-
In the LDT: A significant increase in the time spent in the light compartment and potentially an increased latency to first enter the dark compartment.
Consistent anxiolytic-like signals across this battery of tests would provide strong evidence for the therapeutic potential of this compound in the treatment of anxiety disorders.
References
- 1. Anxiety disorders and GABA neurotransmission: a disturbance of modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the serotonergic and GABA system in translational approaches in drug discovery for anxiety disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]
- 6. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 7. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 8. transpharmation.com [transpharmation.com]
- 9. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MPD: JaxCC1: project protocol [phenome.jax.org]
- 11. researchgate.net [researchgate.net]
- 12. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Light/dark Transition Test for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Synaptic Transmission Using mGAT1 Inhibitors
A Note on Terminology: The term "mGAT-IN-1" does not correspond to a standardly recognized scientific name for a specific molecule. Based on the context of studying synaptic transmission, this document focuses on inhibitors of the mouse GABA Transporter 1 (mGAT1) . We will use well-characterized, selective mGAT1 inhibitors as representative examples for the application notes and protocols outlined below.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The precise regulation of GABA levels in the synaptic cleft is crucial for maintaining the balance between neuronal excitation and inhibition. The GABA transporter 1 (GAT1), encoded by the Slc6a1 gene, plays a critical role in this process by reuptaking GABA from the synaptic cleft into presynaptic terminals and surrounding glial cells.
Inhibition of mGAT1 provides a powerful pharmacological tool to study the dynamics of GABAergic synaptic transmission. By blocking GABA reuptake, mGAT1 inhibitors increase the concentration and dwell time of GABA in the synaptic cleft, thereby enhancing GABAergic signaling. This modulation of inhibitory neurotransmission has significant implications for neuronal excitability, network oscillations, and behavior.
These application notes provide an overview of the use of mGAT1 inhibitors in neuroscience research, with detailed protocols for key experimental techniques.
Mechanism of Action
mGAT1 is a sodium- and chloride-dependent transporter. The inward transport of one GABA molecule is coupled to the co-transport of two Na⁺ ions and one Cl⁻ ion. This process is electrogenic and is driven by the electrochemical gradients of these ions across the cell membrane.
mGAT1 inhibitors, such as Tiagabine, NO-711, and SKF-89976A, are competitive antagonists that bind to the transporter protein, preventing the binding and subsequent translocation of GABA. This leads to an accumulation of GABA in the extracellular space, resulting in the potentiation of GABAergic neurotransmission. The primary effect of mGAT1 inhibition on synaptic transmission is the prolongation of inhibitory postsynaptic currents (IPSCs) mediated by GABA-A receptors. This is due to the extended presence of GABA in the synaptic cleft, allowing for repeated binding to postsynaptic receptors.
Data Presentation: Quantitative Effects of mGAT1 Inhibitors
The following tables summarize the quantitative data for commonly used mGAT1 inhibitors.
Table 1: Inhibitory Potency of Selected mGAT1 Inhibitors
| Inhibitor | Target | IC50 Value | Species/System | Reference |
| NNC-711 | hGAT-1 | 0.04 µM (47 nM) | Human GAT-1 / Synaptosomes | [1] |
| rGAT-2 | 171 µM | Rat GAT-2 | ||
| hGAT-3 | 1700 µM | Human GAT-3 | ||
| hBGT-1 | 622 µM | Human BGT-1 | ||
| SKF-89976A | hGAT-1 | 0.13 µM | Human GAT-1 | [2] |
| rGAT-2 | 550 µM | Rat GAT-2 | [2] | |
| hGAT-3 | 944 µM | Human GAT-3 | [2] | |
| hBGT-1 | 7210 µM | Human BGT-1 | [2] | |
| Tiagabine | mGAT1 | pIC50 ~7.5 | Mouse GAT-1 | [3] |
pIC50 is the negative logarithm of the IC50 value. An IC50 of 0.032 µM corresponds to a pIC50 of 7.5.
Table 2: Electrophysiological Effects of mGAT1 Inhibitors
| Inhibitor | Preparation | Effect on IPSCs/IPSPs | Quantitative Change | Reference |
| Tiagabine (10-25 µM) | Rat hippocampal slice cultures | Prolonged duration of monosynaptic IPSPs | Increased GABAA receptor-mediated synaptic current decay time constant from 16 ms to 250 ms | [4] |
| No effect on IPSP amplitude | - | [4] | ||
| Tiagabine (20 µM) | Rat hippocampal slice | Prolonged duration of IPSPs evoked by high-intensity stimuli | 3.2-fold increase in the time integral of the hyperpolarizing response | [5] |
| No significant increase in IPSP amplitude | - | [5] | ||
| NO-711 | Mouse hippocampal slices | Reduced occurrence of Sharp Wave-Ripple (SPW-R) complexes | - | [6] |
| Prolongation of IPSPs | - | [6] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of Inhibitory Postsynaptic Currents (IPSCs)
This protocol describes the whole-cell patch-clamp recording of spontaneous inhibitory postsynaptic currents (sIPSCs) from neurons in acute brain slices to assess the effect of an mGAT1 inhibitor.
1. Materials:
-
mGAT1 inhibitor stock solution (e.g., Tiagabine in DMSO)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, 1 MgCl₂, saturated with 95% O₂/5% CO₂.
-
Slicing solution (ice-cold) containing (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 0.5 CaCl₂, 7 MgCl₂, saturated with 95% O₂/5% CO₂.
-
Internal solution for patch pipette (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Na₂-ATP, 0.5 Na-GTP, 5 QX-314 (to block voltage-gated sodium channels). pH adjusted to 7.3 with CsOH.
-
Excitatory synaptic transmission blockers: CNQX (10 µM) and APV (50 µM) to isolate GABAergic currents.
-
Vibrating microtome
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
2. Method:
-
Prepare acute brain slices (e.g., hippocampus or cortex) from a mouse using a vibrating microtome in ice-cold slicing solution.
-
Transfer slices to a holding chamber with aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
Place a slice in the recording chamber and continuously perfuse with aCSF containing CNQX and APV at a rate of 2-3 ml/min.
-
Establish a whole-cell patch-clamp recording from a neuron of interest. Clamp the cell at a holding potential of -70 mV.
-
Record baseline sIPSCs for 5-10 minutes.
-
Bath-apply the mGAT1 inhibitor (e.g., 10-20 µM Tiagabine) by adding it to the perfusion aCSF.
-
Record sIPSCs for at least 15-20 minutes in the presence of the inhibitor to allow for drug equilibration and to observe its effects.
-
Wash out the drug by perfusing with aCSF containing only the excitatory blockers and record for another 15-20 minutes.
3. Data Analysis:
-
Detect and analyze sIPSC events using appropriate software (e.g., Clampfit, Mini Analysis).
-
Measure the amplitude, frequency, and decay time constant of sIPSCs before, during, and after drug application.
-
Compare the decay time constant of sIPSCs in the control and drug conditions to quantify the prolongation of the synaptic current. A significant increase in the decay time constant with little to no change in amplitude is the expected outcome.
Protocol 2: [³H]GABA Uptake Assay
This protocol describes an in vitro assay to measure the inhibitory potency of a compound on mGAT1 expressed in a cell line.
1. Materials:
-
HEK-293 cells stably expressing mGAT1
-
Cell culture reagents
-
[³H]GABA (radiolabeled GABA)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Test compound (potential mGAT1 inhibitor) at various concentrations
-
Scintillation counter and scintillation fluid
2. Method:
-
Plate the mGAT1-expressing HEK-293 cells in 24-well plates and grow to confluence.
-
On the day of the experiment, wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-15 minutes at room temperature.
-
Initiate the uptake reaction by adding [³H]GABA to each well at a final concentration in the low micromolar range.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Determine the specific [³H]GABA uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT1 inhibitor like Tiagabine).
-
Plot the percentage of inhibition of [³H]GABA uptake against the concentration of the test compound.
-
Fit the data to a dose-response curve to determine the IC50 value of the compound.
Protocol 3: Behavioral Assessment - Rotarod Test
This protocol assesses motor coordination and balance in mice following the administration of an mGAT1 inhibitor. Inhibition of mGAT1 can lead to motor impairments.
1. Materials:
-
Rotarod apparatus for mice
-
mGAT1 inhibitor (e.g., NNC-711) dissolved in a suitable vehicle (e.g., saline)
-
Vehicle solution
-
Syringes for intraperitoneal (i.p.) injection
2. Method:
-
Habituation: For 2-3 days prior to the experiment, habituate the mice to the rotarod apparatus by placing them on the stationary rod for 1 minute, followed by 2-3 trials on the rotating rod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes each day.
-
Baseline Training: On the test day, conduct a baseline trial where the rotarod accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes. Record the latency to fall for each mouse.
-
Drug Administration: Administer the mGAT1 inhibitor (e.g., NNC-711 at 10 mg/kg, i.p.) or vehicle to the mice.
-
Testing: At a specified time post-injection (e.g., 30 minutes), place the mice back on the accelerating rotarod and record the latency to fall. Perform 2-3 trials with an inter-trial interval of at least 15 minutes.
3. Data Analysis:
-
Calculate the average latency to fall for each mouse in the baseline and post-injection conditions.
-
Compare the performance of the inhibitor-treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in the latency to fall in the inhibitor-treated group indicates impaired motor coordination.
Mandatory Visualizations
Caption: Signaling pathway of mGAT1 inhibition at a GABAergic synapse.
Caption: Experimental workflow for studying the effects of an mGAT1 inhibitor.
References
- 1. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SKF 89976A hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the GABA uptake inhibitor tiagabine on inhibitory synaptic potentials in rat hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity-dependent enhancement of hyperpolarizing and depolarizing gamma-aminobutyric acid (GABA) synaptic responses following inhibition of GABA uptake by tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the GABA-uptake blocker NNC-711 on spontaneous sharp wave-ripple complexes in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
mGAT-IN-1 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using mGAT-IN-1, a non-selective GABA transporter (GAT) inhibitor.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: this compound Precipitation in Aqueous Solutions
Question: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS or cell culture medium). What should I do?
Answer:
Precipitation of hydrophobic compounds like this compound upon dilution into aqueous solutions is a common issue. Here are several strategies to resolve this:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible, ideally below 0.5% for cell-based assays to avoid solvent toxicity. You may need to prepare a more concentrated initial stock solution in DMSO to achieve the desired final concentration of this compound without excessive solvent carryover.
-
Use a Co-solvent: For in vivo studies or when higher concentrations are needed, a co-solvent system can improve solubility. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS. Add the solvents sequentially and ensure the compound is fully dissolved at each step.
-
Sonication: Sonication can help to dissolve the compound and break up small precipitates.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) may aid in dissolution. However, be cautious about the thermal stability of the compound.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous buffer. This can sometimes prevent the compound from crashing out of solution.
Issue 2: Inconsistent or No Inhibitory Effect in Assays
Question: I am not observing the expected inhibitory effect of this compound in my in vitro or cell-based assay. What could be the problem?
Answer:
Several factors can contribute to a lack of inhibitory activity. Consider the following troubleshooting steps:
-
Compound Integrity:
-
Storage: Confirm that the powdered compound and stock solutions have been stored correctly. The powder should be stored at -20°C for long-term stability (up to 3 years), and solutions in solvent at -80°C (stable for up to 1 year). Avoid repeated freeze-thaw cycles of stock solutions.
-
Age of Solution: Use freshly prepared working solutions for your experiments. Older solutions may have degraded.
-
-
Assay Conditions:
-
Concentration Range: Ensure you are using a relevant concentration range. The reported IC50 for this compound against mGAT3 is 2.5 µM. Your experimental concentrations should bracket this value.
-
Incubation Time: The incubation time with the inhibitor may need to be optimized for your specific assay system.
-
Cell Health and Density: For cell-based assays, ensure your cells are healthy, viable, and seeded at an optimal density. Over-confluent or unhealthy cells can lead to unreliable results.
-
-
Experimental Controls:
-
Positive Control: Include a known inhibitor of the target GAT to validate your assay system.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in your experimental samples) to account for any effects of the solvent on the assay.
-
Frequently Asked Questions (FAQs)
Solubility and Solution Preparation
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in the appropriate volume of high-purity DMSO to achieve your target concentration (e.g., 10 mM). Vortex or sonicate briefly to ensure complete dissolution. Store the stock solution in aliquots at -80°C to minimize freeze-thaw cycles.
Q3: What is the solubility of this compound in different solvents?
A3: While specific quantitative solubility data is limited, the following table provides general guidance. It is always recommended to perform a small-scale test to confirm solubility at your desired concentration.
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 10 mg/mL | The recommended solvent for stock solutions. |
| Ethanol | Sparingly Soluble | May require warming. Not ideal for high-concentration stocks. |
| Water | Insoluble | |
| PBS (pH 7.4) | Insoluble | Will precipitate from DMSO stock upon significant dilution. |
Stability and Storage
Q4: How should I store this compound?
A4: The storage conditions for this compound are as follows:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| In Solvent (e.g., DMSO) | -80°C | 1 year |
Q5: How many times can I freeze and thaw my stock solution?
A5: It is best to avoid repeated freeze-thaw cycles. We recommend preparing single-use aliquots of your stock solution to maintain the integrity of the compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 30-60 seconds until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.
-
Centrifuge the tube briefly to collect the solution at the bottom.
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C.
Protocol 2: General In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific GABA transporter (GAT).
-
Prepare Reagents:
-
Assay Buffer: Prepare an appropriate buffer for the GAT enzyme activity assay (e.g., Tris-HCl based buffer).
-
Substrate: Prepare a stock solution of the GAT substrate (e.g., radiolabeled GABA).
-
Enzyme Preparation: Use a membrane preparation or purified enzyme expressing the target GAT.
-
This compound Working Solutions: Prepare serial dilutions of your this compound stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
-
-
Assay Procedure:
-
In a microplate, add the enzyme preparation.
-
Add the this compound working solutions or vehicle control to the respective wells.
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction using an appropriate method (e.g., adding a stop solution, rapid filtration).
-
Measure the enzyme activity by quantifying the product formation or substrate depletion (e.g., using a scintillation counter for radiolabeled substrates).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Figure 1. General workflow for an in vitro enzyme inhibition assay with this compound.
Figure 2. Mechanism of action of this compound on GABA reuptake.
Technical Support Center: Optimizing Inhibitor Concentrations for In Vitro Experiments
This technical support guide is designed for researchers, scientists, and drug development professionals working with inhibitors of Monoacylglycerol Acyltransferase (MGAT) and GABA Transporters (GAT).
A Note on "mGAT-IN-1": The term "this compound" does not correspond to a standardized or widely recognized inhibitor. It is possible that this is an internal compound name, a placeholder, or a potential confusion between two distinct protein families: Monoacylglycerol Acyltransferases (MGATs) and GABA Transporters (GATs). This guide will provide information on optimizing in vitro concentrations for inhibitors of both target families.
I. Monoacylglycerol Acyltransferase (MGAT) Inhibitors
Monoacylglycerol Acyltransferases (MGATs) are enzymes involved in the synthesis of diacylglycerol (DAG) and triacylglycerol (TAG).[1][2] There are three main isoforms: MGAT1, MGAT2, and MGAT3, which have distinct tissue distributions and roles in lipid metabolism.[1][2] Inhibitors of these enzymes are being explored for the treatment of metabolic disorders such as obesity and type 2 diabetes.[1]
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of MGAT enzymes? MGAT enzymes catalyze the conversion of monoacylglycerol (MAG) to diacylglycerol (DAG), which is a precursor for the synthesis of triacylglycerols (TAGs), the primary form of stored energy in the body.[1] This is a crucial step in dietary fat absorption in the intestine and fat storage in adipose tissue.[2]
2. What are the different MGAT isoforms and where are they expressed?
-
MGAT1: Primarily found in the stomach, kidney, and adipose tissue.[2]
-
MGAT2: Highly expressed in the small intestine.[3]
-
MGAT3: Exhibits a broader distribution.[1]
3. How do I choose an initial concentration range for my MGAT inhibitor in an in vitro assay? A common strategy is to start with a broad concentration range around the inhibitor's IC50 value, if known. If the IC50 is unknown, a range-finding experiment is recommended, starting from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM). It is also common to test concentrations that are significantly higher than the expected in vivo plasma concentrations.[4]
4. What are some common in vitro assays for MGAT inhibitors? Common assays include enzyme activity assays using purified or recombinant MGAT enzymes and cell-based assays that measure the synthesis of DAG or TAG in cells expressing the target MGAT isoform.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition observed at expected concentrations. | 1. Inhibitor instability or degradation. 2. Poor cell permeability (in cell-based assays). 3. Incorrect assay conditions. | 1. Prepare fresh inhibitor solutions for each experiment. Check for solubility issues. 2. Verify cell permeability of the compound. Consider using a different cell line or a cell-free enzyme assay. 3. Optimize assay parameters such as substrate concentrations, incubation time, and temperature. |
| High variability between replicate wells. | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension and use a consistent seeding technique. 2. Use calibrated pipettes and be mindful of technique. 3. Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Observed cytotoxicity at effective concentrations. | The inhibitor may have off-target effects leading to cell death. | Perform a separate cytotoxicity assay to determine the concentration at which the inhibitor becomes toxic to the cells. Aim to work with non-toxic concentrations in your primary assay. |
Experimental Protocols
1. In Vitro MGAT Enzyme Activity Assay This protocol is a generalized method for measuring MGAT activity.
-
Materials:
-
Recombinant MGAT enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Substrates: 2-monoacylglycerol and oleoyl-CoA
-
Test inhibitor (this compound) at various concentrations
-
Detection reagent (e.g., a fluorescent probe that reacts with free CoA)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and recombinant MGAT enzyme.
-
Add the test inhibitor at a range of concentrations to the reaction mixture and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrates (2-monoacylglycerol and oleoyl-CoA).
-
Incubate for 30 minutes at room temperature.[6]
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
2. Cell-Based Assay for MGAT Activity This protocol outlines a general procedure for assessing MGAT inhibitor activity in a cellular context.
-
Materials:
-
A suitable cell line expressing the target MGAT isoform (e.g., STC-1 cells transfected with human MGAT2).[5]
-
Cell culture medium and supplements.
-
Test inhibitor (this compound) at various concentrations.
-
Labeled substrate (e.g., stable isotope-labeled palmitate).
-
Reagents for lipid extraction and analysis (e.g., LC/MS).
-
-
Procedure:
-
Plate the cells in multi-well plates and allow them to adhere overnight.
-
Wash the cells and incubate with serum-free medium for 1 hour.[5]
-
Treat the cells with the test inhibitor at various concentrations for a specified duration.
-
Add the labeled substrate to the medium and incubate for 90 minutes.[5]
-
Wash the cells to remove excess substrate.
-
Lyse the cells and extract the lipids.
-
Analyze the incorporation of the labeled substrate into DAG or TAG using LC/MS.[5]
-
Determine the effect of the inhibitor on lipid synthesis.
-
Data Presentation
Table 1: Example Inhibitor Potencies against MGAT Isoforms
| Compound | Target | IC50 (nM) | Assay Type |
| Compound A | hMGAT2 | 4.0 ± 2.9 | Enzyme Assay |
| Compound A | rMGAT2 | 4.0 ± 3.4 | Enzyme Assay |
| Compound A | mMGAT2 | 23 ± 17 | Enzyme Assay |
| Compound A | hMGAT3 | 14,000 ± 3,800 | Enzyme Assay |
| Compound A | hDGAT1 | 6,300 ± 500 | Enzyme Assay |
| Data synthesized from a study on MGAT2 inhibitors.[5] |
Visualizations
Caption: MGAT Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for In Vitro Inhibitor Testing.
II. GABA Transporter (GAT) Inhibitors
GABA Transporters (GATs) are responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft, thus regulating GABAergic neurotransmission.[7] There are several subtypes, including GAT1, GAT2, GAT3, and BGT-1.[7] Inhibitors of these transporters can prolong the action of GABA and are used in the treatment of conditions like epilepsy.[8]
Frequently Asked Questions (FAQs)
1. What is the function of GABA Transporters (GATs)? GATs are membrane proteins that transport GABA back into presynaptic neurons and surrounding glial cells, terminating its action in the synapse.[7] This reuptake process is crucial for maintaining the balance of neurotransmission in the brain.
2. What are the main subtypes of GATs? The primary GABA transporters in the central nervous system are GAT1 and GAT3. GAT2 and BGT-1 (also known as mGAT2 in mice) are also present.[8][9]
3. How do I determine a starting concentration for a GAT inhibitor? Similar to MGAT inhibitors, a good starting point is to perform a dose-response curve. Published data for similar compounds can provide guidance. For example, the GAT1 inhibitor tiagabine and the BGT-1 inhibitor EF1502 have been studied at concentrations in the micromolar range (e.g., 10-30 µM) in brain slice models.[8]
4. What are common in vitro models for studying GAT inhibitors? Common models include cell lines expressing specific GAT subtypes, primary neuronal cultures, and acute brain slices.[8][9] Electrophysiological recordings are often used to measure the functional consequences of GAT inhibition.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent effects on GABAergic currents. | 1. Instability of the compound in the recording solution. 2. Rundown of the recorded cells. 3. Non-specific effects of the inhibitor. | 1. Prepare fresh solutions and ensure solubility. 2. Monitor the health of the cells throughout the experiment. Use a stable baseline before applying the inhibitor. 3. Test the effect of the vehicle (e.g., DMSO) alone. Investigate potential off-target effects on other channels or receptors. |
| Difficulty in isolating the effect on a specific GAT subtype. | The in vitro model may express multiple GAT subtypes. | Use cell lines that are engineered to express only the GAT subtype of interest. Alternatively, use subtype-selective inhibitors if available. |
Experimental Protocols
1. [3H]GABA Uptake Assay in Cultured Cells This protocol provides a method for directly measuring the activity of GATs.
-
Materials:
-
Cultured cells expressing the GAT subtype of interest.
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
[3H]GABA (radiolabeled GABA).
-
Test inhibitor (this compound) at various concentrations.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Plate cells in multi-well plates.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the test inhibitor at different concentrations for 10-20 minutes.
-
Add a mixture of [3H]GABA and unlabeled GABA to the wells and incubate for a short period (e.g., 1-5 minutes).
-
Rapidly wash the cells with ice-cold buffer to stop the uptake.
-
Lyse the cells and measure the amount of incorporated [3H]GABA using a scintillation counter.
-
Calculate the inhibition of GABA uptake at each inhibitor concentration to determine the IC50.
-
Data Presentation
Table 2: Example Concentrations of GAT Inhibitors in In Vitro Studies
| Inhibitor | Target | Concentration | In Vitro Model | Effect |
| EF1502 | mGAT2/BGT-1 | 10 µM | Rat brain slices | Reduced area and duration of spontaneous bursting |
| EF1502 | mGAT2/BGT-1 | 30 µM | Rat brain slices | Significantly reduced frequency of spontaneous bursting |
| Tiagabine | mGAT1 | Not specified | Rat brain slices | No significant effect on spontaneous bursting in this model |
| Data from a study on spontaneous electrographic bursting in the medial entorhinal cortex.[8] |
Visualizations
Caption: GABA Transporter (GAT) Function in the Synapse.
Caption: Troubleshooting Decision Tree for In Vitro Experiments.
References
- 1. What are MGAT modulators and how do they work? [synapse.patsnap.com]
- 2. Beyond triglyceride synthesis: the dynamic functional roles of MGAT and DGAT enzymes in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MGAT2, a monoacylglycerol acyltransferase expressed in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoacylglycerol O-acyltransferase 1 (MGAT1) localizes to the ER and lipid droplets promoting triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the betaine-GABA transporter (mGAT2/BGT-1) modulates spontaneous electrographic bursting in the medial entorhinal cortex (mEC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective mGAT2 (BGT-1) GABA uptake inhibitors: design, synthesis, and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting off-target effects of mGAT-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects and other experimental issues when working with mGAT-IN-1, a potent and selective inhibitor of Monoacylglycerol Acyltransferase 1 (MGAT1).
Frequently Asked Questions (FAQs)
1. What is the primary target and mechanism of action of this compound?
This compound is designed as a selective inhibitor of Monoacylglycerol Acyltransferase 1 (MGAT1). MGAT1 is a key enzyme in the monoacylglycerol pathway of triglyceride synthesis, catalyzing the conversion of monoacylglycerol (MAG) to diacylglycerol (DAG).[1][2][3] By inhibiting MGAT1, this compound is expected to reduce the synthesis of DAG and downstream triglycerides (TAGs).[4]
2. I am observing significant cytotoxicity at concentrations where I expect to see target engagement. Is this expected?
While high concentrations of any compound can lead to cytotoxicity, significant cell death at or near the expected efficacious concentration may indicate off-target effects. It is crucial to differentiate between on-target and off-target toxicity.
Troubleshooting Steps:
-
Perform a dose-response curve for cytotoxicity: Use a sensitive assay (e.g., CellTiter-Glo®) to determine the CC50 (50% cytotoxic concentration).
-
Compare CC50 to IC50: If the CC50 is close to the in vitro IC50 for MGAT1 inhibition, there may be an on-target liability in your cell type.
-
Use a rescue experiment: If the cytotoxicity is on-target, providing the cells with the product of the enzymatic reaction (diacylglycerol) might rescue the phenotype.
-
Test in a target knockout/knockdown cell line: The gold standard for confirming on-target effects is to test the compound in cells lacking the target protein. In MGAT1 knockout cells, the cytotoxic effect should be significantly diminished if it is on-target.
3. I am not observing the expected decrease in triglyceride levels after treating my cells with this compound. What could be the reason?
Several factors could contribute to a lack of efficacy. These can range from issues with the compound itself to the specific biology of the experimental system.
Troubleshooting Steps:
-
Confirm compound integrity and concentration: Ensure the compound has not degraded and that the correct concentration was used.
-
Verify cell permeability: Although designed to be cell-permeable, it's important to confirm that this compound is reaching its intracellular target. This can be assessed using mass spectrometry-based methods to measure intracellular compound concentration.
-
Assess MGAT1 expression in your cell model: The levels of MGAT1 can vary significantly between cell types. Confirm that your cells express MGAT1 at a sufficient level for the inhibitory effect to be meaningful.
-
Consider alternative pathways for triglyceride synthesis: Cells can synthesize triglycerides through the glycerol-3-phosphate pathway, which is independent of MGAT1.[3] If this pathway is dominant in your cell line, the effect of an MGAT1 inhibitor may be masked.
In-Depth Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
If you are observing unexpected cytotoxicity, a systematic approach is needed to determine the cause.
Experimental Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Detailed Protocols:
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the CC50 value using non-linear regression analysis.
-
-
Generation of MGAT1 Knockdown Cells using shRNA:
-
Design or purchase shRNA constructs targeting MGAT1.
-
Transfect the shRNA constructs into your cells of interest using a suitable transfection reagent.
-
Select for stable transfectants using an appropriate selection marker (e.g., puromycin).
-
Verify knockdown efficiency by qPCR and Western blotting.
-
Use the stable knockdown cell line and a non-targeting shRNA control line for cytotoxicity assays.
-
Data Presentation:
Table 1: Hypothetical Cytotoxicity and Potency Data for this compound
| Cell Line | MGAT1 Expression (relative) | This compound IC50 (nM) | This compound CC50 (nM) |
| HEK293 | Low | 50 | >10,000 |
| Caco-2 | High | 25 | 500 |
| Caco-2 (MGAT1 KO) | None | >10,000 | >10,000 |
Guide 2: Addressing Lack of Efficacy
If this compound is not producing the expected biological effect, it is important to confirm target engagement in your cellular system.
Signaling Pathway and Target Action:
Caption: Inhibition of the monoacylglycerol pathway by this compound.
Detailed Protocols:
-
In Vitro MGAT1 Enzyme Assay:
-
Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.4), 200 µM 2-monooleoylglycerol, and 10 µM oleoyl-CoA.[1]
-
Add recombinant human MGAT1 enzyme to the reaction buffer.
-
Add varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding a labeled substrate, such as [14C]oleoyl-CoA.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a 2:1 chloroform:methanol solution.
-
Extract the lipids and separate them by thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled diacylglycerol to determine enzyme activity.
-
-
Cellular Target Engagement Assay using Lipidomics:
-
Culture cells to 80% confluency.
-
Treat cells with this compound or vehicle for a specified time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Extract lipids using a suitable method (e.g., Bligh-Dyer extraction).
-
Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of monoacylglycerols, diacylglycerols, and triglycerides.
-
A successful target engagement should result in an accumulation of the substrate (monoacylglycerol) and a decrease in the product (diacylglycerol and triglycerides).
-
Data Presentation:
Table 2: Hypothetical Lipidomics Data Following this compound Treatment
| Treatment | Monoacylglycerol (relative abundance) | Diacylglycerol (relative abundance) | Triglycerides (relative abundance) |
| Vehicle | 1.0 | 1.0 | 1.0 |
| This compound (100 nM) | 2.5 | 0.6 | 0.7 |
| This compound (1 µM) | 4.2 | 0.3 | 0.4 |
Understanding On-Target vs. Off-Target Effects
It is critical to distinguish between effects caused by the inhibition of the intended target (on-target) and those caused by interactions with other molecules in the cell (off-target).[5][6][7]
Caption: Conceptual diagram of on-target versus off-target effects.
For further assistance, please contact our technical support team with detailed information about your experimental setup and the issues you are encountering.
References
- 1. Monoacylglycerol O-acyltransferase 1 (MGAT1) localizes to the ER and lipid droplets promoting triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Identification of a gene encoding MGAT1, a monoacylglycerol acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MGAT modulators and how do they work? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the bioavailability of mGAT-IN-1
Technical Support Center: mGAT-IN-1
Disclaimer: The compound "this compound" is not described in currently available public literature. This guide provides general strategies and troubleshooting advice applicable to a hypothetical small molecule inhibitor of the murine GABA transporter 1 (mGAT1), based on established principles of drug development for central nervous system (CNS) targets. The data and protocols are illustrative.
Troubleshooting Guide
This section addresses common experimental issues encountered when developing a CNS-active small molecule inhibitor with poor bioavailability.
Issue 1: Poor Aqueous Solubility
Question: My compound, this compound, precipitates out of aqueous solution during in vitro assays and formulation attempts. How can I improve its solubility?
Answer: Poor aqueous solubility is a primary obstacle to achieving adequate bioavailability, as a drug must first dissolve to be absorbed.[1] Over 70% of new chemical entities suffer from poor aqueous solubility.[2] The following strategies can be employed to address this issue:
-
Physicochemical Modifications:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility. Basic compounds are more soluble at acidic pH, while acidic compounds are more soluble at alkaline pH.[3]
-
Salt Formation: Creating a salt form of an ionizable drug is a common and effective method for increasing solubility and dissolution rates.[1] However, some salts can be hygroscopic, leading to stability issues.[1]
-
-
Formulation Strategies:
-
Co-solvents: Using water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) can enhance the solubility of hydrophobic compounds.[3]
-
Surfactants: Surfactants form micelles that can encapsulate and solubilize poorly soluble drugs.[3]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity where a drug molecule can be encapsulated, forming an inclusion complex that improves solubility.[3][4]
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[2][5] Techniques include micronization and nanosizing.[4][5]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly enhance solubility and dissolution.[1][4]
-
Table 1: Illustrative Solubility Data for this compound
This table presents hypothetical data to demonstrate how solubility can be improved using different formulation approaches.
| Formulation Vehicle | This compound Solubility (µg/mL) | Fold Increase (vs. Water) |
| Deionized Water | 0.5 | 1x |
| PBS (pH 7.4) | 0.8 | 1.6x |
| 10% PEG 400 in Water | 15.2 | 30.4x |
| 2% Tween® 80 in Water | 25.5 | 51x |
| 5% Hydroxypropyl-β-Cyclodextrin | 88.0 | 176x |
Experimental Protocol: Kinetic Solubility Assay
This protocol provides a high-throughput method to assess the solubility of a compound in various aqueous buffers.
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Addition: In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of the desired aqueous buffer (e.g., PBS pH 7.4). This results in a final compound concentration of 100 µM with 1% DMSO. Prepare in triplicate.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow it to reach equilibrium.
-
Filtration: Filter the samples using a 96-well filter plate (e.g., 0.45 µm pore size) to remove any precipitated compound. This can be done by centrifugation or vacuum.
-
Quantification: Transfer the filtrate to a new 96-well plate. Quantify the concentration of the dissolved compound using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing against a standard curve prepared in the same buffer/DMSO mixture.
Issue 2: Low Membrane Permeability
Question: My compound shows low apparent permeability (Papp) in in vitro models like PAMPA and Caco-2 assays, suggesting poor absorption. What strategies can improve its ability to cross biological membranes?
Answer: Low membrane permeability is another critical barrier, especially for CNS drugs that must cross the highly restrictive blood-brain barrier (BBB).[6] Strategies to improve permeability often involve modifying the molecule's physicochemical properties or utilizing advanced formulation techniques.
-
Structural Modifications:
-
Increase Lipophilicity: For passive diffusion, increasing the lipophilicity (logP) of a molecule can enhance its permeability. A logP value in the range of 1.5–2.5 is often considered favorable for CNS permeability.[7] This can be achieved by adding lipophilic groups. However, excessive lipophilicity can increase binding to plasma proteins and metabolic enzymes.[7]
-
Prodrugs: A prodrug is an inactive derivative of a drug that is converted into the active form in vivo.[8] This approach can be used to mask polar functional groups that hinder membrane passage, thereby improving absorption.[9]
-
-
Formulation and Delivery Systems:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can present the drug in a solubilized form that facilitates absorption.[3][4]
-
Nanoparticles: Encapsulating the drug in nanoparticles can protect it from degradation and facilitate its transport across membranes.[10] Coating nanoparticles with surfactants like polysorbate 80 may enhance uptake across the BBB.[10]
-
Efflux Pump Inhibition: If the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) at the intestinal wall or the BBB, its permeability will be low. Co-administration with a P-gp inhibitor or designing molecules that are not substrates can overcome this.[9][10]
-
Table 2: Illustrative Permeability Data for this compound Analogs
This table shows hypothetical Caco-2 permeability data for this compound and two modified versions designed to improve permeability.
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Interpretation |
| This compound | 0.8 | 9.6 | 12.0 | Low permeability, P-gp substrate |
| Analog 1 (Prodrug) | 5.2 | 6.1 | 1.2 | Moderate permeability, not a P-gp substrate |
| Analog 2 (Increased Lipophilicity) | 8.5 | 9.3 | 1.1 | High permeability, not a P-gp substrate |
| An Efflux Ratio > 2 suggests the compound is a substrate of an efflux transporter like P-gp. |
Experimental Protocol: Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[11]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts (e.g., 0.4 µm pore size) for 21-25 days until a differentiated monolayer is formed.[12]
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.
-
Permeability Assay (A→B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Add the test compound (e.g., 10 µM this compound) to the apical (A) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber. Replace the removed volume with fresh buffer.
-
-
Permeability Assay (B→A):
-
To assess active efflux, perform the experiment in the reverse direction by adding the compound to the basolateral (B) chamber and sampling from the apical (A) chamber.
-
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Issue 3: High First-Pass Metabolism
Question: My compound is stable in buffer but degrades quickly when incubated with liver microsomes or hepatocytes. How can I improve its metabolic stability?
Answer: High first-pass metabolism in the liver is a major cause of low oral bioavailability.[13] Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial to identify and address this.[14]
-
Metabolite Identification: The first step is to identify the metabolic "soft spots" on the molecule. This is done by incubating the compound with liver microsomes and identifying the resulting metabolites using high-resolution mass spectrometry.
-
Structural Modification: Once the sites of metabolism are known, medicinal chemists can modify the structure to block these positions. Common strategies include:
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, can strengthen the C-H bond, making it more resistant to cleavage by metabolic enzymes (the "kinetic isotope effect").
-
Fluorination: Introducing fluorine atoms near a metabolic site can block metabolism through steric hindrance or by altering the electronic properties of the molecule.
-
Isosteric Replacement: Replacing a metabolically labile group with a more stable one that retains the desired biological activity.[9]
-
Table 3: Illustrative Metabolic Stability Data for this compound Analogs
This table shows hypothetical data from a human liver microsome stability assay.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Interpretation |
| This compound | 8 | 173.3 | High Clearance / Unstable |
| Analog 3 (Deuterated) | 25 | 55.5 | Moderate Clearance / Improved Stability |
| Analog 4 (Blocked Site) | > 60 | < 23.1 | Low Clearance / Stable |
Experimental Protocol: Liver Microsomal Stability Assay
This assay evaluates the rate of metabolism of a compound by cytochrome P450 (CYP) enzymes present in liver microsomes.[13]
-
Reagents: Obtain pooled human liver microsomes and an NADPH-regenerating system.
-
Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the mixture to 37°C. Add this compound (e.g., 1 µM final concentration) and initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Calculation: Determine the half-life (t½) by plotting the natural log of the remaining parent compound concentration versus time. Calculate the intrinsic clearance (CLint).
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it critical for a CNS-acting compound like this compound? A: Bioavailability is the fraction of an administered drug dose that reaches the systemic circulation unchanged. For an orally administered CNS drug, it represents the cumulative challenge of dissolving in the gut, permeating the intestinal wall, surviving first-pass metabolism in the liver, and finally, crossing the blood-brain barrier to reach its target. Low bioavailability means that a much higher dose is needed, which can increase the risk of off-target side effects and lead to high inter-patient variability.
Q2: How do I choose the right formulation strategy for my compound? A: The choice depends on the specific properties of your compound. A systematic approach is best:
-
Characterize: Determine key physicochemical properties: solubility, logP, pKa, and melting point.
-
Identify the Barrier: Use in vitro ADME assays to determine the primary barrier—is it solubility, permeability, or metabolism?
-
Select a Strategy:
-
For solubility-limited compounds, consider particle size reduction, ASDs, or cyclodextrin complexes.[4][5]
-
For permeability-limited compounds, lipid-based formulations can be effective.[2]
-
If both are issues (BCS Class IV), a combination approach like a lipid-based formulation of an amorphous solid dispersion may be required.
-
Q3: this compound is identified as a P-glycoprotein (P-gp) substrate. What are the implications and how can I overcome this? A: P-glycoprotein (P-gp) is an efflux transporter present in the intestinal epithelium and the blood-brain barrier. If this compound is a substrate, P-gp will actively pump it out of cells, reducing its absorption from the gut and preventing it from entering the brain.[7] This is a major hurdle for CNS drugs. Strategies to overcome this include:
-
Rational Drug Design: Modify the molecule's structure to reduce its affinity for P-gp.[9]
-
P-gp Inhibitors: Co-administering the drug with a P-gp inhibitor, though this can lead to complex drug-drug interactions.
-
Nanotechnology: Encapsulating the drug in nanoparticles may help it evade P-gp recognition and transport.[10]
Q4: What are the key differences between kinetic and thermodynamic solubility assays? A:
-
Kinetic Solubility: This is a high-throughput assay typically performed early in drug discovery. It measures the solubility of a compound when added to a buffer from a concentrated DMSO stock, reflecting a state of supersaturation and precipitation. The result is the concentration remaining in solution after a short incubation period (e.g., 1-2 hours). It is useful for ranking compounds and troubleshooting in vitro assays.[15]
-
Thermodynamic Solubility: This is a lower-throughput, more resource-intensive assay that measures the true equilibrium solubility. Solid, crystalline compound is added in excess to a buffer and shaken for an extended period (24-48 hours) until equilibrium is reached. It provides the most accurate measure of a compound's intrinsic solubility.
Q5: What non-invasive strategies can be used to deliver drugs like this compound to the brain? A: Delivering drugs across the BBB is a significant challenge. Non-invasive strategies aim to overcome this without disrupting the barrier.[10] Key approaches include:
-
Chemical Modification:
-
Receptor-Mediated Transcytosis (RMT): This "Trojan horse" approach involves attaching the drug to a ligand (like an antibody) that binds to a specific receptor (e.g., the transferrin receptor) on the BBB endothelial cells.[8] This triggers endocytosis, transporting the drug across the cell and into the brain.
-
Nanoparticle-Based Delivery: Loading the drug into nanoparticles that can be surface-functionalized with ligands to target them to the BBB.[10]
Visualizations
Caption: Key barriers affecting the oral bioavailability of a drug candidate.
References
- 1. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Strategies for Enhanced Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 14. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 15. criver.com [criver.com]
Technical Support Center: GAT-IN-1 Dose-Response Curve Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GAT-IN-1, a potent inhibitor of the GABA transporter 1 (GAT1). Elevating GABA levels in the synaptic cleft by inhibiting its reuptake via GAT1 is an established approach for studying and potentially treating central nervous system disorders like epilepsy.[1][2] This guide will assist in the accurate determination of GAT-IN-1 potency and efficacy through dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GAT-IN-1?
A1: GAT-IN-1 is a competitive inhibitor of the GABA Transporter 1 (GAT1).[3] GAT1 is responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[4] By blocking this transporter, GAT-IN-1 increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission.[5]
Q2: Which experimental systems are suitable for GAT-IN-1 dose-response studies?
A2: HEK293 cells stably expressing recombinant GAT1 are a common and reliable system for characterizing GAT1 inhibitors.[1][2][3] This system allows for the specific assessment of GAT1 inhibition without the confounding effects of other GABA transporter subtypes. Other systems, such as primary neuronal cultures or brain synaptosomes, can also be used to study GAT-IN-1 in a more physiologically relevant context.
Q3: What are typical IC50 values for GAT1 inhibitors?
A3: The IC50 value, the concentration of an inhibitor that reduces the response by half, can vary depending on the specific inhibitor and the assay conditions. For example, the well-characterized GAT1 inhibitor tiagabine has a reported IC50 of 0.64 ± 0.07 μM in HEK cells stably expressing rGAT1.[1][2] Another compound, liothyronine, was identified as a GAT1 inhibitor with an IC50 of 13 ± 1.7 μM.[1][2] It is crucial to determine the IC50 of GAT-IN-1 under your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Poor or no dose-response curve | - Incorrect concentration range of GAT-IN-1- Inactive compound- Issues with the detection method | - Perform a wider range of serial dilutions (e.g., from 1 nM to 100 μM).- Verify the integrity and storage conditions of the GAT-IN-1 stock solution.- Check the functionality of the radiolabeled GABA or fluorescent substrate and the detection instrument. |
| Low signal-to-noise ratio | - Low GAT1 expression in cells- Suboptimal assay buffer composition- Insufficient incubation time | - Confirm GAT1 expression levels via Western blot or qPCR.- Optimize buffer components such as ion concentrations.- Perform a time-course experiment to determine the optimal incubation time for GABA uptake. |
| Curve does not fit a standard sigmoidal model | - Compound cytotoxicity at high concentrations- Complex mechanism of inhibition (e.g., non-competitive or mixed-type) | - Assess cell viability at the highest concentrations of GAT-IN-1 using a cytotoxicity assay.- Consider using more complex curve-fitting models that account for different inhibition mechanisms. The FDA-approved GAT1 inhibitor tiagabine, for instance, exhibits mixed-type inhibition.[4] |
Experimental Protocols
[³H]-GABA Uptake Inhibition Assay in HEK293-rGAT1 Cells
This protocol is adapted from methods used to characterize GAT1 inhibitors.[1][2]
Materials:
-
HEK293 cells stably expressing rat GAT1 (rGAT1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]-GABA (radiolabeled gamma-aminobutyric acid)
-
GAT-IN-1 stock solution (in DMSO)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Seeding: Seed HEK293-rGAT1 cells into a 96-well plate and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of GAT-IN-1 in assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (e.g., tiagabine).
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the different concentrations of GAT-IN-1 or controls for a specified time (e.g., 10-20 minutes) at room temperature.
-
Uptake Initiation: Add a solution containing a fixed concentration of [³H]-GABA to each well to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]-GABA uptake against the logarithm of the GAT-IN-1 concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations
Caption: GAT1 Signaling Pathway and Inhibition by GAT-IN-1
Caption: Experimental Workflow for GAT-IN-1 Dose-Response Assay
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]
overcoming mGAT-IN-1 experimental variability
Welcome to the technical support center for mGAT-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming experimental variability and ensuring robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Monoacylglycerol Acyltransferase 1 (MGAT1). MGAT1 is a microsomal enzyme that plays a key role in the monoacylglycerol (MAG) pathway of triacylglycerol (TAG) synthesis.[1][2] It catalyzes the conversion of monoacylglycerol (MAG) to diacylglycerol (DAG), which is a precursor for TAG.[3] By inhibiting MGAT1, this compound blocks the synthesis of DAG from MAG, thereby reducing the overall production of TAG.
Q2: What is the primary biological pathway involving MGAT1?
A2: MGAT1 is a key enzyme in the MAG pathway for synthesizing TAG, which is crucial for lipid metabolism. This pathway is particularly active in tissues like the stomach, kidney, and adipose tissue.[2] The synthesis of TAG involves two main pathways: the glycerol-3-phosphate pathway and the MAG pathway, which converge at the final step where DAG is converted to TAG by diacylglycerol acyltransferase (DGAT).[1][4] MGAT1's role is specific to the MAG pathway. Additionally, MGAT1 has been identified as a transcriptional target of the Wnt/β-catenin signaling pathway, linking it to cellular development and tumorigenesis.[5]
MGAT1 in the Triacylglycerol (TAG) Synthesis Pathway
References
- 1. Monoacylglycerol O-acyltransferase 1 (MGAT1) localizes to the ER and lipid droplets promoting triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond triglyceride synthesis: the dynamic functional roles of MGAT and DGAT enzymes in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol O-acyltransferase 1 lowers adipocyte differentiation capacity in vitro but does not affect adiposity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol Acyltransferase-2 Is a Tetrameric Enzyme That Selectively Heterodimerizes with Diacylglycerol Acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MGAT1 is a novel transcriptional target of Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: mGAT-IN-1 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing mGAT-IN-1 in in vivo experiments. The information is based on preclinical studies of selective MGAT inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the expected therapeutic effect of this compound in vivo?
A: this compound is an inhibitor of monoacylglycerol O-acyltransferase (MGAT), specifically targeting MGAT2, which is highly expressed in the small intestine.[1][2][3] The primary therapeutic effect is the inhibition of dietary fat absorption, leading to several metabolic benefits.[2][4] In preclinical models, administration of MGAT2 inhibitors has been shown to reduce postprandial hypertriglyceridemia, prevent diet-induced obesity and insulin resistance, and ameliorate fatty liver.[1][4]
Q2: Are there any known gastrointestinal side effects associated with this compound?
A: Preclinical studies on selective MGAT2 inhibitors have not reported significant gastrointestinal side effects such as steatorrhea (oily stools), which is a common side effect of other fat absorption inhibitors like Orlistat.[1] One study noted that a compound, "compA," did not increase fecal fat excretion, suggesting that MGAT2 inhibitors may avoid such adverse effects.[1] However, it is important to monitor animals for any signs of gastrointestinal distress.
Q3: Can this compound administration affect food intake?
A: Yes, a reduction in food intake has been observed in mice treated with an MGAT2 inhibitor, particularly when fed a high-fat diet.[1] This anorectic effect is believed to be dependent on MGAT2 inhibition.[1] Researchers should, therefore, monitor food consumption and body weight of the experimental animals.
Q4: Have any changes in organ weight been observed with chronic administration?
A: One preclinical study involving chronic administration of an MGAT2 inhibitor ("compA") to mice on a high-fat diet reported a weight gain in the proximal half of the small intestine.[1] Researchers conducting long-term studies should consider examining intestinal morphology and weight during necropsy.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No significant reduction in postprandial triglycerides. | Inadequate dosage or bioavailability. | Verify the formulation and administration protocol. Consider a dose-response study to determine the optimal dose for your model. Ensure the timing of administration is appropriate relative to the fat challenge. |
| Compound instability. | Check the storage conditions and shelf-life of this compound. | |
| Unexpected weight loss or excessive reduction in food intake. | Anorectic effect of MGAT2 inhibition. | Monitor food intake and body weight daily. If weight loss is severe, consider adjusting the dose or the fat content of the diet. Ensure animals have free access to water. |
| Diarrhea or oily stools (steatorrhea). | Although not typically reported with selective MGAT2 inhibitors, individual animal responses can vary. Off-target effects. | Collect fecal samples for analysis of fat content. If steatorrhea is confirmed, consider reducing the dose. Verify the selectivity of the this compound batch. |
| No improvement in insulin sensitivity in diabetic models. | Model-specific factors. | Ensure the animal model is appropriate and that the disease state is not too advanced for the intervention to have a significant effect. |
| Insufficient duration of treatment. | Chronic administration may be required to observe improvements in insulin sensitivity.[1] |
Quantitative Data Summary
The following table summarizes the key quantitative findings from a preclinical study on a selective MGAT2 inhibitor ("compA") in mice.
| Parameter | Treatment Group | Observation | Reference |
| Postprandial Plasma Chylomicron TG AUC | 10 mg/kg compA | 50% decrease compared to vehicle | [1] |
| 30 mg/kg compA (16h pre-dosing) | 58% decrease compared to vehicle | [1] | |
| Food Intake (HFD refeeding) | 30 mg/kg compA | 59% reduction compared to vehicle | [1] |
| Body Weight Gain (Chronic HFD) | compA treated | Significantly prevented | [1] |
| Fat Accumulation (Chronic HFD) | compA treated | Significantly prevented | [1] |
| HOMA-IR (HFD-STZ mice) | compA treated | Significantly improved insulin sensitivity | [1] |
| Hepatic TG Levels (HFD-STZ mice) | compA treated | Significantly reduced | [1] |
Experimental Protocols
In Vivo Assessment of Postprandial Triglyceridemia
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Animal Model: Fasted C57BL/6J mice.
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Inhibitor Administration: Administer this compound or vehicle control via oral gavage at the desired dose (e.g., 3-30 mg/kg).
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Lipid Challenge: After a specified time (e.g., 1-16 hours) post-inhibitor administration, give an oral liquid meal. To inhibit plasma triglyceride lipolysis, an intraperitoneal injection of Pluronic F-127 can be administered prior to the meal.
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Blood Sampling: Collect blood samples via the tail vein at 0, 2, and 4 hours after the liquid meal.
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Analysis: Measure plasma triglyceride levels. The area under the curve (AUC) for postprandial triglyceride excursion is then calculated.
Visualizations
Caption: Signaling pathway of dietary fat absorption and the inhibitory action of this compound on MGAT2.
Caption: Experimental workflow for assessing the in vivo effects of this compound.
Caption: Troubleshooting flowchart for unexpected in vivo results with this compound.
References
- 1. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond triglyceride synthesis: the dynamic functional roles of MGAT and DGAT enzymes in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deficiency of the intestinal enzyme acyl CoA:monoacylglycerol acyltransferase-2 protects mice from metabolic disorders induced by high-fat feeding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with mGAT-IN-1
A Guide for Researchers, Scientists, and Drug Development Professionals
Clarification of "mGAT-IN-1": A Critical First Step
The designation "this compound" can be ambiguous and may refer to an inhibitor of one of two distinct protein families:
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mGAT (mouse GABA Transporter): These are neurotransmitter transporters, primarily responsible for the reuptake of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system, from the synaptic cleft.[1][2] Inhibitors of GATs, like GAT-1, are investigated for their therapeutic potential in neurological and psychiatric disorders such as epilepsy and anxiety.[1][2]
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MGAT (Monoacylglycerol Acyltransferase): These are enzymes crucial for lipid metabolism, specifically in the synthesis of triglycerides.[3][4] MGAT inhibitors are being explored for the treatment of metabolic diseases like obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[3][4][5]
Given the distinct physiological roles of these targets, it is imperative to first confirm the intended target of your inhibitor, "this compound," as the experimental outcomes and potential unexpected results will be vastly different. This guide is structured to provide troubleshooting support for both possibilities.
Section 1: Troubleshooting for an Inhibitor of mGAT (mouse GABA Transporter)
This section assumes "this compound" is an inhibitor of a mouse GABA Transporter, likely mGAT-1, the predominant neuronal GABA transporter.[6]
Frequently Asked Questions (FAQs)
Q1: My this compound shows lower potency in my cellular assay than expected from biochemical assays. What could be the reason?
A1: Several factors could contribute to this discrepancy. The inhibitor may have poor cell permeability, preventing it from reaching its intracellular binding site on the transporter. Alternatively, the experimental conditions of your cellular assay, such as buffer composition or temperature, may differ significantly from the biochemical assay, affecting inhibitor binding. The choice of cell line is also a critical consideration, as endogenous expression levels of the transporter and other interacting proteins can vary.[7]
Q2: I am observing unexpected behavioral side effects in my animal studies, such as tremors or sedation. Are these likely off-target effects?
A2: Not necessarily. These effects are consistent with the known consequences of systemic GAT-1 inhibition. The clinically used GAT-1 inhibitor, tiagabine, is known to cause side effects like tremor, ataxia, dizziness, and sedation.[8] These are considered on-target effects resulting from the widespread enhancement of GABAergic neurotransmission in the central nervous system.[1][8]
Q3: My electrophysiology recordings show a paradoxical decrease in inhibitory postsynaptic currents (IPSCs) after applying this compound. Why would an uptake inhibitor reduce inhibition?
A3: This could be due to a phenomenon known as presynaptic inhibition. Increased ambient GABA levels, resulting from uptake blockade, can activate presynaptic GABA-B autoreceptors.[9] This activation can, in turn, inhibit further GABA release from the presynaptic terminal, leading to a reduction in the amplitude of phasic IPSCs.[9]
Q4: Could my GAT-1 inhibitor be acting on other GABA transporters?
A4: Yes, this is a possibility. While you may have designed your inhibitor to be selective for GAT-1, it's crucial to experimentally verify its selectivity against other GABA transporters like GAT-2 and GAT-3, as they are also expressed in the brain and contribute to GABA homeostasis.[10] Lack of selectivity could lead to a broader and more complex neurophysiological response than anticipated.
Troubleshooting Unexpected Results
| Unexpected Result | Potential Cause | Suggested Action |
| No effect on GABA uptake | 1. Inhibitor instability or degradation. 2. Incorrect inhibitor concentration. 3. Low expression of the target transporter in the chosen cell line. | 1. Verify inhibitor integrity via analytical chemistry (e.g., LC-MS). 2. Perform a dose-response curve to determine the optimal concentration. 3. Confirm target expression using qPCR or Western blot. |
| Increased neuronal excitability or seizures | 1. Off-target effects on excitatory neurotransmitter systems. 2. Complex network effects where widespread inhibition leads to disinhibition of excitatory circuits. 3. At high concentrations, some GAT-1 inhibitors may have paradoxical pro-convulsant effects.[9] | 1. Screen the inhibitor against a panel of receptors and transporters. 2. Use more targeted recording techniques (e.g., specific brain slice preparations) to isolate circuit effects. 3. Re-evaluate the dose-response relationship in a relevant seizure model. |
| Variability between experimental batches | 1. Inconsistent cell culture conditions (e.g., passage number, confluency). 2. Degradation of the inhibitor stock solution over time. | 1. Standardize cell culture protocols and use cells within a defined passage number range. 2. Prepare fresh inhibitor stock solutions for each experiment. |
Experimental Protocol: [³H]GABA Uptake Assay in Transfected Cells
This protocol is adapted for determining the inhibitory activity of a compound on mGAT-1 expressed in a cell line like HEK293 or N2a.[7][11]
Materials:
-
HEK293 cells transiently or stably expressing mGAT-1
-
Culture medium (e.g., DMEM with 10% FBS)
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Transfection reagent (if applicable)
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Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
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[³H]GABA (radiolabeled gamma-aminobutyric acid)
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Unlabeled GABA
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This compound and other reference inhibitors (e.g., tiagabine)
-
Scintillation vials and scintillation fluid
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Microplate shaker
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Scintillation counter
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293 cells expressing mGAT-1 to ~80-90% confluency.
-
Plate cells in a 24-well or 48-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Assay Preparation:
-
Prepare a stock solution of [³H]GABA and a range of concentrations of unlabeled GABA for competition experiments.
-
Prepare a range of concentrations of this compound in assay buffer.
-
-
Uptake Assay:
-
On the day of the assay, aspirate the culture medium from the wells.
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Wash the cells three times with pre-warmed HBSS.
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Pre-incubate the cells with either HBSS (for total uptake), a high concentration of a known GAT-1 inhibitor (for non-specific uptake), or different concentrations of this compound for 15-30 minutes at 37°C.
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Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA (e.g., 30 nM) to each well.
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Incubate for a short period (e.g., 5 minutes) at 37°C to ensure measurement of the initial rate of uptake.
-
-
Termination and Lysis:
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Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold HBSS.
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Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
-
Quantification:
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Transfer the lysate from each well to a scintillation vial.
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Add scintillation fluid to each vial and mix well.
-
Measure the radioactivity in each sample using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Signaling at a GABAergic synapse and the action of this compound.
Caption: Troubleshooting workflow for unexpected results with a GAT inhibitor.
Section 2: Troubleshooting for an Inhibitor of MGAT (Monoacylglycerol Acyltransferase)
This section assumes "this compound" is an inhibitor of Monoacylglycerol Acyltransferase.
Frequently Asked Questions (FAQs)
Q1: My MGAT inhibitor is not reducing triglyceride levels in my cell-based assay. What could be wrong?
A1: This could be due to several reasons. The cells you are using may primarily synthesize triglycerides through the glycerol-3-phosphate pathway, rather than the monoacylglycerol pathway that is targeted by your inhibitor. It's also possible that other MGAT isoforms or even other enzymes with MGAT activity are compensating for the inhibition of the target isoform.[12]
Q2: I'm observing gastrointestinal side effects in my animal studies. Is this expected?
A2: Yes, gastrointestinal side effects such as diarrhea can be an on-target effect of MGAT inhibition.[3] The MGAT pathway is crucial for dietary fat absorption in the small intestine.[12][13] Inhibiting this pathway can lead to malabsorption of fats, resulting in these side effects.
Q3: My inhibitor shows good potency against MGAT2 but has no effect on obesity in my animal model. Why?
A3: The regulation of body weight is complex and involves multiple redundant pathways. It's possible that in your specific animal model and dietary conditions, other lipid metabolism pathways are compensating for the inhibition of MGAT2. Additionally, the anorectic effects of MGAT2 inhibitors can be dependent on a high-fat diet.[13]
Q4: How can I be sure my inhibitor is selective for the intended MGAT isoform?
A4: You will need to perform in vitro enzymatic assays using recombinant proteins for each of the MGAT isoforms (MGAT1, MGAT2, and MGAT3). This will allow you to determine the IC50 of your inhibitor for each isoform and calculate its selectivity. It's also important to test against other related enzymes in the triglyceride synthesis pathway, such as DGAT1 and DGAT2.[12]
Troubleshooting Unexpected Results
| Unexpected Result | Potential Cause | Suggested Action |
| No change in cellular triglyceride levels | 1. Redundant triglyceride synthesis pathways are active. 2. Low expression of the target MGAT isoform in the cell line. 3. Compensatory upregulation of other lipogenic enzymes. | 1. Use a cell line known to rely on the MGAT pathway or use specific substrates for this pathway. 2. Verify target expression via qPCR or Western blot. 3. Analyze the expression of other key lipid metabolism genes. |
| Inconsistent results in vivo | 1. Variability in dietary fat intake among animals. 2. Differences in the gut microbiome, which can influence lipid metabolism. 3. Pharmacokinetic variability leading to different exposures. | 1. Strictly control the diet of the animals. 2. Consider co-housing animals to normalize the gut microbiome. 3. Perform pharmacokinetic studies to correlate exposure with efficacy. |
| Unexpected changes in other lipid species | 1. Off-target effects on other lipid-modifying enzymes. 2. Disruption of the MGAT pathway leads to a build-up of precursor molecules or shunting of lipids into other pathways. | 1. Perform a broad lipidomics analysis to identify which lipid classes are affected.[14] 2. Screen the inhibitor against a panel of lipid metabolism enzymes. |
Experimental Protocol: In Vitro MGAT Activity Assay
This protocol is for measuring the activity of an MGAT enzyme in the presence of an inhibitor using a radiolabeled substrate.[15][16][17]
Materials:
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Microsomes from cells expressing the target MGAT isoform
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Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
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2-monooleoylglycerol (acyl acceptor)
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[¹⁴C]Oleoyl-CoA (acyl donor)
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This compound
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Reaction termination solution (e.g., isopropanol:heptane:water)
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Silica gel thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid)
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Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, a specific concentration of 2-monooleoylglycerol, and the microsomal protein.
-
Add different concentrations of this compound or vehicle control to the reaction tubes.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
-
Initiation of Reaction:
-
Start the reaction by adding [¹⁴C]Oleoyl-CoA to the mixture.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
Termination and Lipid Extraction:
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Stop the reaction by adding the termination solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper organic phase containing the lipids.
-
-
TLC Analysis:
-
Spot the extracted lipids onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber with the appropriate developing solvent to separate the different lipid species (e.g., diacylglycerol, triglycerides, free fatty acids).
-
-
Quantification:
-
Dry the TLC plate and expose it to a phosphorimager screen to visualize the radiolabeled lipids.
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Quantify the radioactivity in the diacylglycerol spots corresponding to the product of the MGAT reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of MGAT activity for each concentration of this compound.
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Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: The monoacylglycerol pathway of triglyceride synthesis and the action of an MGAT inhibitor.
References
- 1. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABA Transporter Deficiency Causes Tremor, Ataxia, Nervousness, and Increased GABA-Induced Tonic Conductance in Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects on motorcortical inhibition induced by blockade of GABA uptake in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tonic activation of GABAB receptors via GAT-3 mediated GABA release reduces network activity in the developing somatosensory cortex in GAD67-GFP mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The monoacylglycerol acyltransferase pathway contributes to triacylglycerol synthesis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: mGAT-IN-1 Vehicle Solution Preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation of vehicle solutions for mGAT-IN-1. The following information is designed to address common issues and questions that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is a recommended standard vehicle formulation for in vivo studies with this compound?
A general and widely used formulation for compounds that are soluble in DMSO is a co-solvent system. For this compound, a recommended starting formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS/ddH2O[1]. It is crucial to add the solvents sequentially, ensuring the compound is fully dissolved at each step before adding the next solvent[1].
Q2: I am observing precipitation after adding all the components of the vehicle solution. What should I do?
Precipitation can occur if the compound is not fully dissolved in each solvent before the next is added. Ensure you are following the correct order of solvent addition. If precipitation persists, you can try adjusting the ratio of PEG300 and Tween-80[1]. Gentle warming or sonication can also be employed to aid in the dissolution of this compound[1]. If the issue is not resolved, preparing a fresh solution is recommended.
Q3: What is the maximum concentration of DMSO that can be used in animal studies?
The tolerance to DMSO can vary depending on the animal model. For normal mice, the concentration of DMSO should generally be kept below 10%[1]. However, for more sensitive animals, such as nude mice or those with compromised health, it is advisable to keep the DMSO concentration at or below 2%[1].
Q4: Can I prepare a suspension if my required dosage of this compound is high and it does not fully dissolve?
Yes, for high-dose administrations, particularly for intraperitoneal or oral routes, a suspension can be prepared. For oral gavage, a homogenous suspension can be made using 0.5% CMC-Na (carboxymethylcellulose sodium)[1].
Q5: How should I store the prepared this compound solution?
While specific stability data for this compound in this vehicle is not provided in the search results, generally, solutions should be prepared fresh before each experiment. If short-term storage is necessary, it is recommended to store it at 2-8°C and visually inspect for any signs of precipitation before use. For longer-term storage, the powdered form of this compound is stable at -20°C for up to three years[1].
Quantitative Data Summary
The following table outlines the components of the recommended vehicle solution for this compound.
| Component | Recommended Percentage | Notes |
| DMSO | 10% (max) | For sensitive animal models, reduce to ≤2%[1]. |
| PEG300 | 40% | The ratio with Tween-80 can be adjusted to improve solubility[1]. |
| Tween-80 | 5% | The ratio with PEG300 can be adjusted to improve solubility[1]. |
| Saline/PBS/ddH2O | 45% | Use sterile, physiologically compatible saline or PBS for in vivo studies. |
| 0.5% CMC-Na | As needed | Recommended for preparing a homogenous suspension for oral gavage, especially with larger doses[1]. |
Experimental Protocols
Protocol for Preparing a Clear Solution of this compound
-
Calculate the required amounts: Based on your desired final concentration and volume, calculate the mass of this compound and the volume of each vehicle component required.
-
Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it completely in the calculated volume of DMSO. Gentle vortexing or brief sonication can be used to aid dissolution[1].
-
Add PEG300: To the this compound/DMSO solution, add the calculated volume of PEG300. Mix thoroughly until the solution is clear.
-
Add Tween-80: Add the calculated volume of Tween-80 to the mixture and mix until the solution is homogenous and clear.
-
Add Saline/PBS: Finally, add the calculated volume of saline or PBS to the solution. Mix thoroughly.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.
Visualizations
Caption: Workflow for preparing this compound vehicle solution.
Caption: Troubleshooting common issues in solution preparation.
References
challenges in working with non-selective GAT inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with non-selective GABA transporter (GAT) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing unexpected off-target effects, such as seizures or altered neuronal excitability, when using a non-selective GAT inhibitor like Tiagabine or Nipecotic Acid?
A1: Non-selective GAT inhibitors can produce complex and sometimes contradictory results due to their broad action on multiple GABA transporter subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), which have distinct localizations and roles in the central nervous system (CNS).[1][2][3]
-
Mechanism of Action: These inhibitors increase extracellular GABA concentrations by blocking its reuptake from the synaptic cleft into neurons and glial cells.[1][2][4][5] This enhances both phasic (synaptic) and tonic (extrasynaptic) GABAergic inhibition.[6][7]
-
Subtype Roles: GAT-1 is predominantly found on GABAergic axon terminals and astrocytes, playing a key role in clearing GABA from the synapse.[3][8] GAT-3 is mainly located on glial cells, while GAT-2 and BGT-1 are also found in glial and other cell types, contributing more to tonic inhibition by regulating ambient GABA levels.[3][6][9][10]
-
Cause of Seizures: While enhancing GABAergic inhibition is generally anticonvulsive, excessive inhibition of GAT-1 can lead to an overabundance of GABA. This can paradoxically induce seizures or non-convulsive status epilepticus, likely by enhancing tonic inhibition to a degree that disrupts normal network activity.[6][11] Tiagabine, a potent GAT-1 inhibitor, has been associated with such effects, particularly in off-label use.[6][11]
-
Nipecotic Acid Issues: Nipecotic acid not only blocks GABA uptake but is also a substrate for the transporter. This means it can be transported into the cell and act as a false transmitter, leading to complex effects like reducing the amplitude of inhibitory postsynaptic currents (IPSCs), which contrasts with the effects of non-transportable inhibitors like Tiagabine.[12]
Troubleshooting Steps:
-
Titrate the Dose: Start with a low concentration of the inhibitor and carefully titrate upwards. The effects of GAT-1 inhibition, for instance, are highly concentration-dependent.[7]
-
Use More Selective Compounds: Whenever possible, use more selective inhibitors to dissect the roles of individual GAT subtypes. (See Table 1 for examples).
-
Control for Tonic vs. Phasic Inhibition: Use electrophysiology to measure both tonic and phasic GABAergic currents to understand how your inhibitor is altering network properties. A significant increase in tonic current could be the cause of unexpected excitability changes.[6][7]
Q2: My in vivo and in vitro results are inconsistent. What could be the reason?
A2: Discrepancies between in vitro (e.g., cell culture, brain slices) and in vivo (e.g., animal models) experiments are common when working with non-selective GAT inhibitors. This often stems from differences in pharmacokinetics, cell-type complexity, and network activity.
-
Blood-Brain Barrier (BBB) Penetration: The ability of an inhibitor to cross the BBB is critical for in vivo efficacy. For example, Tiagabine is a lipophilic derivative of nipecotic acid designed specifically to improve BBB penetration.[13][14] Compounds with poor penetration, like (S)-SNAP-5114, may show potent effects in vitro but have limited utility in living animals.[6]
-
Metabolism and Half-life: The metabolic stability and plasma half-life of an inhibitor will dictate its duration of action in vivo. Tiagabine's half-life is significantly shortened when co-administered with enzyme-inducing antiepileptic drugs, requiring dose adjustments.[13]
-
Cellular Environment: In vitro systems lack the complex interplay between different cell types (neurons, astrocytes, microglia) present in vivo. GATs are expressed differently across these cells, and their regulation is influenced by the surrounding environment.[3] For example, GAT-1 is found on both neurons and astrocytes, and its inhibition can have different consequences depending on the cell type.[3][8]
-
Network State: The effect of a GAT inhibitor can depend on the existing state of the neuronal network. In brain slice preparations, recurrent network activity is highly sensitive to GAT-1 inhibition, which can curtail activity bursts by enhancing phasic inhibition.[7] This precise effect may be different in an awake, behaving animal with more complex and dynamic network states.
Troubleshooting Steps:
-
Verify BBB Penetration: Confirm through literature or preliminary experiments that your chosen inhibitor reaches the target tissue at the desired concentration.
-
Consider Pharmacokinetics: Review the known pharmacokinetic properties of your inhibitor. Multiple dosing regimens or different administration routes may be necessary.
-
Use Intact Systems: When possible, use more integrated preparations like organotypic slice cultures or in vivo electrophysiology to bridge the gap between dissociated cell cultures and whole-animal studies.
Q3: How can I distinguish the effects of inhibiting different GAT subtypes if I only have access to non-selective inhibitors?
A3: While challenging, it is possible to infer the contribution of different GAT subtypes by combining non-selective inhibitors with other pharmacological tools and experimental designs.
-
Comparative Pharmacology: Use multiple non-selective inhibitors with different selectivity profiles. For example, comparing the effects of a GAT-1 preferential inhibitor like Tiagabine with a GAT-2/3 preferring antagonist like SNAP-5114 can provide clues.[7] (See Table 1).
-
Cell-Type Specific Analysis: Use techniques like patch-clamp electrophysiology to record from specific cell types. Since GAT-1 is primarily neuronal and GAT-3 is primarily glial in the adult brain, you can hypothesize the transporter involved based on the cell type showing the largest effect.[3]
-
Exploit Localization: GAT-1 is located synaptically, influencing phasic inhibition, while GAT-3 and BGT-1 are often extrasynaptic, modulating tonic inhibition.[6] Experiments designed to differentiate between changes in phasic IPSCs and tonic GABA currents can help pinpoint the inhibited transporter.
Experimental Workflow Example:
-
Establish a baseline measurement (e.g., neuronal firing rate, IPSC characteristics).
-
Apply a low concentration of a GAT-1 selective inhibitor (e.g., NO-711) and observe the effect, which is likely dominated by changes in phasic inhibition.[7]
-
In a separate experiment, apply a GAT-2/3 preferring inhibitor (e.g., SNAP-5114) and observe the effects, which may be weaker or more related to tonic currents.[7]
-
Apply your non-selective inhibitor and compare the resulting changes to the profiles generated by the more selective compounds.
Data Presentation: Inhibitor Selectivity
Table 1: Inhibitory Activity (IC50) of Common GAT Inhibitors Across Subtypes
| Ligand | GAT-1 (μM) | GAT-2 (μM) | GAT-3 (μM) | BGT-1 (μM) | Primary Target(s) | Reference |
| Tiagabine | 0.8 | >300 | >800 | >300 | GAT-1 | [6] |
| (S)-SNAP-5114 | 388 | 21 | 5 | 140 | GAT-3 / GAT-2 | [6] |
| (R,S)-EF-1502 | 7 | >300 | >300 | 26 | GAT-1 / BGT-1 | [6] |
| NO-711 | ~0.047* | - | - | - | GAT-1 | [7] |
| Nipecotic Acid | ~14.4** | Moderately Selective | Moderately Selective | - | Broad | [4][10] |
*IC50 for depression of firing rate, not direct uptake inhibition. **Ki value, not IC50.
Experimental Protocols
Protocol 1: [³H]GABA Uptake Assay in Transfected Cell Lines
This protocol is used to determine the potency and selectivity of GAT inhibitors.
Objective: To measure the inhibition of radiolabeled GABA uptake by a test compound in cells expressing a specific GAT subtype.
Materials:
-
HEK293 or similar cells transiently transfected with the desired GAT subtype (GAT-1, GAT-2, GAT-3, or BGT-1).
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Assay Buffer: HEPES-Tris buffer (pH 7.1) containing 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, and 5 mM D-Glucose.[4]
-
Test inhibitor compound at various concentrations.
-
Scintillation plates or a filtration manifold with glass fiber filters.
-
Scintillation counter.
Methodology:
-
Cell Preparation: Culture and transfect cells with the plasmid DNA for the target GAT subtype. 24-48 hours post-transfection, harvest the cells and resuspend them in the assay buffer.[4][15]
-
Inhibitor Pre-incubation: Aliquot the cell suspension into a 96-well plate. Add the test inhibitor at a range of concentrations. For control samples, add the vehicle. Incubate for 10-30 minutes at 37°C.[4][16]
-
Initiate Uptake: Add a solution containing a fixed concentration of [³H]GABA (e.g., 100 nM) to each well to start the uptake reaction.[17] Incubate for a short period (e.g., 3-10 minutes) at 37°C.[16][18]
-
Terminate Uptake:
-
Scintillation Plate Method: If using scintillant-embedded plates, the signal is generated as cells accumulate the label, and no termination step is needed besides proceeding to counting.[15]
-
Filtration Method: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester.[16] Immediately wash the filters with ice-cold assay buffer to remove extracellular [³H]GABA.
-
-
Quantification: Place the filters into scintillation vials with a scintillation cocktail, or directly count the scintillation plate in a microplate scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of a GAT inhibitor on phasic (IPSCs) and tonic GABAergic currents in neurons.
Materials:
-
Brain slice preparation (e.g., acute hippocampal or cortical slices).
-
Artificial cerebrospinal fluid (aCSF).
-
Recording pipette filled with an internal solution (e.g., CsCl-based to isolate GABAₐ receptor currents).
-
Electrophysiology rig with amplifier, digitizer, and microscope.
-
Stimulating electrode.
-
Test inhibitor.
Methodology:
-
Slice Preparation: Prepare acute brain slices from the region of interest and maintain them in oxygenated aCSF.
-
Establish Recording: Obtain a whole-cell voltage-clamp recording from a target neuron. Hold the neuron at a specific voltage (e.g., -70 mV) to record inward GABAergic currents.
-
Record Phasic Currents (IPSCs): Place a stimulating electrode near the recorded neuron to evoke synaptic GABA release. Record baseline spontaneous or evoked IPSCs.
-
Record Tonic Currents: Measure the baseline holding current. To isolate the tonic current, apply a GABAₐ receptor antagonist (e.g., bicuculline) at the end of the experiment and measure the resulting outward shift in the holding current.
-
Apply Inhibitor: Perfuse the slice with aCSF containing the GAT inhibitor at the desired concentration.
-
Measure Post-Inhibitor Effects:
-
Phasic: Record IPSCs again. A GAT-1 inhibitor like Tiagabine is expected to prolong the decay time of the IPSC with little effect on the peak amplitude.[12]
-
Tonic: Measure the change in the baseline holding current after inhibitor application. Inhibition of extrasynaptic GATs (GAT-3, BGT-1) is expected to cause an inward shift in the holding current, indicating an increase in tonic inhibition.[6]
-
-
Data Analysis: Compare the amplitude, frequency, and decay kinetics of IPSCs before and after inhibitor application. Quantify the change in tonic current.
Visualizations
Caption: GABAergic synapse showing reuptake via GAT-1 and GAT-3, and blockade by a non-selective inhibitor.
Caption: A logical workflow for troubleshooting common issues with non-selective GAT inhibitors.
Caption: Decision-making guide for selecting appropriate experimental controls.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. Development of Non-GAT1-Selective Inhibitors: Challenges and Achievements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impairment of GABA transporter GAT-1 terminates cortical recurrent network activity via enhanced phasic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changes in GABA transporters in the rat hippocampus after kainate-induced neuronal injury: decrease in GAT-1 and GAT-3 but upregulation of betaine/GABA transporter BGT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Seizure activity and off-label use of tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tiagabine in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tiagabine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. [3H]GABA Uptake Assays [bio-protocol.org]
- 18. Pharmacological Characterization of a Betaine/GABA Transporter 1 (BGT1) Inhibitor Displaying an Unusual Biphasic Inhibition Profile and Anti-seizure Effects - PMC [pmc.ncbi.nlm.nih.gov]
mGAT-IN-1 Injection Protocol Technical Support Center
Welcome to the technical support center for mGAT-IN-1. This resource provides detailed protocols and troubleshooting guidance for researchers, scientists, and drug development professionals using this compound in mouse models. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-selective inhibitor of mouse GABA (γ-aminobutyric acid) transporters (GATs). There are four main types of GATs (GAT-1, GAT-2, GAT-3, and BGT-1/GAT-4) which are responsible for removing the inhibitory neurotransmitter GABA from the synaptic cleft and extracellular space.[1][2][3] By blocking these transporters, this compound increases the concentration of GABA in the extracellular environment, which enhances GABAergic neurotransmission.[4][5] This mechanism is being explored for its therapeutic potential in conditions like epilepsy, neuropathic pain, and anxiety.[2][4]
Caption: Mechanism of this compound at a GABAergic synapse.
Q2: How should this compound be stored?
A2: Proper storage is critical for maintaining the stability and efficacy of this compound. The following table summarizes recommended storage conditions based on common laboratory practices for similar compounds.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from moisture and light. |
| In Solvent (Stock) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| (Data extrapolated from vendor information for similar research compounds) |
Q3: What are the potential side effects of administering a GAT inhibitor to mice?
A3: Systemic administration of GAT inhibitors can lead to significant side effects due to the widespread role of GABA in the central nervous system. Researchers should monitor animals closely for adverse events. Genetic knockout of GAT-1 in mice, which mimics the effects of a potent GAT-1 inhibitor, results in a phenotype characterized by tremor, ataxia (impaired coordination), and nervousness.[6] Studies using the GAT-1 inhibitor tiagabine have reported seizures as a side effect in mice.[1] Furthermore, a study using the GAT-2/3 inhibitor (S)-SNAP-5114 observed increased mortality in mice post-stroke.[1] It is crucial to perform dose-response studies and include a motor function assessment, such as the rotarod test, in your experimental design.[2]
Detailed Experimental Protocols
Q4: How do I prepare a vehicle and dissolve this compound for injection?
A4: this compound is likely a hydrophobic compound, requiring a specific vehicle formulation for in vivo administration. A common approach for such compounds is to use a primary organic solvent followed by dilution in an aqueous solution.[7] The following protocol is a recommended starting point based on general guidelines and formulations used for other GAT inhibitors.[1]
Recommended Vehicle Formulations
| Formulation # | Composition | Primary Use | Reference |
| 1 (Recommended Start) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | General purpose, good for moderately hydrophobic compounds | General Vendor Guideline |
| 2 (Simpler) | 2-10% DMSO in sterile Saline or PBS | Used for GAT inhibitors (e.g., tiagabine) in published studies | [1] |
| 3 (Oil-based) | Corn Oil | For highly hydrophobic compounds, typically for oral or subcutaneous routes | [8] |
Step-by-Step Preparation Protocol (Using Formulation 1)
-
Calculate Required Amounts : Determine the total volume needed based on the number of mice, their weights, and the desired dose (e.g., mg/kg). Always prepare a slight excess (~10-15%) to account for transfer losses.
-
Weigh Compound : Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution : Add 100% DMSO to the powder. Vortex thoroughly. Gentle warming (to 37°C) or brief sonication can aid dissolution if the compound is difficult to dissolve.
-
Add Co-solvents Sequentially :
-
Add the required volume of PEG300. Vortex until the solution is clear.
-
Add Tween-80 and vortex again.
-
Finally, add the sterile saline (or PBS) dropwise while vortexing to prevent precipitation.
-
-
Final Check : Ensure the final solution is clear and free of any precipitate. If precipitation occurs, refer to the Troubleshooting Guide.
-
Sterilization : Filter the final solution through a 0.22 µm syringe filter into a sterile vial.
Caption: Experimental workflow for this compound preparation and administration.
Q5: What is the recommended administration route and injection volume for mice?
A5: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery of GAT inhibitors in mouse studies.[1] It is technically less demanding than intravenous injection and allows for larger volumes.
-
Injection Site : Administer the injection into the lower right quadrant of the abdomen to avoid the bladder and cecum.[9]
-
Needle Size : Use a 27-30 gauge sterile needle.[9]
-
Injection Volume : The volume should be minimized as much as possible.[9] A common guideline is 5-10 mL/kg of body weight. For a 25g mouse, this corresponds to 125-250 µL.
For intravenous (i.v.) injection via the tail vein, volumes are more restricted, typically up to 5 mL/kg for a bolus injection.[10] This route provides immediate systemic exposure but is technically challenging. Warming the tail with a heat lamp or warm water can help dilate the veins.[11]
Troubleshooting Guide
Q6: My this compound solution is cloudy or has precipitated. What should I do?
A6: Precipitation indicates poor solubility and can lead to inaccurate dosing and potential toxicity. Address this issue immediately.
Caption: Troubleshooting flowchart for this compound solubility issues.
Troubleshooting Summary Table
| Problem | Possible Cause | Recommended Solution |
| Precipitation | - Compound is poorly soluble in the final aqueous vehicle.- Saline/PBS was added too quickly. | - Re-prepare the solution, adding the aqueous component dropwise while vortexing.- Try gentle warming (37°C) or sonication.- Increase the percentage of co-solvents like DMSO or PEG300 (ensure final DMSO % remains within tolerable limits for the chosen route).[7]- Consider an alternative vehicle like one containing cyclodextrins.[12] |
| Injection Site Swelling (i.v.) | The needle missed or passed through the tail vein, resulting in subcutaneous administration. | - Stop the injection immediately.- Remove the needle and apply gentle pressure.- Re-attempt the injection at a more cranial site on the tail or on the other lateral vein.[10]- A successful i.v. injection should have no resistance and may cause the vein to blanch momentarily.[13] |
| Animal Distress Post-injection (e.g., seizures, ataxia) | - The dose is too high.- On-target pharmacological side effect of GAT inhibition.[1][6] | - Immediately place the animal in a clean, quiet cage for observation.- For future experiments, perform a dose-response study starting with a much lower dose.- Ensure the vehicle itself is not causing toxicity by including a vehicle-only control group.[12] |
| Variable Experimental Results | - Inaccurate dosing due to precipitation.- Inconsistent injection technique (e.g., i.p. vs. s.c.).- Compound degradation. | - Always ensure the solution is clear before injection.- Ensure all personnel are thoroughly trained on the specific injection technique.[9]- Prepare fresh solutions for each experiment and do not store diluted working solutions for extended periods. |
References
- 1. Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. γ-aminobutyric acid transporter-1 is involved in anxiety-like behaviors and cognitive function in knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA Transporter Deficiency Causes Tremor, Ataxia, Nervousness, and Increased GABA-Induced Tonic Conductance in Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ichor.bio [ichor.bio]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. researchanimaltraining.com [researchanimaltraining.com]
- 12. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Controlling for mGAT-IN-1 Impact on Motor Function
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using mGAT-IN-1. The focus is to address potential impacts on motor function and provide guidance on appropriate experimental controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, non-selective inhibitor of GABA transporters (GATs).[1][2][3][4] It exhibits a high inhibitory potency towards the murine GABA transporter 3 (mGAT3).[1][2][3][4] By blocking these transporters, this compound prevents the reuptake of the neurotransmitter GABA from the synaptic cleft, leading to increased extracellular GABA concentrations and enhanced GABAergic signaling.
Q2: Why am I observing motor deficits (e.g., ataxia, tremor, reduced locomotion) in my experimental animals after administering this compound?
A2: The motor deficits you are observing are likely a direct consequence of the mechanism of action of this compound. Enhanced GABAergic inhibition in brain regions that control motor function, such as the cerebellum and basal ganglia, can lead to these effects. Studies on GAT1 knockout mice and the clinical side effects of the GAT1 inhibitor tiagabine have shown that interference with GABA uptake can cause ataxia, tremor, and sedation.[5][6][7] Since this compound is a non-selective GAT inhibitor, it is expected to have a similar impact on motor function.
Q3: How can I differentiate between the desired therapeutic effect of this compound and its off-target impact on motor function?
A3: This requires a carefully designed experimental protocol with multiple control groups and a battery of behavioral tests. It is crucial to establish a dose-response relationship for both the therapeutic effect and the motor impairment. This will help identify a therapeutic window where the desired effect is present with minimal motor side effects. Additionally, using a GAT inhibitor with a different selectivity profile as a control can help dissect the roles of different GAT subtypes in the observed effects.
Q4: What are the recommended control groups for an in vivo study with this compound?
A4: To adequately control for the effects of this compound, your study should include the following groups:
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Vehicle Control: Animals receiving the vehicle solution in which this compound is dissolved. This controls for the effects of the solvent and the injection procedure.
-
This compound Treatment Group(s): One or more groups receiving different doses of this compound to establish a dose-response curve.
-
Positive Control (optional but recommended): A well-characterized compound known to produce similar therapeutic or motor effects (e.g., another GAT inhibitor like tiagabine, or a GABAA receptor agonist like diazepam). This helps to validate your behavioral assays.
-
Negative Control (optional): A structurally similar but inactive compound, if available, to control for non-specific effects of the chemical scaffold.
Troubleshooting Guides
Issue: Unexpectedly severe motor impairment at the intended therapeutic dose.
| Possible Cause | Troubleshooting Step |
| High Dose: The administered dose may be too high, leading to excessive GABAergic inhibition. | Action: Perform a dose-response study to determine the minimal effective dose for the therapeutic outcome and the threshold for motor side effects. |
| Route of Administration: The chosen route of administration (e.g., systemic vs. local) may lead to high concentrations in motor control centers. | Action: Consider alternative routes of administration, such as local microinjections into the target brain region, to minimize systemic exposure. |
| Non-specific Binding: The observed effects could be due to off-target binding of this compound. | Action: Conduct in vitro binding assays against a panel of receptors and transporters known to be involved in motor control. |
| Individual Animal Variability: There may be significant inter-animal differences in sensitivity to the compound. | Action: Increase the sample size per group to ensure statistical power and identify potential outliers. |
Issue: Difficulty in dissociating motor side effects from sedative effects.
| Possible Cause | Troubleshooting Step |
| Generalized CNS Depression: High levels of GABAergic inhibition can cause global central nervous system depression. | Action: Use a battery of behavioral tests that can distinguish between sedation and specific motor coordination deficits. For example, an open field test can measure general activity levels, while a rotarod test specifically assesses motor coordination and balance.[5] |
| Overlap in Neural Circuits: The neural circuits mediating sedation and motor control may be closely linked and affected by the compound. | Action: Employ more sophisticated behavioral paradigms, such as gait analysis, to obtain a more detailed characterization of the motor impairment. |
Quantitative Data Summary
| Compound | Target(s) | IC50 (mGAT3) | pIC50 (mGAT3) | Reference |
| This compound | Non-selective GAT inhibitor | 2.5 µM | 5.61 | [1][2][3] |
Experimental Protocols
1. Rotarod Test for Motor Coordination and Balance
-
Apparatus: A rotating rod with adjustable speed.
-
Procedure:
-
Habituation: Place the animal on the stationary rod for 1-2 minutes.
-
Training: Place the animal on the rotating rod at a low, constant speed (e.g., 4 RPM) for a set duration (e.g., 5 minutes) for 2-3 consecutive days.
-
Testing: On the test day, administer this compound or vehicle. At a predetermined time post-injection, place the animal on the rod, which accelerates from a low to a high speed (e.g., 4 to 40 RPM) over a set period (e.g., 5 minutes).
-
-
Data Collection: Record the latency to fall from the rod or the time until the animal passively rotates with the rod.
-
Interpretation: A shorter latency to fall in the this compound treated group compared to the vehicle group indicates impaired motor coordination.
2. Open Field Test for Locomotor Activity and Anxiety-like Behavior
-
Apparatus: A square arena with walls, often equipped with infrared beams or video tracking software.
-
Procedure:
-
Habituation: Allow the animal to acclimate to the testing room for at least 30 minutes before the test.
-
Testing: Administer this compound or vehicle. At a predetermined time post-injection, place the animal in the center of the open field and allow it to explore freely for a set duration (e.g., 10-30 minutes).
-
-
Data Collection: Record total distance traveled, velocity, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Interpretation: A decrease in total distance traveled and velocity can indicate sedation or motor impairment. An increase in time spent in the periphery may suggest anxiety-like behavior.
3. Beam Walking Test for Fine Motor Coordination and Balance
-
Apparatus: A narrow, elevated beam leading to a home cage or a neutral platform.
-
Procedure:
-
Training: Train the animal to traverse the beam for several trials over 2-3 days.
-
Testing: On the test day, administer this compound or vehicle. At a predetermined time post-injection, place the animal at the start of the beam and record its performance.
-
-
Data Collection: Measure the time taken to traverse the beam and the number of foot slips or falls.
-
Interpretation: An increase in traversal time and the number of foot slips in the this compound treated group indicates deficits in balance and fine motor control.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for assessing motor function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GABA Transporter Deficiency Causes Tremor, Ataxia, Nervousness, and Increased GABA-Induced Tonic Conductance in Cerebellum | Journal of Neuroscience [jneurosci.org]
- 6. GABA transporter deficiency causes tremor, ataxia, nervousness, and increased GABA-induced tonic conductance in cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA Transporter Deficiency Causes Tremor, Ataxia, Nervousness, and Increased GABA-Induced Tonic Conductance in Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Evaluating GABA Transporter (GAT) Inhibitor Selectivity
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its extracellular concentrations are tightly regulated by GABA transporters (GATs). Four main GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[1] Due to their distinct cellular and regional distributions, subtype-selective GAT inhibitors are valuable tools for dissecting the roles of individual transporters and hold therapeutic potential for neurological disorders like epilepsy.[2][3]
This guide provides a framework for comparing the selectivity profiles of GAT inhibitors against the different GAT subtypes. As no public experimental data could be found for a compound designated "mGAT-IN-1," this document will utilize data from well-characterized GAT inhibitors—Tiagabine, (S)-SNAP-5114, and EF1502—to illustrate the principles of selectivity assessment.
Data Presentation: Comparative Selectivity of GAT Inhibitors
The inhibitory activity of compounds against different GAT subtypes is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the reported IC50 values for selected GAT inhibitors, demonstrating their varied selectivity profiles.
| Compound | GAT1 IC50 (µM) | GAT2 IC50 (µM) | GAT3 IC50 (µM) | BGT1 IC50 (µM) | Predominant Selectivity |
| Tiagabine | 0.067 - 0.64[4][5][6] | - | - | - | GAT1 |
| (S)-SNAP-5114 | >100[7] | 21 (rat)[7][8] | 5 (human)[7][8] | >100[7] | GAT3/GAT2 |
| EF1502 | Equipotent with BGT1[9] | - | Inactive[9] | Equipotent with GAT1[9] | GAT1/BGT1 |
| NNC-711 | 0.04[10] | - | - | - | GAT1 |
Note: IC50 values can vary depending on the experimental system (e.g., cell line, species ortholog).
Experimental Protocols
The determination of a GAT inhibitor's selectivity profile relies on robust and reproducible experimental assays. The two primary methods employed are radiolabeled substrate uptake assays and electrophysiological recordings.
Radiolabeled GABA Uptake Assay
This is a widely used method to directly measure the function of a specific GAT subtype and the inhibitory effect of a compound.
Principle: This assay quantifies the uptake of radiolabeled GABA (e.g., [3H]GABA) into cells that are engineered to express a single GAT subtype. A reduction in the accumulation of radioactivity in the presence of a test compound indicates inhibition of the transporter.
Detailed Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used. These cells are stably transfected with the cDNA encoding a specific human or rodent GAT subtype (hGAT1, hGAT2, hGAT3, or hBGT1).
-
Assay Preparation: The transfected cells are seeded into multi-well plates and cultured until they form a confluent monolayer.
-
Inhibition Assay:
-
The cell culture medium is removed, and the cells are washed with a buffered salt solution.
-
Cells are then pre-incubated for a defined period with various concentrations of the test inhibitor.
-
A solution containing a fixed concentration of [3H]GABA is added to initiate the uptake reaction.
-
The uptake is allowed to proceed for a short, defined time (e.g., 1-10 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]GABA.
-
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of [3H]GABA uptake at each inhibitor concentration is normalized to the uptake in the absence of the inhibitor (control). The resulting data are plotted as a dose-response curve, from which the IC50 value is calculated.
Electrophysiological Recordings
This method provides a real-time measurement of GAT activity by recording the ion currents associated with GABA transport.
Principle: GATs are electrogenic, meaning they co-transport ions (Na+ and Cl-) along with GABA, generating a measurable electrical current across the cell membrane.[1] The inhibition of this current by a test compound reflects its effect on transporter function.
Detailed Methodology:
-
Expression System: Xenopus laevis oocytes are a common expression system. They are injected with cRNA encoding the desired GAT subtype.
-
Two-Electrode Voltage Clamp (TEVC):
-
After a few days to allow for protein expression, the oocyte is placed in a recording chamber and impaled with two microelectrodes.
-
The membrane potential is clamped at a specific voltage (e.g., -60 mV).
-
The baseline current is recorded.
-
GABA is applied to the bath, which induces an inward current mediated by the expressed GATs.
-
The test inhibitor is then co-applied with GABA, and the reduction in the GABA-induced current is measured.
-
-
Data Analysis: The inhibitory effect is quantified by comparing the current in the presence and absence of the inhibitor. Dose-response curves can be generated to determine the IC50 value.
-
Alternative: Patch-Clamp: Whole-cell patch-clamp recordings can also be performed on mammalian cells expressing GATs or on neurons in brain slices to measure transporter currents and their inhibition.
Visualizations
Signaling Pathway and Transporter Localization
The inhibition of GAT subtypes has distinct consequences on GABAergic neurotransmission due to their differential localization on neurons and astrocytes.
Experimental Workflow for Selectivity Profiling
The process of determining the selectivity of a GAT inhibitor involves a systematic evaluation against each of the four GAT subtypes.
References
- 1. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tiagabine hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]
- 6. Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (S)-SNAP 5114 | GABA Transporters | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the GAT Inhibitors mGAT-IN-1 and Tiagabine in the Context of Preclinical Efficacy
In the landscape of neuropharmacology, the modulation of gamma-aminobutyric acid (GABA)ergic neurotransmission presents a key strategy for the management of neurological disorders such as epilepsy. GABA transporters (GATs) play a pivotal role in regulating GABA levels in the synaptic cleft and are therefore attractive targets for therapeutic intervention. This guide provides a comparative overview of two GAT inhibitors: the non-selective murine GAT inhibitor, mGAT-IN-1, and the clinically approved GAT-1 selective inhibitor, tiagabine, with a focus on their preclinical efficacy.
Due to the limited publicly available data on this compound, a direct and comprehensive comparison of its efficacy with the well-established tiagabine is challenging. The available information on this compound primarily highlights its inhibitory action on the murine GABA transporter subtype 3 (mGAT3), while data on its effects on other GAT subtypes and its in vivo anticonvulsant activity are not readily accessible. In contrast, tiagabine has been extensively studied, and a wealth of preclinical and clinical data is available.
Mechanism of Action: A Tale of Selectivity
Tiagabine is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] By blocking GAT-1, tiagabine reduces the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells, thereby increasing the concentration of GABA available to bind to postsynaptic receptors.[3] This enhancement of GABAergic inhibition is the primary mechanism underlying its anticonvulsant effects.
On the other hand, this compound is characterized as a non-selective GAT inhibitor. The limited available data indicates that it is a potent inhibitor of mGAT3, with a half-maximal inhibitory concentration (IC50) of 2.5 μM. However, its activity against other murine GAT subtypes (mGAT1, mGAT2, and mGAT4) has not been detailed in the available literature, making a full assessment of its non-selective profile difficult.
In Vitro Efficacy: A Glimpse into Potency
The inhibitory potency of tiagabine on GAT-1 has been well-documented across various studies. In contrast, quantitative data for this compound is sparse.
| Compound | Transporter Subtype | IC50 (µM) | Cell Line | Reference |
| This compound | mGAT3 | 2.5 | Not Specified | [4] |
| Tiagabine | hGAT-1 | 0.07 | Not Specified | [2] |
| rGAT-1 | 0.64 ± 0.07 | HEK cells | [5] |
Note: hGAT-1 and rGAT-1 refer to human and rat GAT-1, respectively.
Preclinical Anticonvulsant Efficacy of Tiagabine
Tiagabine has demonstrated robust anticonvulsant effects in a variety of preclinical seizure models. The following table summarizes some of the key efficacy data for tiagabine in mice.
| Seizure Model | Animal Model | Endpoint | ED50 (mg/kg, i.p.) | Reference |
| Pentylenetetrazole (PTZ)-induced clonic seizures | Mouse | Protection against clonic convulsions | 0.99 | [6] |
| Audiogenic seizures | DBA/2 Mouse | Inhibition of sound-induced convulsions | 1 | [7] |
| DMCM-induced clonic convulsions | Mouse | Inhibition of clonic convulsions | 1.7 | [8] |
ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it. i.p. refers to intraperitoneal administration.
Unfortunately, no in vivo efficacy data for this compound in any seizure models could be located in the public domain. This significant data gap prevents a direct comparison of the anticonvulsant potential of this compound and tiagabine.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GABAergic signaling pathway and a typical experimental workflow for evaluating GAT inhibitors.
Experimental Protocols
[³H]GABA Uptake Assay in HEK293 Cells
This in vitro assay is used to determine the inhibitory potency of compounds on specific GABA transporter subtypes.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.
-
Cells are transiently or stably transfected with plasmids encoding the specific murine GAT subtype of interest (mGAT1, mGAT2, mGAT3, or mGAT4).
2. Assay Procedure:
-
Transfected cells are seeded into 96-well plates.
-
On the day of the assay, the cell culture medium is removed, and the cells are washed with an assay buffer (e.g., Krebs-HEPES buffer).
-
Cells are pre-incubated for a defined period (e.g., 10-20 minutes) at room temperature with various concentrations of the test compound (this compound or tiagabine) or vehicle.
-
A solution containing a fixed concentration of radiolabeled [³H]GABA is added to each well to initiate the uptake reaction.
-
The uptake is allowed to proceed for a short period (e.g., 1-10 minutes) at a controlled temperature (e.g., room temperature or 37°C).
-
The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.
-
The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor (e.g., tiagabine).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition at each concentration of the test compound is calculated.
-
The IC50 value, the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake, is determined by fitting the data to a dose-response curve.[9][10][11]
Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
This in vivo model is widely used to screen for potential anticonvulsant drugs.
1. Animals:
-
Male albino mice (e.g., Swiss or CD-1 strain) are commonly used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
2. Drug Administration:
-
Test compounds (this compound or tiagabine) are dissolved in a suitable vehicle (e.g., saline, DMSO).
-
Different groups of mice receive various doses of the test compound or vehicle via a specific route of administration (e.g., intraperitoneal injection) at a predetermined time before PTZ injection.
3. Seizure Induction:
-
A convulsant dose of pentylenetetrazole (PTZ) (e.g., 60-85 mg/kg) is administered subcutaneously or intraperitoneally.[1][12]
-
Immediately after PTZ injection, each mouse is placed in an individual observation cage.
4. Observation and Scoring:
-
The animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures.
-
The latency to the first seizure (e.g., myoclonic jerk or generalized clonic seizure) and the severity of the seizures are recorded.
-
Seizure severity can be scored using a standardized scale, such as a modified Racine scale.[13]
-
The number of animals in each group that are protected from a specific seizure endpoint (e.g., generalized clonic-tonic seizures) is recorded.
5. Data Analysis:
-
The percentage of animals protected from seizures at each dose of the test compound is calculated.
-
The ED50 value, the dose that protects 50% of the animals from seizures, is determined using statistical methods such as probit analysis.[6]
Conclusion
While tiagabine is a well-characterized selective GAT-1 inhibitor with proven preclinical anticonvulsant efficacy, the available data on this compound is insufficient to draw a comprehensive comparison. The characterization of this compound as a non-selective GAT inhibitor with activity against mGAT3 is a starting point, but further studies are required to elucidate its full pharmacological profile, including its inhibitory potency against all GAT subtypes and its in vivo efficacy in relevant animal models of epilepsy. Such data would be crucial for a meaningful evaluation of its potential as a therapeutic agent compared to established drugs like tiagabine. Researchers in the field of drug development are encouraged to pursue these investigations to better understand the therapeutic potential of non-selective GAT inhibition.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tiagabine suppresses pentylenetetrazole-induced seizures in mice and improves behavioral and cognitive parameters by modulating BDNF/TrkB expression and neuroinflammatory markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. advms.pl [advms.pl]
- 7. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Monoacylglycerol Acyltransferase (MGAT) Inhibitors
A Guide for Researchers in Metabolic Drug Discovery
Clarification: Initial searches for "mGAT-IN-1" identified a potent, non-selective GABA transporter (GAT) inhibitor. However, based on the broader context of metabolic research and drug development, this guide will focus on Monoacylglycerol Acyltransferase (MGAT) inhibitors, which are key targets in the study of obesity and type 2 diabetes. This guide will provide a comparative analysis of well-characterized MGAT inhibitors to assist researchers in this field.
Monoacylglycerol acyltransferase (MGAT) enzymes, particularly MGAT2, play a crucial role in the intestinal absorption of dietary fats by catalyzing the synthesis of diacylglycerol (DAG) from monoacylglycerol (MAG).[1][2][3] Inhibition of MGAT2 is a promising therapeutic strategy for metabolic diseases.[4][5][6] This guide compares the inhibitory activities of two representative MGAT2 inhibitors, here referred to as Compound A and Compound B, based on published experimental data.
Performance Comparison of MGAT2 Inhibitors
The inhibitory potency of MGAT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[7] The following table summarizes the in vitro and cell-based IC50 values for Compound A and Compound B against human and mouse MGAT2.
| Compound | Target | Assay Type | IC50 (nM) |
| Compound A | human MGAT2 | In vitro enzyme assay | 7.8 |
| mouse MGAT2 | In vitro enzyme assay | 2.4 | |
| human MGAT2 | Cell-based LC/MS | 2.3 ± 1.2 | |
| human MGAT2 | Cell-based TLC | 12.4 ± 7.7 | |
| Compound B | human MGAT2 | In vitro enzyme assay | 8.1 |
| mouse MGAT2 | In vitro enzyme assay | 0.85 |
Data for Compound A was compiled from multiple sources.[2][8][9] Data for Compound B was sourced from a study by Hirabayashi et al. (2018).[10]
Experimental Validation Workflow
The validation of an MGAT inhibitor's activity involves a multi-step process, beginning with in vitro enzymatic assays and progressing to cell-based assays to confirm cell permeability and target engagement in a cellular context.
Caption: Workflow for validating MGAT inhibitor activity.
Signaling Pathway of Fat Absorption and MGAT2 Inhibition
Dietary triglycerides are broken down into fatty acids and monoacylglycerols in the intestine. These are then absorbed by enterocytes and re-esterified back into triglycerides via the MGAT and DGAT pathways for packaging into chylomicrons. MGAT2 inhibitors block a key step in this process.
Caption: Inhibition of the fat absorption pathway by an MGAT2 inhibitor.
Experimental Protocols
In Vitro MGAT2 Enzymatic Assay
This protocol describes a method to determine the in vitro inhibitory activity of a compound against recombinant MGAT2 enzyme.
Materials:
-
Recombinant human or mouse MGAT2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Substrates: 2-monoacylglycerol and oleoyl-CoA
-
Test inhibitor compound
-
Detection reagent (e.g., for a fluorescence-based assay) or solvent for LC/MS analysis
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MGAT2 enzyme, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the substrates (2-monoacylglycerol and oleoyl-CoA).
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).[11]
-
Stop the reaction.
-
Quantify the amount of diacylglycerol produced. This can be done using various methods, including:
-
LC/MS: Directly measure the mass of the diacylglycerol product.
-
Radiolabeled Substrate and TLC: Use a radiolabeled substrate (e.g., [14C]oleoyl-CoA) and separate the lipid products by thin-layer chromatography (TLC), followed by quantification of the radiolabeled diacylglycerol.[2]
-
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based MGAT2 Inhibitory Assay
This protocol outlines a method to assess the inhibitory activity of a compound in a cellular context using a cell line engineered to express MGAT2.
Materials:
-
MGAT2-expressing cell line (e.g., STC-1 cells transfected with human MGAT2 cDNA).[2]
-
Cell culture medium and reagents.
-
Test inhibitor compound.
-
Labeled substrate (e.g., stable isotope-labeled palmitate or radiolabeled oleate).[2][12]
-
Lipid extraction solvents (e.g., chloroform/methanol).
Procedure:
-
Seed the MGAT2-expressing cells in multi-well plates and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test inhibitor.
-
Add the labeled substrate to the cells and incubate for a specific period (e.g., 90 minutes) to allow for its uptake and metabolism.[12]
-
Wash the cells to remove excess substrate.
-
Extract the total lipids from the cells.
-
Analyze the lipid extract to quantify the amount of labeled diacylglycerol formed using either LC/MS or TLC with autoradiography.[2][12]
-
Calculate the percent inhibition of diacylglycerol synthesis at each inhibitor concentration and determine the cellular IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MGAT modulators and how do they work? [synapse.patsnap.com]
- 4. Monoacylglycerol Acyltransferase 2 (MGAT2) Inhibitors for the Treatment of Metabolic Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MGAT2 inhibitor 1 [cnreagent.com]
- 10. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoacylglycerol O-acyltransferase 1 (MGAT1) localizes to the ER and lipid droplets promoting triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
comparative analysis of mGAT-IN-1 and other GAT inhibitors
A comparative analysis of GABA Transporter (GAT) inhibitors is crucial for researchers and drug development professionals aiming to modulate GABAergic neurotransmission. This guide provides a detailed comparison of various GAT inhibitors, focusing on their potency, selectivity, and mechanisms of action, supported by experimental data and protocols.
Distinguishing GAT from MGAT
It is important to clarify the distinction between GABA transporters (GATs) and monoacylglycerol acyltransferases (MGATs) to avoid confusion. GATs are neurotransmitter transporters responsible for the reuptake of GABA from the synaptic cleft, thus regulating GABAergic signaling.[1][2] In contrast, MGATs are enzymes involved in lipid metabolism, specifically in the synthesis of diacylglycerol and triglycerides.[3][4] This guide focuses exclusively on inhibitors of GABA transporters (GATs).
Overview of GABA Transporters
Four subtypes of GABA transporters have been identified in humans: GAT1 (SLC6A1), GAT2 (SLC6A13), GAT3 (SLC6A11), and BGT-1 (SLC6A12).[2] These transporters are crucial for maintaining GABA homeostasis in the central nervous system (CNS).[2] GAT1 is predominantly found in neurons, while GAT2, GAT3, and BGT-1 are primarily located in glial cells.[5] This differential localization allows for subtype-selective inhibitors to have distinct effects on GABAergic neurotransmission.
Comparative Analysis of GAT Inhibitors
The potency and selectivity of GAT inhibitors are typically determined using [³H]GABA uptake assays in cells expressing specific GAT subtypes. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for comparison.
| Inhibitor | Target GAT Subtype(s) | IC50 / Ki (µM) | Selectivity Profile | Reference |
| Tiagabine | GAT1 | Ki: 0.1 (hGAT1) | Highly selective for GAT1.[6] | [7] |
| NNC-711 | GAT1 | IC50: 0.04 (rGAT1) | Potent and selective GAT1 inhibitor. | [7] |
| SKF-89976A | GAT1 | IC50: 0.13 (hGAT1) | Potent and selective GAT1 inhibitor.[7] | [7] |
| CI-966 | GAT1 | IC50: 0.26 (hGAT1), 1.2 (rGAT1) | Selective GAT1 inhibitor. | [7] |
| SNAP-5114 | GAT3 | IC50: 5 (hGAT3), 21 (rGAT2), 388 (hGAT1) | Selective for GAT3 over other subtypes.[6][7] | [7] |
| NNC 05-2090 | GAT2 | Ki: 1.4 (mGAT2) | Selective for GAT2. | [7] |
| SR-THAP | GAT3 | IC50: 4.9 (hGAT3, with pre-incubation) | 42-fold selective for GAT3 over GAT1.[8] | [8][9] |
| (RS)-Isoserine | mGAT3/mGAT4 | Potent inhibitor with selectivity for mGAT3/4. | Selective for murine GAT3 and GAT4. | [10] |
Signaling Pathways and Experimental Workflows
The inhibition of GATs leads to an increase in extracellular GABA levels, which in turn potentiates GABAergic signaling. This can have various downstream effects, including the modulation of protein kinase C (PKC)-dependent signaling pathways.[11]
Below are diagrams illustrating the GABAergic synapse and a typical workflow for screening GAT inhibitors.
Caption: Role of GAT1 and GAT3 in GABAergic Synapse.
Caption: Experimental Workflow for GAT Inhibitor Screening.
Experimental Protocols
A standard method to evaluate the potency and selectivity of GAT inhibitors is the [³H]GABA uptake assay.
[³H]GABA Uptake Assay Protocol
This protocol is adapted from methodologies described in multiple studies.[1][9][12]
1. Cell Culture:
-
Human Embryonic Kidney (HEK-293) cells stably expressing the desired human or murine GAT subtype (e.g., hGAT1, hGAT3) are cultured in appropriate media.
2. Assay Preparation:
-
Cells are seeded into 96-well plates and grown to confluence.
-
On the day of the assay, the growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution supplemented with 20 mM HEPES, pH 7.4).[9]
3. Inhibition Assay:
-
Cells are pre-incubated for a specified time (e.g., 10-120 minutes) at room temperature or 37°C with varying concentrations of the test inhibitor.[9][12]
-
A solution containing a fixed concentration of [³H]GABA (e.g., 30 nM) and unlabeled GABA is added to initiate the uptake reaction.[9]
-
The uptake is allowed to proceed for a short duration (e.g., 3-8 minutes) at 37°C.[9][12]
4. Termination and Measurement:
-
The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.
-
The cells are then lysed using a lysis buffer (e.g., 1% SDS).
-
The amount of intracellular [³H]GABA is quantified by liquid scintillation counting.
5. Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the control (no inhibitor).
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[12]
Conclusion
The development of subtype-selective GAT inhibitors is a promising avenue for therapeutic intervention in neurological and psychiatric disorders characterized by GABAergic dysfunction. This guide provides a comparative framework for understanding the landscape of GAT inhibitors, emphasizing the importance of rigorous experimental evaluation to determine their potency and selectivity. The provided data and protocols serve as a valuable resource for researchers in the field of neuroscience and drug discovery.
References
- 1. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MGAT modulators and how do they work? [synapse.patsnap.com]
- 4. Beyond triglyceride synthesis: the dynamic functional roles of MGAT and DGAT enzymes in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the betaine-GABA transporter (mGAT2/BGT-1) modulates spontaneous electrographic bursting in the medial entorhinal cortex (mEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA Transporter (GAT) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Novel parent structures for inhibitors of the murine GABA transporters mGAT3 and mGAT4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gamma-aminobutyric acid transporter 1 negatively regulates T cell activation and survival through protein kinase C-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of a Novel MGAT1 Inhibitor (e.g., mGAT-IN-1) in Neuronal Cultures: A Comparison Guide
Disclaimer: The compound "mGAT-IN-1" is not a publicly recognized inhibitor of Monoacylglycerol Acyltransferase 1 (MGAT1). This guide is presented as a framework for assessing the specificity of a novel or hypothetical MGAT1 inhibitor, using "this compound" as a placeholder. The comparison data is derived from published information on inhibitors of related acyltransferase enzymes.
Introduction
Monoacylglycerol Acyltransferase 1 (MGAT1) is a key enzyme in the monoacylglycerol (MAG) pathway, responsible for the synthesis of diacylglycerol (DAG), a crucial precursor for triacylglycerol (TAG) production. This pathway is not only central to lipid metabolism in peripheral tissues but also plays a significant role in neuronal function, including lipid signaling and membrane homeostasis. The development of specific MGAT1 inhibitors is of great interest for therapeutic applications. However, ensuring the specificity of such inhibitors is paramount, especially for neurological applications, due to the presence of related enzymes like MGAT2, MGAT3, and Diacylglycerol Acyltransferase (DGAT) isoforms in neuronal cells.
This guide provides a comprehensive framework for assessing the specificity of a novel MGAT1 inhibitor, termed here as this compound, within neuronal cultures. It offers a comparative analysis with known inhibitors of related enzymes, detailed experimental protocols for specificity testing, and visual diagrams of the relevant biochemical pathway and experimental workflow.
Comparative Analysis of Acyltransferase Inhibitors
To effectively assess the specificity of a novel MGAT1 inhibitor, it is crucial to compare its activity against its intended target with its activity against other key enzymes in the triglyceride synthesis pathway. The following table provides a comparative overview of a hypothetical MGAT1 inhibitor (this compound) and known inhibitors of MGAT2, MGAT3, and DGAT1.
| Inhibitor | Primary Target | Reported IC50 (Primary Target) | Selectivity Profile | Potential Off-Target Effects | References |
| This compound (Hypothetical) | MGAT1 | To be determined | To be determined; ideal >100-fold selectivity over MGAT2, MGAT3, DGAT1, DGAT2. | To be determined; potential for effects on other acyltransferases or lipid-modifying enzymes. | N/A |
| Compound B | MGAT2 | 0.85 nM (mouse) | >300-fold selectivity against DGAT1, DGAT2, and ACAT1. | Potential for gastrointestinal effects, though generally well-tolerated in studies.[1] | [1] |
| PF-06471553 | MGAT3 | High in vitro potency (specific IC50 not stated in abstract) | Selective for MGAT3. | Off-target effects not detailed in the provided information. | N/A |
| T863 | DGAT1 | Potent inhibitor of human and mouse DGAT1. | No inhibitory activity against human MGAT2, MGAT3, or DGAT2 at concentrations up to 10 µM. | May impact cholesterol levels and insulin sensitivity through on-target effects. | N/A |
Signaling Pathway and Experimental Workflow
To visualize the biochemical context and the experimental approach for specificity assessment, the following diagrams are provided.
Caption: Triglyceride synthesis pathway highlighting the roles of MGAT and DGAT enzymes.
Caption: Experimental workflow for assessing the specificity of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments to assess the specificity of this compound in neuronal cultures.
1. In Vitro Enzymatic Assays for On-Target and Off-Target Activity
-
Objective: To determine the IC50 of this compound for MGAT1 and to assess its inhibitory activity against other related acyltransferases.
-
Materials:
-
Recombinant human MGAT1, MGAT2, MGAT3, DGAT1, and DGAT2 enzymes.
-
Substrates: 2-monooleoylglycerol and [14C]-oleoyl-CoA.
-
This compound and control inhibitors (e.g., Compound B, PF-06471553, T863).
-
Assay buffer, scintillation fluid, and microplates.
-
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a microplate, combine the assay buffer, respective enzyme, and inhibitor dilution. Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrates (2-monooleoylglycerol and [14C]-oleoyl-CoA).
-
Allow the reaction to proceed for a defined time (e.g., 20 minutes) at 37°C.
-
Stop the reaction and extract the lipids.
-
Quantify the formation of [14C]-labeled diacylglycerol (for MGAT assays) or triacylglycerol (for DGAT assays) using liquid scintillation counting.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each enzyme.
-
2. Neuronal Cell-Based Lipidomics Assay
-
Objective: To evaluate the effect of this compound on the lipid profile of primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y).
-
Materials:
-
Primary cortical neurons or a suitable neuronal cell line.
-
Culture media and supplements.
-
This compound at various concentrations.
-
Lipid extraction solvents (e.g., chloroform/methanol).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
-
-
Procedure:
-
Culture neuronal cells to the desired confluency.
-
Treat the cells with different concentrations of this compound (and vehicle control) for a specified duration (e.g., 24 hours).
-
Wash the cells with PBS and harvest.
-
Perform lipid extraction from the cell pellets.
-
Analyze the lipid extracts using LC-MS to quantify the levels of DAG, TAG, and other relevant lipid species.
-
Compare the lipid profiles of treated cells to control cells to assess the on-target effect (reduction in DAG/TAG) and any potential off-target lipid alterations.
-
3. Neuronal Viability and Toxicity Assays
-
Objective: To determine if this compound exhibits cytotoxic effects on neuronal cultures.
-
Materials:
-
Primary neuronal cultures.
-
This compound.
-
MTT assay kit for metabolic activity.
-
Lactate dehydrogenase (LDH) assay kit for membrane integrity.
-
-
Procedure:
-
Plate neurons in a 96-well plate.
-
Treat with a range of this compound concentrations for 24-48 hours.
-
For MTT assay: Add MTT reagent to the wells and incubate. Solubilize the formazan crystals and measure absorbance to assess cell viability.
-
For LDH assay: Collect the culture supernatant and measure LDH release, an indicator of cell death, according to the manufacturer's instructions.
-
4. Assessment of Neuronal Function
-
Objective: To evaluate the impact of this compound on fundamental neuronal activities.
-
Materials:
-
Neuronal cultures on multi-electrode arrays (MEAs) or plates suitable for calcium imaging.
-
Calcium indicator dyes (e.g., Fluo-4 AM) or genetically encoded calcium indicators (e.g., GCaMP).
-
This compound.
-
-
Procedure:
-
Multi-Electrode Array (MEA):
-
Culture neurons on MEA plates until mature and electrically active.
-
Record baseline spontaneous electrical activity.
-
Apply this compound and record changes in firing rate, burst frequency, and network synchrony over time.
-
-
Calcium Imaging:
-
Load cultured neurons with a calcium indicator.
-
Record baseline spontaneous calcium transients.
-
Perfuse with this compound and monitor for any changes in the frequency, amplitude, or duration of calcium signals, which are correlated with neuronal firing.
-
-
By following these protocols, researchers can systematically evaluate the specificity and potential neuronal liabilities of novel MGAT1 inhibitors, ensuring a more comprehensive understanding of their pharmacological profile before advancing to more complex in vivo models.
References
In Vivo Efficacy of Monoacylglycerol Lipase (MAGL) Inhibitors in Analgesia: A Comparative Guide
For researchers and scientists in the field of drug development, this guide provides a comparative analysis of the in vivo analgesic effects of monoacylglycerol lipase (MAGL) inhibitors against other established analgesic agents. This document summarizes key experimental data, details methodologies for common in vivo analgesic assays, and illustrates the underlying signaling pathways.
Comparative Analgesic Efficacy
The following table summarizes the in vivo analgesic efficacy of a representative MAGL inhibitor, JZL184, in comparison to other commonly used analgesics in a neuropathic pain model. The data is derived from studies using the chronic constriction injury (CCI) model in mice, a well-established model for inducing mechanical allodynia (pain in response to a non-painful stimulus).
| Compound | Class | Animal Model | Assay | Dose (mg/kg) | Efficacy (ED50) | Reference |
| JZL184 | MAGL Inhibitor | Mouse (CCI) | Mechanical Allodynia | - | 8.04 | |
| Diclofenac | NSAID | Mouse (CCI) | Mechanical Allodynia | - | 2.59 | |
| Morphine | Opioid | Mouse (Neuropathic Pain) | Mechanical Allodynia | - | Not explicitly stated in provided abstracts, but used as a positive control. | |
| Gabapentin | Anticonvulsant | Mouse (Neuropathic Pain) | Not specified | Not specified | Used as a positive control. |
Note: ED50 represents the dose required to produce a 50% of the maximum possible effect. Lower ED50 values indicate higher potency.
Experimental Protocols
Detailed methodologies for key in vivo analgesic experiments are provided below. These protocols are based on standard procedures described in the scientific literature.
1. Hot Plate Test
The hot plate test is used to evaluate the response to a thermal pain stimulus and is particularly sensitive to centrally acting analgesics.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant level (e.g., 55 ± 0.5°C). The animal is confined to the surface by a transparent cylinder.
-
Procedure:
-
Acclimatize the animal (mouse or rat) to the testing room for at least 30 minutes.
-
Gently place the animal on the hot plate.
-
Start a timer immediately.
-
Observe the animal for signs of nociception, typically licking of the hind paw or jumping.
-
Stop the timer at the first sign of a pain response. This is the latency time.
-
A cut-off time (e.g., 30-60 seconds) is pre-determined to prevent tissue damage. If the animal does not respond within this time, it is removed, and the cut-off time is recorded as its latency.
-
Administer the test compound (e.g., mGAT-IN-1) or vehicle and measure the latency at predetermined time points after administration.
-
2. Tail-Flick Test
The tail-flick test measures the latency of a spinal reflex to a thermal stimulus.
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
Gently restrain the animal (mouse or rat) with its tail exposed.
-
Position the tail over the light source.
-
Activate the light source, which starts a timer.
-
The animal will flick its tail away from the heat source. This action automatically stops the timer.
-
Record the latency time.
-
A cut-off time is set to avoid tissue damage.
-
Administer the test compound or vehicle and measure the tail-flick latency at various time points post-administration.
-
3. Formalin Test
The formalin test is used to assess the response to a persistent chemical pain stimulus and has two distinct phases.
-
Procedure:
-
Acclimatize the animal to an observation chamber.
-
Inject a dilute solution of formalin (e.g., 1-5% in saline) into the plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the amount of time the animal spends licking, biting, or shaking the injected paw.
-
The pain response is quantified in two phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-injection, reflecting direct chemical stimulation of nociceptors.
-
Phase 2 (Inflammatory Phase): 15-30 minutes post-injection, involving inflammatory processes and central sensitization.
-
-
Administer the test compound or vehicle prior to the formalin injection and compare the duration of nociceptive behaviors to the control group in both phases.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of MAGL Inhibition for Analgesia
Inhibition of monoacylglycerol lipase (MAGL) leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG acts as an agonist at cannabinoid receptors CB1 and CB2, which are key components of the endogenous pain-modulating system. Activation of these receptors, particularly in the central and peripheral nervous systems, leads to a reduction in pain signaling.
Cross-Validation of mGAT-IN-1 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the putative monoacylglycerol acyltransferase 1 (MGAT1) inhibitor, mGAT-IN-1, with genetic models targeting the Mogat1 gene. The cross-validation of pharmacological and genetic approaches is crucial for robust target validation in drug discovery. This document outlines the signaling pathway, comparative efficacy data, and detailed experimental protocols to facilitate such validation studies.
MGAT1 Signaling Pathway in Triglyceride Synthesis
Monoacylglycerol acyltransferase 1 (MGAT1) is a key enzyme in the monoacylglycerol (MAG) pathway of triglyceride (TAG) synthesis.[1][2][3][4] It catalyzes the conversion of monoacylglycerol to diacylglycerol (DAG), which is a precursor for the synthesis of TAG and other physiologically important lipids.[1][5] This pathway is particularly relevant in tissues such as the liver and adipose tissue for lipid accumulation and energy storage.[3][5]
Caption: The MGAT1-mediated pathway for triglyceride synthesis and its inhibition by this compound.
Comparative Data: this compound vs. Genetic Models
This table summarizes the expected quantitative outcomes from pharmacological inhibition of MGAT1 with this compound versus genetic knockdown or knockout of the Mogat1 gene. The data is based on findings from studies on MGAT1 function and genetic manipulation.[2][3][6]
| Parameter | This compound Treatment (Expected) | Mogat1 Knockdown/Knockout (Observed) | References |
| Hepatic MGAT Activity | Significant reduction | Unaffected in some knockout models, suggesting compensation | [6] |
| Hepatic Triglyceride Content | Reduction | No significant improvement in diet-induced obese models | [6] |
| Plasma Triglyceride Levels | Potential reduction | Variable effects, with some models showing no change | [2] |
| Glucose Tolerance | Improvement (potential off-target effects noted with ASOs) | No improvement or exacerbation in HFD-fed mice | [6] |
| Insulin Sensitivity | Improvement (potential off-target effects noted with ASOs) | No improvement or exacerbation in HFD-fed mice | [6] |
| Adipocyte Differentiation | Inhibition | Reduced adipogenic gene expression and glycerolipid accumulation | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate cross-validation of this compound's effects with those observed in genetic models.
Pharmacological Inhibition with this compound
-
Cell Culture and Treatment:
-
Culture relevant cell lines (e.g., hepatocytes, adipocytes) in appropriate media.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified duration.
-
-
MGAT Activity Assay:
-
Prepare cell lysates or microsomal fractions from treated cells or tissues.
-
Incubate the lysates with radiolabeled monoacylglycerol or oleoyl-CoA.[1]
-
Extract lipids and separate them using thin-layer chromatography.
-
Quantify the formation of radiolabeled diacylglycerol to determine MGAT activity.[1]
-
-
Lipid Quantification:
-
Extract total lipids from cells or tissues.
-
Measure triglyceride and diacylglycerol levels using commercially available colorimetric or fluorometric assay kits.
-
Genetic Model Validation
-
Generation of Mogat1 Knockdown/Knockout Models:
-
In Vitro (siRNA/shRNA): Transfect cells with siRNA or shRNA constructs targeting Mogat1 mRNA. Use a non-targeting control for comparison.
-
In Vivo (Knockout Mice): Generate adipocyte-specific or whole-body Mogat1 knockout mice using Cre-LoxP or CRISPR/Cas9 technology.[2]
-
-
Genotype and Gene Expression Analysis:
-
Confirm genetic modification through PCR genotyping.
-
Quantify the reduction in Mogat1 mRNA expression using real-time quantitative PCR (RT-qPCR).[3]
-
Assess MGAT1 protein levels via Western blotting.
-
-
Phenotypic Analysis:
Cross-Validation Experimental Workflow
The following diagram illustrates a logical workflow for the cross-validation of this compound with Mogat1 genetic models.
Caption: Workflow for the cross-validation of a pharmacological inhibitor with genetic models.
References
- 1. Identification of a gene encoding MGAT1, a monoacylglycerol acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol O-acyltransferase 1 lowers adipocyte differentiation capacity in vitro but does not affect adiposity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol O-acyltransferase 1 (MGAT1) localizes to the ER and lipid droplets promoting triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Identification of a gene encoding MGAT1, a monoacylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Anxiolytic Profiles: mGAT-IN-1 vs. Benzodiazepines
Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison between the established anxiolytic profile of benzodiazepines and the putative profile of mGAT-IN-1, a representative inhibitor of monoacylglycerol acyltransferase (MGAT). The comparison is based on available preclinical and clinical data, focusing on mechanisms of action, potential efficacy, side-effect profiles, and the experimental protocols used for evaluation.
It is critical to note that while benzodiazepines are a well-documented class of anxiolytic drugs, the investigation of MGAT inhibitors has been overwhelmingly focused on metabolic diseases such as obesity, diabetes, and nonalcoholic fatty liver disease.[1][2][3] Direct experimental evidence evaluating the anxiolytic properties of this compound or other MGAT inhibitors is not available in current scientific literature. Therefore, this comparison contrasts the known neuropharmacology of benzodiazepines with the theoretical and potential central nervous system (CNS) effects of MGAT inhibition, derived from its biochemical pathway.
Mechanism of Action
The fundamental difference between these two classes lies in their molecular targets and downstream signaling pathways. Benzodiazepines directly modulate inhibitory neurotransmission, whereas this compound targets an enzyme involved in lipid metabolism.
Benzodiazepines: Benzodiazepines exert their anxiolytic effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor in the CNS.[4][5] They bind to a specific site on the receptor, distinct from the GABA binding site.[5] This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain, by increasing the frequency of chloride channel opening.[6] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and leading to widespread CNS depression, which manifests as sedation, hypnosis, and anxiolysis.[7][8]
This compound (MGAT Inhibitor): this compound represents a class of molecules that inhibit monoacylglycerol acyltransferase (MGAT) enzymes. There are three main isoforms (MGAT1, MGAT2, MGAT3), which are key to the monoacylglycerol pathway for synthesizing triglycerides (fats).[3] These enzymes catalyze the conversion of monoacylglycerol (MAG) and a fatty acyl-CoA into diacylglycerol (DAG).[9][10] This process is highly active in the small intestine for dietary fat absorption and also occurs in the liver and adipose tissue.[1]
The theoretical link to CNS activity stems from one of the substrates, 2-arachidonoylglycerol (2-AG), which is a major endocannabinoid neurotransmitter.[6] By inhibiting MGAT, the utilization of 2-AG for DAG synthesis could be reduced, potentially increasing its availability to act on cannabinoid receptors (CB1) in the brain. Enhanced 2-AG signaling is associated with anxiolytic and antidepressant-like effects.[7] However, it is crucial to distinguish MGAT inhibition from the more studied mechanism of monoacylglycerol lipase (MAGL) inhibition. MAGL is the primary enzyme that degrades 2-AG; inhibiting MAGL directly and robustly increases 2-AG levels and has shown anxiolytic effects in preclinical models.[4][11] The effect of MGAT inhibition on brain 2-AG levels and anxiety is currently speculative.
Comparative Data Presentation
The following tables summarize the known and theoretical characteristics of benzodiazepines and this compound.
Table 1: Comparison of Anxiolytic and Side Effect Profiles
| Feature | Benzodiazepines | This compound (as an MGAT Inhibitor) |
| Primary Target | GABA-A Receptor | Monoacylglycerol Acyltransferase (MGAT) Enzymes |
| Mechanism of Action | Positive allosteric modulation; enhances GABAergic inhibition.[4] | Competitive or non-competitive inhibition of triglyceride synthesis.[3] |
| Primary Physiological Role | Central Nervous System Depression. | Inhibition of dietary fat absorption and lipid metabolism.[1] |
| Proven Anxiolytic Effect | Yes, clinically and preclinically well-established.[7] | No direct evidence. Anxiolytic profile is currently unknown. |
| Potential Side Effects | Sedation, drowsiness, cognitive impairment, amnesia, ataxia, respiratory depression, dependence, withdrawal syndrome. | Theoretical/Metabolic: Gastrointestinal issues (fat malabsorption), changes in gut hormone release.[12] CNS: Unknown. |
| Dependence Liability | High.[13] | Unknown, presumed to be low if CNS effects are minimal. |
Table 2: Characteristics of Common Benzodiazepines
| Drug Name | Brand Name(s) | Half-Life Category | Primary Clinical Use |
| Alprazolam | Xanax | Short-to-Intermediate | Anxiety, Panic Disorder[14] |
| Lorazepam | Ativan | Intermediate | Anxiety, Seizures, Insomnia[14] |
| Diazepam | Valium | Long | Anxiety, Muscle Spasms, Seizures, Alcohol Withdrawal[14] |
| Clonazepam | Klonopin | Long | Seizures, Panic Disorder[14] |
| Temazepam | Restoril | Short-to-Intermediate | Insomnia[14] |
Experimental Protocols for Anxiolytic Evaluation
The anxiolytic potential of a novel compound is typically assessed using a battery of behavioral tests in rodents. These tests rely on the animal's natural conflict between exploring a new environment and avoiding open, brightly lit, or elevated spaces.
A typical preclinical screening workflow involves administering the test compound and observing behavioral changes in standardized tests compared to a vehicle control and a positive control (like diazepam).
-
Elevated Plus-Maze (EPM) Test:
-
Principle: This test is based on the rodent's aversion to open and elevated spaces. Anxiolytic compounds increase the animal's willingness to explore the open arms.
-
Apparatus: A plus-shaped maze elevated off the ground, with two opposing arms open and two enclosed by walls.[15]
-
Procedure: A rodent is placed in the center of the maze and allowed to explore for a set period (typically 5 minutes). A video tracking system records its movement.[15]
-
Key Metrics:
-
Time spent in the open arms (anxiolytic effect increases this).
-
Number of entries into the open arms.
-
Total distance traveled (to control for general locomotor effects).
-
-
-
Light-Dark Box (LDB) Test:
-
Principle: This test uses the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment.
-
Apparatus: A rectangular box divided into a small, dark, covered compartment and a larger, brightly illuminated compartment, connected by a small opening.
-
Procedure: The animal is placed in the light compartment and its activity is recorded for 5-10 minutes.
-
Key Metrics:
-
Time spent in the light compartment (anxiolytic effect increases this).
-
Number of transitions between compartments.
-
Latency to first enter the dark compartment.
-
-
-
Open Field Test (OFT):
-
Principle: While primarily a test of general locomotor activity and exploration, anxiety-like behavior can be inferred from the animal's tendency to remain near the walls (thigmotaxis) versus exploring the more exposed center of the arena.
-
Apparatus: A square or circular arena with high walls to prevent escape, often monitored by an overhead camera.
-
Procedure: The animal is placed in the center or corner of the field and allowed to explore for a defined period.
-
Key Metrics:
-
Time spent in the center zone (anxiolytic effect increases this).[10]
-
Total distance moved.
-
Frequency of rearing (a measure of exploration).
-
-
Conclusion
The comparison between this compound and benzodiazepines highlights a significant disparity in the available scientific evidence and therapeutic rationale for treating anxiety.
-
Benzodiazepines are potent, effective, and well-understood anxiolytics that directly target the brain's primary inhibitory system. Their clinical utility is proven, but it is tempered by a significant side effect burden, most notably the high potential for dependence and cognitive impairment.
-
This compound , as a representative MGAT inhibitor, belongs to a class of drugs being developed for metabolic disorders. Its mechanism of action is centered on lipid metabolism. While a theoretical link to the endocannabinoid system exists through the substrate 2-AG, there is currently no direct experimental evidence to support an anxiolytic profile. Any CNS effects are speculative and would require extensive preclinical evaluation using the standardized behavioral protocols outlined in this guide.
For researchers and drug development professionals, benzodiazepines serve as a critical benchmark with a known risk-benefit profile. The exploration of novel mechanisms, such as MGAT inhibition, for anxiolytic activity remains a nascent and unvalidated field that would require a fundamental shift from metabolic to neuropharmacological investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MGAT modulators and how do they work? [synapse.patsnap.com]
- 4. Selective inhibition of monoacylglycerol lipase is associated with passive coping behavior and attenuation of stress-induced dopamine release in the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of the vagus nerve in the anorectic effect of monoacylglycerol acyltransferase 2 inhibition in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond triglyceride synthesis: the dynamic functional roles of MGAT and DGAT enzymes in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoacylglycerol Lipase Inhibition Blocks Chronic Stress-Induced Depressive-Like Behaviors via Activation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoacylglycerol lipase inhibition blocks chronic stress-induced depressive-like behaviors via activation of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a gene encoding MGAT1, a monoacylglycerol acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Selective inhibition of monoacylglycerol lipase is associated with passive coping behavior and attenuation of stress-induced dopamine release in the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8-Methoxypeucedanin: Evaluation of Anxiolytic Effects and Modulation of Neuronal Activity Related Genes in a Zebrafish Anxiety Mode [mdpi.com]
- 14. Monoacylglycerol lipase inhibitors produce pro- or antidepressant responses via hippocampal CA1 GABAergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caffeine - Wikipedia [en.wikipedia.org]
Head-to-Head Comparison of mGAT Inhibitors in Preclinical Pain Models: A Guide for Researchers
For researchers and drug development professionals, understanding the comparative efficacy of different therapeutic agents is paramount. This guide provides a head-to-head comparison of murine GABA transporter (mGAT) inhibitors in various preclinical pain models, supported by experimental data and detailed methodologies.
Dysregulation of GABAergic neurotransmission, the primary inhibitory system in the central nervous system, has been strongly implicated in the pathophysiology of chronic pain. Consequently, enhancing GABAergic signaling through the inhibition of GABA transporters (GATs) has emerged as a promising therapeutic strategy. This guide focuses on the preclinical evidence for mGAT inhibitors, providing a comparative analysis of their performance in models of acute, inflammatory, and neuropathic pain.
Comparative Efficacy of mGAT Inhibitors
The following tables summarize the quantitative data from a key comparative study by Laughlin et al. (2002), which evaluated the GAT-1 inhibitor tiagabine against other antiepileptic drugs in several mouse pain models.[1][2][3] While not a direct comparison of two mGAT inhibitors, it provides a crucial benchmark for the efficacy of GAT-1 inhibition in different pain modalities.
Table 1: Efficacy of Tiagabine in the Hot-Plate Test (Acute Nociception)
| Treatment (i.p.) | Dose Range | Antinociceptive Effect (ED₅₀) |
| Tiagabine | 1 - 10 mg/kg | 5.6 mg/kg |
| Gabapentin | 10 - 100 mg/kg | Ineffective |
| Lamotrigine | 10 - 100 mg/kg | Ineffective |
i.p. - intraperitoneal
Table 2: Efficacy of Tiagabine in the Formalin Test (Inflammatory/Tonic Pain)
| Treatment (i.t.) | Dose Range (nmol) | Inhibition of Phase 1 (Acute) | Inhibition of Phase 2 (Tonic) |
| Tiagabine | 2 - 29 | Yes (Dose-dependent) | Yes (Dose-dependent) |
| Lamotrigine | 4 - 265 | No | Yes (Dose-dependent) |
i.t. - intrathecal
Table 3: Efficacy of Tiagabine in the Dynorphin-Induced Allodynia Model (Neuropathic Pain)
| Treatment (i.p.) | Dose Range (mg/kg) | Reduction in Allodynia | Duration of Action |
| Tiagabine | 1 - 10 | Yes (Dose-dependent) | Up to 120 minutes |
| Gabapentin | 10 - 100 | Yes (Dose-dependent) | - |
| Lamotrigine | 10 - 100 | Yes (Dose-dependent) | - |
In a separate study focusing on the neurochemical effects, Richards et al. (1996) compared the ability of two GAT-1 inhibitors, tiagabine and NNC-711, to increase extracellular GABA levels in the rat ventrolateral thalamus, a key region for pain processing.[4]
Table 4: Comparative Effects of GAT-1 Inhibitors on Extracellular GABA Levels
| Inhibitor | Route of Administration | Effect on Extracellular GABA |
| Tiagabine | Systemic & Local | Dose-dependent increase |
| NNC-711 | Systemic & Local | Dose-dependent increase |
This study highlights that both compounds effectively increase extracellular GABA, with the caveat that higher concentrations were needed than those typically effective for anticonvulsant activity, suggesting the involvement of other GABA transporters in clearing synaptic GABA.[4]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. Comparison of antiepileptic drugs tiagabine, lamotrigine, and gabapentin in mouse models of acute, prolonged, and chronic nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Role of GABA Transporter Subtypes mGAT3 and mGAT4: A Comparative Guide to Inhibition by mGAT-IN-1 and Alternative Modulators
For Immediate Release
This guide provides a comprehensive comparison of mGAT-IN-1, a potent, non-selective inhibitor of the mouse GABA transporters mGAT3 and mGAT4, with other available pharmacological tools. It is intended for researchers, scientists, and drug development professionals investigating the roles of these specific GABA transporter subtypes in neurological processes and as potential therapeutic targets. This document clarifies the target and mechanism of action of this compound, presents available experimental data, and details protocols for validating its inhibitory activity, alongside a comparative analysis of alternative inhibitors.
Correcting the Nomenclature: mGAT vs. MGAT
It is crucial to distinguish between two distinct enzyme families that share the "MGAT" acronym. The subject of this guide, mGAT , refers to the mouse Gamma-Aminobutyric Acid (GABA) Transporters, which are critical for regulating neurotransmission. This is distinct from MGAT (Monoacylglycerol Acyltransferase), enzymes involved in lipid metabolism, and MGAT (Mannosyl (Alpha-1,3-)-Glycoprotein Beta-1,2-N-Acetylglucosaminyltransferase), which are glycosyltransferases involved in N-glycan synthesis. The inhibitor discussed herein, this compound, specifically targets the GABA transporters.
This compound: A Tool for Probing mGAT3 and mGAT4 Function
This compound has been identified as a potent, non-selective inhibitor of the mouse GABA transporters mGAT3 and mGAT4. These transporters play a crucial role in clearing GABA from the synaptic cleft and extrasynaptic spaces, thereby modulating neuronal excitability. The inhibition of these specific transporters by this compound allows for the investigation of their physiological and pathological roles.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency (IC50) of this compound and alternative compounds against the four mouse GABA transporter subtypes. This data is essential for designing experiments and interpreting results related to GAT subtype selectivity.
| Inhibitor | mGAT1 (IC50, µM) | mGAT2 (IC50, µM) | mGAT3 (IC50, µM) | mGAT4 (IC50, µM) | Selectivity Profile |
| This compound | >100 | >100 | 2.5 | Potent inhibitor | Non-selective for mGAT3/4 |
| Tiagabine | 0.067 (in vivo) | >100 | >100 | >100 | Selective for GAT-1[1][2] |
| (S)-SNAP-5114 | ≥100 | 21 | 5 | - | Selective for GAT-3 and GAT-2[3][4] |
| EF1502 | Potent inhibitor | Inhibitor | - | - | GAT1/BGT1 (mGAT2) inhibitor |
Experimental Protocols for Validating mGAT3/4 Inhibition
The validation of mGAT3 and mGAT4 inhibition by this compound and other compounds is primarily achieved through in vitro GABA uptake assays.
[3H]GABA Uptake Assay in Stably Transfected HEK-293 Cells
This is the standard method for determining the inhibitory potency and selectivity of compounds against specific GABA transporter subtypes.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells are stably transfected to express one of the four mouse GABA transporter subtypes (mGAT1, mGAT2, mGAT3, or mGAT4).[5]
-
Assay Preparation: The transfected cells are seeded in 96-well plates and grown to confluency.
-
Inhibitor Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period.
-
GABA Uptake: A solution containing a mixture of [3H]GABA and unlabeled GABA is added to the wells to initiate the uptake reaction.
-
Termination and Scintillation Counting: The uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed, and the amount of incorporated [3H]GABA is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Microdialysis
This technique can be used to measure the extracellular levels of GABA in specific brain regions of living animals following the administration of a GAT inhibitor. An increase in extracellular GABA levels provides in vivo evidence of transporter inhibition.[6]
Signaling Pathways and Experimental Workflows
The inhibition of mGAT3 and mGAT4 by this compound is expected to increase the extracellular concentration of GABA, leading to enhanced activation of GABAA and GABAB receptors. This modulation of GABAergic signaling can have widespread effects on neuronal activity.
Caption: Inhibition of mGAT3/4 by this compound blocks GABA reuptake, increasing synaptic GABA levels.
Caption: Workflow for validating the inhibitory activity of this compound.
Comparative Analysis with Alternative Inhibitors
While this compound offers a tool to probe the combined function of mGAT3 and mGAT4, other inhibitors provide more selective options for dissecting the roles of individual GAT subtypes.
-
Tiagabine: As a highly selective GAT-1 inhibitor, tiagabine is invaluable for studying the specific functions of this neuronal GABA transporter.[1] It is clinically approved as an anticonvulsant.[6]
-
(S)-SNAP-5114: This compound displays a preference for GAT-3 and GAT-2, making it a useful tool for investigating the roles of these glial and extrasynaptic transporters.[3][4] Its use in vivo has been associated with some limitations, including low brain uptake and chemical instability.[7]
-
EF1502: This inhibitor targets both GAT1 and BGT1 (the human ortholog of mouse GAT2) and has shown a broad anticonvulsant profile in preclinical studies.[8]
Conclusion
The validation of mGAT3 and mGAT4 inhibition with this compound provides a valuable approach to understanding the collective role of these two GABA transporters. Its non-selective nature for these subtypes makes it a useful tool for initial investigations into their combined function. For more nuanced studies aimed at dissecting the individual contributions of each GAT subtype, a comparative approach using more selective inhibitors like tiagabine and (S)-SNAP-5114 is recommended. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute robust studies in this area of neuroscience.
References
- 1. Tiagabine hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]
- 2. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-SNAP 5114 | GABA Transporters | Tocris Bioscience [tocris.com]
- 5. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of mGAT-IN-1
For Researchers, Scientists, and Drug Development Professionals: A detailed protocol for the safe handling and disposal of the research chemical mGAT-IN-1, ensuring laboratory safety and regulatory compliance.
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides a comprehensive overview of the recommended procedures for the disposal of this compound, a small molecule inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on general best practices for the disposal of research chemicals. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.
I. Understanding the Chemical Profile
| Property | Information | Source |
| CAS Number | 2556833-08-8 | Chemical Supplier |
| Common Solvent | Dimethyl sulfoxide (DMSO) | General Laboratory Practice |
Note: The absence of a detailed hazard profile necessitates a cautious approach to handling and disposal.
II. Pre-Disposal and Handling Procedures
Proper handling and storage are the first steps in a safe disposal process.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials. Ensure the container is clearly labeled.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[1][2] Ventilate the area and clean the spill site thoroughly.
III. Step-by-Step Disposal Protocol
The following steps outline a general procedure for the disposal of this compound. It is imperative to consult and follow your institution's specific waste disposal guidelines.
Step 1: Waste Identification and Classification
-
Determine if the this compound waste is considered hazardous. In the absence of an SDS, it is prudent to manage it as hazardous waste.
-
If this compound is dissolved in a solvent like DMSO, the entire solution must be treated as hazardous waste.[2][3] DMSO can facilitate the absorption of other chemicals through the skin.[4]
Step 2: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Keep solid this compound waste separate from liquid waste.
-
Solutions of this compound in flammable solvents should be collected in a designated, properly labeled, and sealed waste container.
Step 3: Waste Collection and Labeling
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent used (e.g., "in DMSO"), and the approximate concentration and quantity.
-
Include the date when the waste was first added to the container.
Step 4: Storage of Waste
-
Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to prevent spills.
Step 5: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all the necessary information about the waste stream as per their requirements.
IV. Disposal of Empty Containers
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container may be disposed of as non-hazardous waste, provided the label is defaced or removed.[5] However, confirm this procedure with your EHS department.
V. Experimental Protocols Cited
This disposal guide is based on established general laboratory safety protocols and does not cite specific experimental uses of this compound. The procedures outlined are derived from best practices for handling and disposing of research-grade chemical compounds where a specific SDS is unavailable.
VI. Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and steps for proper chemical waste disposal in a laboratory setting.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
Essential Safety and Logistical Information for Handling mGAT-IN-1
Disclaimer: No specific Safety Data Sheet (SDS) for mGAT-IN-1 is publicly available. This guidance is based on general safety protocols for handling research chemicals of unknown toxicity and is intended for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
The compound this compound is an inhibitor of the enzyme Monoacylglycerol Acyltransferase (MGAT) and is utilized in research, particularly in studies related to energy metabolism and obesity.[1] Due to the absence of specific hazard data, it is imperative to handle this compound with the utmost care, treating it as a substance with unknown potential hazards.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.
| Equipment | Recommended Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves | To prevent skin contact. Gloves should be inspected before use and changed frequently. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes, dust, or aerosols. |
| Body Protection | A fully buttoned laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood | If working outside of a fume hood or with large quantities, a risk assessment should be conducted to determine if a respirator is necessary. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area designated for chemical storage, away from incompatible materials.
2. Handling and Experimental Use:
-
All handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated spatulas and glassware.
-
Avoid generating dust when handling the solid form.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.
-
For solid spills: Gently cover with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a designated chemical waste container.
-
For liquid spills: Absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.
4. Disposal:
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not discard in the regular trash or pour down the drain.
Immediate First Aid Procedures
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide details of the compound if possible. |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound during a typical experimental procedure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
